molecular formula C7H5N3O B153928 pyrido[4,3-c]pyridazin-5(6H)-one CAS No. 136411-57-9

pyrido[4,3-c]pyridazin-5(6H)-one

Cat. No.: B153928
CAS No.: 136411-57-9
M. Wt: 147.13 g/mol
InChI Key: XLJCKGYGXXOHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[4,3-c]pyridazin-5(6H)-one is a nitrogen-rich bicyclic heterocycle recognized as a promising scaffold in medicinal chemistry . Despite their potential, such fused pyridopyridazine systems are relatively rare in chemical literature, making them a valuable entity for exploring novel chemical space in drug design . This scaffold is part of a class of "heteroaromatic molecules of the future," identified for their synthetic tractability and potential for development into bioactive molecules . The inherent properties of the pyridazine ring contribute to its utility in molecular recognition. The ring system possesses a high dipole moment, which supports π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be critical for target engagement . Researchers are investigating this compound and its derivatives for a range of pharmacological applications. Synthetic efforts have yielded derivatives that act as inhibitors for various enzymes, including dipeptidyl peptidase-IV (for type 2 diabetes), histamine H3 receptors (with CNS activity), and several kinases . Other research has focused on developing derivatives as positive allosteric modulators for the gamma-aminobutyric acid A receptor subunit alpha 5 (GABAA α5) and as inhibitors of the sphingosine-1-phosphate (S1P) pathway . The compound serves as a versatile synthetic intermediate for further chemical elaboration. Published synthetic pathways often start from pyridine or pyridazine derivatives, utilizing strategies such as cyclization of 3-aminopyridines or hetero-Diels-Alder cycloadditions with 2-vinylpyridines . Its core structure provides multiple vectors for functionalization, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies and high-throughput screening campaigns .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6H-pyrido[4,3-c]pyridazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-7-5-1-4-9-10-6(5)2-3-8-7/h1-4H,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJCKGYGXXOHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1N=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415919
Record name Pyrido[4,3-c]pyridazin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136411-57-9
Record name Pyrido[4,3-c]pyridazin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Pyrido[4,3-c]pyridazin-5(6H)-one

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for constructing the pyrido[4,-c]pyridazin-5(6H)-one scaffold, a nitrogen-containing heterocycle of interest in medicinal chemistry and drug development. We will delve into the core, established methodology, which proceeds via an enamination and subsequent cyclization of a functionalized pyridazine precursor. Furthermore, this guide explores alternative and analogous synthetic routes inspired by the broader literature on pyridazinone and phthalazinone chemistry. The document is intended for researchers, chemists, and drug development professionals, offering detailed experimental insights, mechanistic rationale, and a robust framework for the practical synthesis of this valuable heterocyclic core.

Introduction and Significance

Nitrogen-containing heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with 59% of FDA-approved small-molecule drugs containing at least one nitrogen heterocycle.[1] Within this broad class, fused heterocyclic systems like the pyridopyridazinones are of significant interest due to their structural similarity to purines and pteridines, suggesting a wide spectrum of potential biological activities.[2] The this compound core, an aza-analogue of the well-studied phthalazinones, represents a relatively underexplored scaffold with potential applications in areas such as cardiovascular and cancer therapies.[2][3]

The primary synthetic challenge lies in the controlled construction of the fused bicyclic system. This guide provides a detailed examination of the most direct and validated synthetic approach, supplemented by a discussion of other plausible strategies derived from established heterocyclic chemistry principles.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound, suggests a strategy based on the formation of the pyridine ring onto a pre-existing pyridazine core. The C-N and C-C bonds of the pyridine ring are disconnected, leading back to a key intermediate: a 3-methyl-4-pyridazinecarboxylate. This precursor contains the necessary functionalities—a methyl group and an ester—positioned for the subsequent annulation sequence.

retrosynthesis target This compound intermediate1 Ethyl 3-methyl-4-pyridazinecarboxylate target->intermediate1 Pyridine Ring Formation (Enamination/Cyclization) precursors 1,2-Diaza-1,3-diene + Ethyl vinyl ether intermediate1->precursors Hetero-Diels-Alder

Caption: Retrosynthetic pathway for this compound.

Established Synthetic Route: The Enamination/Cyclization Strategy

The most direct and documented approach for the synthesis of the pyrido[4,3-c]pyridazine ring system was developed by Vors.[4][5] This strategy employs an elegant enamination/ring closure sequence starting from a readily available 3,4-disubstituted pyridazine.

Principle and Workflow

The core principle involves activating the methyl group at the C3 position of ethyl 3-methyl-4-pyridazinecarboxylate towards condensation, followed by an intramolecular cyclization that utilizes the ester group at the C4 position to form the fused pyridinone ring. The workflow begins with the synthesis of the pyridazine starting material, proceeds through the key enamination step, and concludes with the thermal cyclization to yield the target heterocycle.

workflow start Hetero-Diels-Alder step1 Oxidation start->step1 Yields Tetrahydropyridazine step2 Enamination Reagent: DMF-DMA step1->step2 Yields Pyridazine Precursor step3 Thermal Cyclization Formation of Pyridine Ring step2->step3 Forms Enamine Intermediate product Pyrido[4,3-c]pyridazin- 5(6H)-one step3->product

Caption: Workflow for the enamination/cyclization synthesis approach.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3-methyl-4-pyridazinecarboxylate (Starting Material)

The starting material is efficiently prepared via a hetero-Diels-Alder reaction between a 1,2-diaza-1,3-diene and ethyl vinyl ether, followed by oxidation of the resulting 1,4,5,6-tetrahydropyridazine.[4][5] This provides the required pyridazine core with the correct substitution pattern for the subsequent steps.

Step 2: Enamination of the Pyridazine Precursor

  • Objective: To activate the C3-methyl group for cyclization by converting it into an enamine.

  • Protocol:

    • To a solution of ethyl 3-methyl-4-pyridazinecarboxylate (1.0 eq) in anhydrous toluene (10 mL/mmol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

    • Heat the reaction mixture at reflux (approx. 110 °C) under a nitrogen atmosphere for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate, which can often be used in the next step without further purification.

  • Mechanistic Rationale (E-E-A-T): The methyl group on the pyridazine ring is weakly acidic. DMF-DMA serves as a highly reactive one-carbon electrophile and a dehydrating agent. The reaction proceeds through the formation of an acetal intermediate with the methyl group, followed by the elimination of methanol to form the stable, electron-rich enamine. This transformation is crucial as it converts the passive methyl group into a nucleophile poised for cyclization.

Step 3: Intramolecular Cyclization

  • Objective: To form the fused pyridine ring via an intramolecular condensation reaction.

  • Protocol:

    • The crude enamine intermediate from the previous step is dissolved in a high-boiling point solvent such as diphenyl ether.

    • The solution is heated to a high temperature (typically 200-250 °C) for 2-4 hours.

    • The reaction is monitored for the disappearance of the enamine intermediate.

    • After cooling, the reaction mixture is typically diluted with a non-polar solvent like hexanes to precipitate the crude product.

    • The solid is collected by filtration and purified by recrystallization (e.g., from ethanol or DMF/water) or column chromatography on silica gel.

  • Mechanistic Rationale (E-E-A-T): The high temperature provides the necessary activation energy for the intramolecular cyclization. The enamine nitrogen attacks the electrophilic carbonyl carbon of the ester at the C4 position. This is followed by the elimination of ethanol and dimethylamine, leading to the formation of the aromatic pyridinone ring. The overall process is an annulation reaction driven by the formation of a stable, fused aromatic system.

Data Summary
StepKey ReagentsTypical ConditionsProductYield (%)
Enamination DMF-DMA, TolueneReflux, 4-6 hEnamine Intermediate>90 (crude)
Cyclization Diphenyl ether200-250 °C, 2-4 hThis compound~70-80

Alternative and Analogous Synthetic Approaches

While the enamination/cyclization route is well-established, other strategies common in heterocyclic synthesis can be considered for accessing the this compound core or its derivatives.

Approach A: Cyclocondensation of a Pyridine Precursor with Hydrazine

This is the most common and versatile method for synthesizing pyridazinone and phthalazinone rings.[2][6][7][8] The strategy involves the reaction of a 1,4-dicarbonyl compound (or its synthetic equivalent) with hydrazine hydrate.

  • Principle: A pyridine ring bearing an acyl group (or a carboxylic acid derivative) at the C4 position and a carboxylic acid derivative at the C3 position can serve as the direct precursor. Condensation with hydrazine would first form a hydrazone, followed by an intramolecular cyclization to furnish the pyridazinone ring.

approach_A precursor Pyridine-3,4-dicarboxylic acid derivative (e.g., diester, keto-acid) reagent + Hydrazine (N₂H₄) precursor->reagent product This compound reagent->product Cyclocondensation

Caption: Cyclocondensation approach to the target scaffold.

  • Protocol Considerations:

    • Synthesis of the Pyridine Precursor: The key challenge of this approach is the synthesis of the appropriately substituted pyridine-3,4-dicarboxylate or 4-acyl-pyridine-3-carboxylate.

    • Cyclization: The precursor would be refluxed with hydrazine hydrate in a solvent like ethanol or acetic acid. The reaction generally proceeds in good yield for analogous systems.[9]

  • Trustworthiness: This method is highly reliable for the synthesis of the pyridazinone moiety and is considered a standard procedure in heterocyclic chemistry.[6][7] Its applicability here is contingent on the accessibility of the required pyridine starting material.

Approach B: Intramolecular Radical Cyclization

Modern synthetic methods offer alternative pathways, such as radical cyclizations, which are powerful tools for constructing cyclic systems.[10]

  • Principle: A pyridazine precursor bearing an appropriately positioned radical precursor (e.g., an alkyl halide) and a radical acceptor (e.g., an imine-like bond within the pyridazine ring) could undergo a 5-exo or 6-endo radical cyclization to form the fused ring. While not directly reported for this specific system, this approach has been used to create fused cyclopenta-pyridazinones.[10]

  • Discussion: This advanced approach would require significant synthetic effort to prepare the necessary precursor. However, it offers potential for diastereoselective synthesis if chiral centers are present in the side chain. The typical conditions involve a radical initiator (like AIBN or ACN) and a radical mediator (like tributyltin hydride), although modern, less toxic methods are also available.

Purification and Characterization

  • Purification: The final product, being a polar, likely crystalline solid, is best purified by recrystallization from polar solvents like ethanol, isopropanol, or a DMF/water mixture. If impurities persist, column chromatography using silica gel with a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) is recommended.

  • Characterization:

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons on both the pyridine and pyridazine rings. The N-H proton of the pyridazinone ring will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

    • ¹³C NMR: The carbonyl carbon (C=O) of the pyridazinone ring is a key signal, typically appearing in the range of 160-170 ppm.[11]

    • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the lactam will be present around 1650-1680 cm⁻¹. An N-H stretching band may also be visible around 3100-3300 cm⁻¹.

    • Mass Spectrometry: Provides the molecular weight of the compound, confirming its elemental composition.

Conclusion

The synthesis of this compound is most reliably achieved through the enamination and subsequent thermal cyclization of ethyl 3-methyl-4-pyridazinecarboxylate. This method is direct, high-yielding, and builds upon a readily accessible starting material. Alternative strategies, particularly the cyclocondensation of a pyridine-3,4-dicarbonyl precursor with hydrazine, represent highly viable, albeit less explored, avenues for accessing this heterocyclic core. The continued exploration of such scaffolds is crucial for the discovery of novel therapeutic agents, and the synthetic methodologies detailed herein provide a solid foundation for further research and development in this area.

References

  • MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link]

  • Universidade do Minho Repository. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Available at: [Link]

  • Combinatorial Chemistry Review. (2020, March 10). A Novel Approach to the Pyrido[4,3-c]pyridazine Ring. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Diastereoselective Synthesis of Cyclopenta-pyridazinones via Radical Cyclization: Synthetic Studies Towards Halichlorine. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Available at: [Link]

  • SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Available at: [Link]

  • Thieme. (n.d.). Pyridopyridazines (Update 2012). Available at: [Link]

  • PubMed. (2019, January 1). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. Available at: [Link]

  • Longdom Publishing. (n.d.). Recent Developments in Chemistry of Phthalazines. Available at: [Link]

  • ResearchGate. (2010, December). ChemInform Abstract: A Novel Approach to the Pyrido(4,3-c)pyridazine Ring. Synthesis of Pyrido(4,3-c)pyridazin-5(6H)-one from 3,4-Disubstituted Pyridazines. Available at: [Link]

  • Sci-Hub. (1988). Studies with heteroaromatic Aza compounds: A novel synthesis of phthalazines. Available at: [Link]

  • MDPI. (n.d.). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Available at: [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of Pyrido[4,3-c]pyridazin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrido[4,3-c]pyridazin-5(6H)-one, a fused heterocyclic system, represents a scaffold of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, drawing upon available literature to offer insights into its synthesis, reactivity, and spectroscopic signature. While experimental data for the parent compound is limited, this document synthesizes information from closely related analogues to provide a robust predictive framework for researchers. The this compound core, with its unique arrangement of nitrogen atoms and a lactam function, presents a fascinating landscape for chemical exploration and exploitation.

Molecular Structure and Physicochemical Properties

The foundational this compound structure (CAS Number: 136411-57-9) consists of a pyridine ring fused to a pyridazinone ring.[1][2][3][4] This arrangement imparts a distinct electronic and steric profile that governs its chemical behavior.

Table 1: Physicochemical Properties of this compound and Related Analogues

PropertyThis compound (Predicted/Analogous Data)Notes
Molecular Formula C₇H₅N₃O[3][4]
Molecular Weight 147.13 g/mol [5]
Melting Point Not explicitly reported. Derivatives such as 8-phenylpyrido[3,4-d]pyridazin-5(6H)-one are solids, suggesting the parent compound is also a solid at room temperature.[6]Data for a related isomer.
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water and nonpolar solvents.Based on the polarity of the pyridazinone and pyridine moieties.
pKa Not experimentally determined. The lactam proton is expected to be weakly acidic, while the pyridine nitrogen is basic. The exact pKa values would be influenced by the electron-withdrawing nature of the adjacent carbonyl and the pyridazine ring.General chemical principles.

Synthesis of the this compound Core

The primary synthetic route to the this compound scaffold was reported by Jean-Pierre Vors.[7] The methodology involves an enamination and subsequent ring closure of a substituted pyridazine precursor.

Key Synthetic Precursor:
  • Ethyl 3-methyl-4-pyridazinecarboxylate

General Synthetic Workflow:

The synthesis commences with a hetero Diels-Alder reaction to form a tetrahydropyridazine, which is then oxidized to the pyridazine carboxylate. This precursor undergoes an enamination reaction, followed by an intramolecular cyclization to yield the desired this compound ring system.

G cluster_0 Precursor Synthesis cluster_1 Core Synthesis A 1,2-Diaza-1,3-diene C [4+2] Cycloaddition (Hetero Diels-Alder) A->C B Ethyl vinyl ether B->C D 1,4,5,6-Tetrahydropyridazine C->D E Oxidation D->E F Ethyl 3-methyl-4- pyridazinecarboxylate E->F G Enamination F->G H Intramolecular Ring Closure G->H I This compound H->I

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol (Adapted from Vors, 1991):

Step 1: Synthesis of Ethyl 3-methyl-4-pyridazinecarboxylate (Precursor)

  • This guide assumes the precursor is available. For its synthesis, refer to the original literature which describes a hetero Diels-Alder reaction followed by oxidation.[7]

Step 2: Enamination and Cyclization to this compound

  • Reaction Setup: To a solution of ethyl 3-methyl-4-pyridazinecarboxylate in a suitable high-boiling solvent (e.g., diphenyl ether), add an excess of a formamide equivalent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Heating: Heat the reaction mixture at reflux for several hours to facilitate the enamination and subsequent intramolecular cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Causality in Experimental Choices:

  • High-Boiling Solvent: The use of a high-boiling solvent is crucial to provide the necessary thermal energy for the intramolecular cyclization, which involves the formation of a new six-membered ring.

  • DMF-DMA: N,N-dimethylformamide dimethyl acetal serves as a source of a one-carbon unit and facilitates the formation of an enamine intermediate, which is essential for the cyclization step.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and pyridazine rings.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Pyridine H7.5 - 8.5d, t, dThe exact shifts and coupling constants will depend on the specific substitution pattern.
Pyridazine H7.0 - 8.0d, dProtons on the pyridazine ring.
Lactam NH10.0 - 12.0br sThe broad singlet is characteristic of an N-H proton and its chemical shift is solvent-dependent.
¹³C NMR Spectroscopy (Predicted)

The carbon NMR will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O (Lactam)160 - 170The carbonyl carbon is typically found in this downfield region.
Aromatic C110 - 150Carbons of the pyridine and pyridazine rings.
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the presence of key functional groups.

Table 4: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Lactam)3100 - 3300Medium, Broad
C=O Stretch (Lactam)1650 - 1680Strong
C=N and C=C Stretches1500 - 1600Medium to Strong
C-H Aromatic Stretches3000 - 3100Medium
Mass Spectrometry (Predicted)

The mass spectrum should show a prominent molecular ion peak.

  • Expected Molecular Ion (M⁺): m/z = 147.0433 (for C₇H₅N₃O)

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of the electron-deficient pyridine ring, the pyridazinone system, and the lactam functionality.

Reactivity towards Electrophiles

The pyridine ring is generally susceptible to electrophilic attack, although it is less reactive than benzene. The presence of the fused pyridazinone ring, which is electron-withdrawing, is expected to further deactivate the pyridine ring towards electrophilic substitution. If substitution does occur, it is likely to be directed to positions on the pyridine ring that are least deactivated.

Reactivity towards Nucleophiles

The pyridine ring, being electron-deficient, is activated towards nucleophilic attack. The pyridazinone ring also contains sites susceptible to nucleophilic addition. The lactam proton can be deprotonated by a strong base, generating a nucleophilic anion that can be alkylated or acylated.

G cluster_0 Electrophilic Attack cluster_1 Nucleophilic Attack A This compound C Deactivated Ring System (Substitution is difficult) A->C B Electrophile (E+) B->C D This compound F Activated Ring System (Substitution/Addition is favorable) D->F E Nucleophile (Nu-) E->F

Caption: Predicted reactivity of the this compound core.

Potential Applications

Derivatives of the pyridopyridazinone scaffold have shown significant promise in drug discovery, particularly as kinase inhibitors.[8] The structural features of this compound, including its hydrogen bond donors and acceptors, make it an attractive starting point for the design of molecules that can interact with biological targets. Further functionalization of the core structure can lead to the development of novel therapeutic agents.

Safety and Handling

Specific safety data for this compound is not available. However, based on the general properties of related heterocyclic compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a heterocyclic scaffold with considerable potential for further chemical exploration and application development. While a complete experimental characterization of the parent compound is yet to be fully documented in publicly accessible literature, this guide provides a comprehensive overview based on established synthetic routes and predictive analysis of its chemical and physical properties. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists working with this intriguing class of molecules, stimulating further investigation into its properties and applications.

References

  • ChemSigma. 136411-57-9 6H-pyrido[4,3-c]pyridazin-5-one. Available from: [Link]

  • Ohashi, T., et al. (2018). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters, 9(10), 1033-1038.
  • PubChem. 2H-pyrido[4,3-c]pyridazin-3-one. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Pyrano[3,4-c]pyridazine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Pyrimido[4,5-c]pyridazine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Pyrimido[5,4-c]pyridazine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Pyrimido[4,5-d]pyridazine. National Center for Biotechnology Information. Available from: [Link]

  • Vors, J.-P. (1991). A Novel Approach to the Pyrido[4,3-c]pyridazine Ring. Journal of Heterocyclic Chemistry, 28(4), 1043-1045.
  • PubChem. Pyrido[3,2-c]pyridazin-4-amine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Pyridazine. National Center for Biotechnology Information. Available from: [Link]

  • ChemSynthesis. 8-phenylpyrido[3,4-d]pyridazin-5(6H)-one. Available from: [Link]

  • ChemSynthesis. 6-(3-chloro-4-methoxyphenyl)this compound. Available from: [Link]

Sources

The Pyrido[4,3-c]pyridazin-5(6H)-one Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridopyridazinone heterocyclic system is a compelling scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an in-depth technical overview of the pyrido[4,3-c]pyridazin-5(6H)-one core, a specific isomer within this promising class. We will delve into its synthetic pathways, explore its potential as a pharmacophore for key therapeutic targets, and present a detailed case study on the potent inhibitory activity of a closely related isomeric scaffold against Feline Sarcoma (FES) and FES-Related (FER) tyrosine kinases. This document is intended for researchers and professionals in drug discovery and development, offering both a practical guide to the chemistry of this scaffold and a forward-looking perspective on its therapeutic potential.

Introduction: The Rise of Pyridopyridazinones in Drug Discovery

Nitrogen-containing heterocycles are the cornerstone of many pharmaceuticals, with bicyclic systems offering a unique blend of structural rigidity, defined vectoral chemistry, and rich opportunities for pharmacophoric decoration.[1] Among these, the pyridopyridazinone family has garnered significant interest due to the diverse biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and cardiovascular applications.[2][3] The fusion of a pyridine ring to a pyridazinone core creates a scaffold with a distinct electronic and steric profile, making it an attractive starting point for the design of novel therapeutics.

The specific isomer, this compound, presents a unique arrangement of nitrogen atoms and a lactam functionality that can engage in various non-covalent interactions with biological targets. While this particular scaffold is less explored in the literature compared to its isomers, its synthetic accessibility and structural features warrant a closer examination of its potential in medicinal chemistry. This guide will provide the necessary technical details to empower researchers to explore this promising chemical space.

Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through several synthetic strategies. One of the most direct methods involves the cyclization of a suitably substituted pyridine precursor. The following is a representative, detailed protocol for the synthesis of the core scaffold, adapted from established methodologies for related pyridazinone systems.[4][5]

Experimental Protocol: Synthesis of this compound

This protocol outlines a two-step process starting from 3-amino-4-cyanopyridine.

Step 1: Synthesis of 3-Amino-4-pyridinecarboxamide

  • To a solution of 3-amino-4-cyanopyridine (1.0 eq) in a mixture of ethanol and water (3:1), add sodium hydroxide (2.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and neutralize with hydrochloric acid (1M) until a pH of 7 is reached.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 3-amino-4-pyridinecarboxamide.

Step 2: Cyclization to this compound

  • Suspend 3-amino-4-pyridinecarboxamide (1.0 eq) in an excess of hydrazine hydrate (10.0 eq).

  • Heat the mixture to reflux for 12-18 hours. The reaction should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the crude product with cold ethanol and then diethyl ether.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

The following diagram illustrates the general workflow for the synthesis of the this compound core.

G cluster_synthesis Synthesis Workflow start 3-Amino-4-cyanopyridine step1 Hydrolysis (NaOH, EtOH/H2O, Reflux) start->step1 intermediate 3-Amino-4-pyridinecarboxamide step1->intermediate step2 Cyclization (Hydrazine Hydrate, Reflux) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Medicinal Chemistry Applications: A Focus on Kinase Inhibition

While specific biological data for the this compound scaffold is not extensively reported in publicly available literature, the broader class of pyridopyridazinones has shown significant promise as kinase inhibitors.[2][6][7][8][9] To illustrate the potential of this structural class, we present a detailed case study on a series of isomeric pyrido-pyridazinone derivatives that have been developed as potent inhibitors of FER tyrosine kinase.

Case Study: Isomeric Pyrido-pyridazinone Derivatives as Potent FER Kinase Inhibitors

Recent research has identified a series of pyrido-pyridazinone derivatives as highly potent inhibitors of FER tyrosine kinase, a non-receptor tyrosine kinase implicated in cancer cell progression and metastasis.[2][7][8][9] The lead compound from this series, DS21360717, demonstrated an IC50 of 0.5 nM against FER kinase.[7]

Structure-Activity Relationship (SAR)

The SAR studies on this series of compounds revealed several key insights:[2][7]

  • Substitution at the C-8 position: A cyano group at the C-8 position was found to be crucial for potent inhibitory activity, being approximately 10-fold more active than derivatives with a fluorine atom at the same position.[7]

  • Substituents at the C-5 position: Exploration of various substituents at the C-5 position showed that a morpholine ring provided a good balance of cell-free and cellular activity, along with improved kinase selectivity.[2]

  • The C-7 substituent: A (1R,2S)-2-aminocyclohexyl group at the C-7 position was identified as being optimal for high activity.[8]

The optimized compound, DS08701581 , emerged from these studies with high potency, good oral bioavailability, and improved kinase selectivity, leading to significant tumor growth inhibition in a Ba/F3-FER tumor model.[2]

CompoundC-8 SubstituentC-5 SubstituentFER IC50 (nM)Ba/F3-FER GI50 (nM)
1 (DS21360717) CNm-toluyl0.51.8
2a Fm-toluyl5.321
2e FMorpholine2.13.5
17c (DS08701581) CNMorpholine0.30.9
Data adapted from ACS Medicinal Chemistry Letters, 2024.[2][7]
FER Kinase Signaling Pathway

FER kinase is a non-receptor tyrosine kinase that plays a role in various cellular processes, including cell adhesion, migration, and proliferation.[10] It acts downstream of several growth factor receptors, such as EGFR and PDGFR, and can activate signaling pathways like the NF-κB and STAT3 pathways.[10]

G cluster_pathway FER Kinase Signaling Pathway EGFR EGFR/PDGFR FER FER Kinase EGFR->FER Activation STAT3 STAT3 FER->STAT3 Phosphorylation NFkB NF-κB FER->NFkB Activation Proliferation Cell Proliferation & Metastasis STAT3->Proliferation NFkB->Proliferation Inhibitor Pyrido-pyridazinone Inhibitor Inhibitor->FER

Caption: Simplified FER Kinase Signaling Pathway and point of inhibition.

Potential as PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for the repair of single-strand DNA breaks.[2] Inhibitors of PARP have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[2] The mechanism of action involves "synthetic lethality," where the inhibition of PARP in a cell that already has a compromised DNA repair pathway leads to cell death.

The this compound scaffold possesses key pharmacophoric features that could be exploited for the design of PARP inhibitors. The lactam moiety can act as a hydrogen bond donor and acceptor, mimicking the nicotinamide core of NAD+, the natural substrate of PARP. Further derivatization of the pyridine and pyridazinone rings could introduce additional interactions within the PARP active site.

PARP in DNA Single-Strand Break Repair

G cluster_pathway PARP-mediated DNA Repair Pathway SSB Single-Strand DNA Break PARP PARP SSB->PARP Detection PAR PAR Polymer Synthesis PARP->PAR Repair Recruitment of Repair Proteins PAR->Repair DNA_Repair DNA Repair Repair->DNA_Repair Inhibitor Pyrido-pyridazinone (Potential Inhibitor) Inhibitor->PARP

Caption: Role of PARP in DNA repair and the target for inhibition.

Potential as C-Terminal Src Kinase (CSK) Inhibitors

C-terminal Src Kinase (CSK) is a non-receptor tyrosine kinase that acts as a negative regulator of the Src family of kinases (SFKs). By phosphorylating a conserved C-terminal tyrosine residue, CSK maintains SFKs in an inactive state. As SFKs are often hyperactivated in various cancers, promoting cell proliferation and survival, CSK has been considered a potential tumor suppressor. Conversely, inhibition of CSK could enhance T-cell activation, making it an attractive target for immuno-oncology.

The design of selective CSK inhibitors is an active area of research. The this compound scaffold could serve as a starting point for the development of such inhibitors. The heterocyclic core can be decorated with various functional groups to achieve specific interactions within the ATP-binding pocket of CSK.

CSK Regulation of Src Family Kinases

G cluster_pathway CSK Signaling Pathway CSK CSK SFK_active Active SFK CSK->SFK_active Phosphorylation SFK_inactive Inactive SFK SFK_active->SFK_inactive Downstream Downstream Signaling (Proliferation, Survival) SFK_active->Downstream Inhibitor Pyrido-pyridazinone (Potential Inhibitor) Inhibitor->CSK

Caption: CSK-mediated negative regulation of Src Family Kinases.

Conclusion and Future Perspectives

The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. Its synthesis is accessible, and the structural features of the core suggest its potential to interact with a variety of biological targets. The remarkable success of the isomeric pyrido-pyridazinone scaffold in yielding potent FER kinase inhibitors underscores the therapeutic potential of this heterocyclic family.

Future research should focus on the systematic biological evaluation of derivatives of the this compound core against key targets such as PARP and various kinases. A deeper understanding of the structure-activity relationships for this specific scaffold will be crucial for the rational design of novel and effective therapeutic agents. The insights and protocols provided in this guide aim to facilitate and inspire such endeavors, ultimately contributing to the advancement of new medicines.

References

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Anti-tumor Activity. (2019). ResearchGate. [Link]

  • Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. (2024). ACS Medicinal Chemistry Letters. [Link]

  • Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. (2024). ACS Publications. [Link]

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. (2019). SciSpace. [Link]

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. (2019). ACS Publications. [Link]

  • A Novel Approach to the Pyrido[4,3-c]pyridazine Ring. (2020). Combinatorial Chemistry Review. [Link]

  • A Novel Approach to the Pyrido[4,3-c]pyridazine Ring. (2020). Combinatorial Chemistry Review. [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (n.d.). ACS Publications. [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (n.d.). Universidade do Minho. [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2022). MDPI. [Link]

  • Palladium-Catalyzed Synthesis of Substituted Pyrido[2,3-d]pyridazines at Positions 5 and 8. (2025). ResearchGate. [Link]

  • Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. (2024). BMC Chemistry. [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (n.d.). MDPI. [Link]

  • Tyrosine-protein kinase Fer - Homo sapiens (Human). (n.d.). UniProt. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2024). Future Medicinal Chemistry. [Link]

  • Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors. (2018). European Journal of Medicinal Chemistry. [Link]

  • Chemistry and biological evaluation of Pyrido [4,3-d] pyrimidines: A review. (2022). Chemical Biology & Drug Design. [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2025). MDPI. [Link]

  • Identification, synthesis and SAR of amino substituted pyrido[3,2b]pyrazinones as potent and selective PDE5 inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (n.d.). RSC Publishing. [Link]

  • PARP Inhibitors: The Cornerstone of DNA Repair–Targeted Therapies. (2017). Cancer Network. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. [Link]

Sources

A Technical Guide to the Biological Landscape of Pyrido[4,3-c]pyridazin-5(6H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[4,3-c]pyridazin-5(6H)-one scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating remarkable pharmacological versatility.[1] This guide provides an in-depth exploration of the diverse biological activities associated with its derivatives, focusing on their therapeutic potential as anticancer, anti-inflammatory, and antimicrobial agents. We will dissect the underlying mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols for evaluating their efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold for the creation of novel therapeutics.

Introduction: The Pyrido[4,3-c]pyridazine Core

Nitrogen-containing heterocycles are fundamental building blocks in drug discovery, with pyridazine and its fused-ring analogues consistently appearing in a wide array of biologically active compounds.[2][3] The pyridopyridazine framework, an aza-analogue of phthalazinones, has attracted significant interest due to its structural resemblance to purines and pteridines, suggesting potential interactions with a variety of biological targets.[3] Specifically, the this compound core, the focus of this guide, offers a unique spatial arrangement of hydrogen bond donors and acceptors, making it an attractive scaffold for designing targeted therapies.[1] This guide synthesizes current knowledge to provide a comprehensive technical overview of the biological activities inherent to this molecular architecture.

Synthetic Foundation

The accessibility of a chemical scaffold is paramount for its exploration in drug discovery. The this compound ring system can be constructed through various synthetic routes. A notable method involves an enamination/ring closure sequence starting from ethyl 3-methyl-4-pyridazinecarboxylate, which is itself readily available from a hetero Diels-Alder reaction.[4] This synthetic tractability allows for the generation of diverse libraries of derivatives for biological screening.

Synthesis A 1,2-Diaza-1,3-diene C Hetero Diels-Alder Reaction A->C B Ethyl Vinyl Ether B->C D 1,4,5,6-Tetrahydropyridazines C->D Yields E Oxidation D->E F Ethyl 3-methyl-4- pyridazinecarboxylate E->F Yields G Enamination / Ring Closure F->G H This compound Core G->H Forms

Caption: General synthetic pathway to the core scaffold.

Anticancer Activity: Targeting Malignancy

The pyridazinone nucleus is a recurring motif in the design of novel anticancer agents.[5] Derivatives of the pyrido[4,3-c]pyridazine scaffold have shown promise by targeting various hallmarks of cancer, from inducing apoptosis to inhibiting key signaling pathways.

Induction of Apoptosis

A significant strategy in cancer therapy is to reactivate the programmed cell death (apoptosis) machinery within tumor cells. Certain pyridazinone-based diarylurea derivatives have demonstrated potent anticancer effects by modulating the expression of key apoptotic proteins.[6]

  • Mechanism: Gene expression analysis revealed that active compounds can upregulate the expression of the tumor suppressor gene p53 and the pro-apoptotic gene Bax, while simultaneously downregulating the anti-apoptotic gene Bcl-2.[6] This shifts the cellular balance towards apoptosis, leading to the selective death of cancer cells.

Another innovative approach involves the inhibition of the intermediary filament protein, vimentin.[7] Fused pyridazine derivatives have been shown to inhibit vimentin, which in turn promotes the secretion of Prostate Apoptosis Response-4 (Par-4) protein.[7] Secreted Par-4 can then selectively induce apoptosis in prostate cancer cells.[7]

Enzyme Inhibition

Targeting kinases and other enzymes crucial for cancer cell proliferation and survival is a cornerstone of modern oncology.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Molecular docking studies have suggested that pyridazinone derivatives can effectively bind to the active site of the VEGFR-2 enzyme, potentially inhibiting its function and cutting off the tumor's blood supply.[6]

  • Tubulin Polymerization Inhibition: Some pyridazinone derivatives carrying a quinoline moiety have been identified as inhibitors of tubulin polymerization.[5] By disrupting the formation of microtubules, these compounds arrest the cell cycle and induce apoptosis.

Dual-Activity Agents

An emerging and highly valuable strategy is the development of agents with dual functionality. For cancer patients, who are often immunocompromised, infections pose a significant threat.[6] Researchers have successfully designed and synthesized pyridazinone derivatives that exhibit both potent anticancer and antimicrobial activities, addressing a critical unmet need in oncology.[6]

Compound Class Cancer Type / Cell Line Proposed Mechanism of Action Reference
Diarylurea PyridazinonesVarious (NCI-60 Panel)Upregulation of p53/Bax; Downregulation of Bcl-2; VEGFR-2 Inhibition[6]
Fused PyridazinesProstate Cancer (PC-3, DU145)Vimentin inhibition, leading to Par-4 secretion and apoptosis[7]
Pyridazino-indol-iniumsLeukemia (L1210)Cytotoxic activity, cell cycle effects[8]
Quinoline-PyridazinonesRenal, Non-small cell lungTubulin polymerization inhibition[5]

Table 1: Summary of Anticancer Activities of Pyrido[4,3-c]pyridazine and Related Derivatives.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a driver of numerous diseases, including arthritis, respiratory conditions, and cardiovascular disease.[9][10] Pyridazinone derivatives have been extensively investigated as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory pathway.[2]

Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (LOX)

Nonsteroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes (COX-1 and COX-2).[10] Pyrido- and pyridazinone derivatives have emerged as potent inhibitors of these enzymes.

  • Selective COX-2 Inhibition: Some derivatives, such as ABT-963, have been developed as highly selective COX-2 inhibitors.[2] This selectivity is clinically significant, as inhibiting COX-2 is associated with anti-inflammatory effects, while inhibiting COX-1 can lead to gastrointestinal side effects.[10]

  • Dual COX/LOX Inhibition: The dual inhibition of both COX and 5-LOX pathways can offer a broader anti-inflammatory effect. Certain pyridazinone derivatives have demonstrated the ability to inhibit both enzyme families.[2]

  • Multi-Target Inhibition: Advanced derivatives have been engineered to act as multi-target anti-inflammatory agents, concurrently inhibiting COX-2, 5-LOX, and carbonic anhydrase isoforms.[11]

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is a critical enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory cells.[12] Inhibition of PDE4 has proven to be an effective strategy for treating inflammatory respiratory diseases like COPD and asthma.[12]

  • Mechanism: By inhibiting PDE4, these derivatives increase intracellular cAMP levels, which in turn suppresses the production and release of pro-inflammatory cytokines and chemokines from macrophages and other immune cells.[12]

  • Key Compound: A notable example is 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, which shows promising activity and selectivity for the PDE4B isoenzyme, demonstrating the potential for developing targeted, second-generation inhibitors with improved side-effect profiles.[12]

AntiInflammatory_Pathway cluster_membrane Cell Membrane cluster_enzymes Enzymatic Pathways Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Inhibitor Pyrido-pyridazine Derivatives Inhibitor->COX Inhibit Inhibitor->LOX Inhibit

Caption: Mechanism of COX/LOX inhibition by derivatives.

Compound Class Target Enzyme(s) Therapeutic Indication Reference
Vicinally disubstituted pyridazinonesSelective COX-2Arthritis, Pain, Inflammation[2]
Pyrido[2,3-d]pyridazine-2,8-dionesDual COX-1/COX-2Inflammation[10]
Indole-pyridazinonesPDE4BCOPD, Asthma[12]
Benzenesulfonamide-pyridazinonesCOX-2, 5-LOX, Carbonic AnhydraseInflammation[11]

Table 2: Summary of Anti-inflammatory Activities and Targets.

Other Notable Biological Activities

The versatility of the pyridazinone scaffold extends beyond anticancer and anti-inflammatory applications. Various derivatives have been reported to possess a wide spectrum of biological activities.[2]

  • Cardiovascular Effects: Derivatives have been investigated as antihypertensive, vasodilator, and antiplatelet agents.[2][5]

  • Antimicrobial Activity: As previously mentioned, some compounds show potent antibacterial and antifungal properties, with some designed specifically as dual-action agents.[6][13][14][15]

  • Enzyme Inhibition: Beyond inflammatory enzymes, derivatives have shown inhibitory activity against other targets like aldose reductase, which is implicated in diabetic complications.[16]

  • Central Nervous System (CNS) Activity: The scaffold has been explored for analgesic and anticonvulsant properties.[2]

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, standardized protocols are essential. The following sections detail representative workflows for assessing the biological activity of this compound derivatives.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a framework for determining the inhibitory potency and selectivity of test compounds against COX isoforms.

Objective: To measure the IC₅₀ values of test compounds for COX-1 and COX-2 enzymes.

Materials:

  • Ovine or human recombinant COX-1 and COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Test compounds (dissolved in DMSO).

  • Reference inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective).

  • EIA buffer, heme.

  • Prostaglandin screening EIA kit (e.g., for PGE₂).

  • 96-well microplates.

Step-by-Step Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in EIA buffer containing heme.

  • Compound Preparation: Serially dilute the test compounds and reference inhibitors in DMSO, followed by a final dilution in EIA buffer to achieve the desired concentrations.

  • Reaction Incubation: To each well of a 96-well plate, add:

    • 150 µL of EIA buffer.

    • 10 µL of test compound/reference/vehicle (DMSO).

    • 10 µL of enzyme solution (COX-1 or COX-2).

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of arachidonic acid solution to each well to start the enzymatic reaction.

  • Reaction Termination: Incubate for exactly 2 minutes at 37°C, then stop the reaction by adding 10 µL of a quenching agent (e.g., 1M HCl).

  • Quantification of Prostaglandin: Measure the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions. The colorimetric signal is inversely proportional to the amount of PGE₂ produced.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2).

Assay_Workflow A Prepare Reagents (Enzyme, Compound, Substrate) B Add Enzyme & Inhibitor to 96-well Plate A->B C Pre-incubate at 37°C B->C D Initiate Reaction (Add Arachidonic Acid) C->D E Incubate & Terminate Reaction D->E F Quantify PGE₂ via EIA Kit E->F G Calculate % Inhibition F->G H Determine IC₅₀ & Selectivity Index G->H

Caption: Workflow for the in vitro COX inhibition assay.

Conclusion and Future Directions

The this compound scaffold and its related isomers are a rich source of biologically active compounds with significant therapeutic potential. The chemical tractability of this core allows for extensive structural modification, enabling the fine-tuning of activity and selectivity against a wide range of biological targets. Current research highlights its promise in developing novel anticancer agents that can induce apoptosis and inhibit key enzymes, as well as potent and selective anti-inflammatory drugs targeting the COX, LOX, and PDE4 pathways.

Future research should focus on:

  • Multi-Target Drug Design: Expanding on the development of compounds that can modulate multiple targets simultaneously to treat complex diseases like cancer or cardio-inflammatory conditions.

  • Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their clinical viability.

  • In Vivo Efficacy: Progressing promising in vitro candidates into preclinical animal models to validate their therapeutic efficacy and safety profiles.

The continued exploration of this versatile heterocyclic system is poised to deliver the next generation of innovative medicines.

References

  • A Novel Approach to the Pyrido[4,3-c]pyridazine Ring. (2020). Combinatorial Chemistry Review. [Link]

  • El-Nagar, M. K. S., et al. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central. [Link]

  • Pyridopyridazine derivatives as antiinflammatory agents. (n.d.). ResearchGate. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). PubMed Central. [Link]

  • Synthesis of Some Derivatives of the 4H-pyrido[4′,3′:5,6]pyrano[2,3-d]pyrimidines. (n.d.). Penza State University. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]

  • Development of 6H-Chromeno[3,4-c]pyrido[3',2':4,5]thieno[2,3-e]pyridazin-6-ones as Par-4 Secretagogues. (n.d.). PubMed Central. [Link]

  • Synthesis and cytotoxic activity of pyridazino[1',6':1,2]pyrido[3,4-b]indol-5-inium derivatives as anti-cancer agents. (2002). PubMed. [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (n.d.). Universidade do Minho. [Link]

  • Synthesis and antimicrobial activity of pyrazolo[3',4':4,3]pyrido[6,5-c]pyridazine and thieno[2,3-d]pyridazine derivatives. (n.d.). PubMed. [Link]

  • Pyridazine derivatives 57a–59c reported as anti-inflammatory agents. (n.d.). ResearchGate. [Link]

  • Synthesis route of pyridazinone derivatives compound 5 and 6a -6d. Reagent and condition. (n.d.). ResearchGate. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Institutes of Health. [Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (n.d.). PubMed Central. [Link]

  • Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. (2023). PubMed Central. [Link]

  • Synthesis of Novel Pyrido[4,3-e][2][4][6]triazino[3,2-c][2][4][6]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. (n.d.). MDPI. [Link]

  • Study On Synthesis and Biological Activity of Some Pyridopyridazine Derivatives. (2018). PubMed. [Link]

  • [BMIM]OAc promoted one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity. (2026). ResearchGate. [Link]

Sources

Unlocking New Therapeutic Avenues: A Technical Guide to the Mechanism of Action of Pyrido[4,3-c]pyridazin-5(6H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[4,3-c]pyridazin-5(6H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in oncology. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of its analogs. Synthesizing data from cellular and biochemical assays, this document elucidates how these compounds exert their effects through the targeted inhibition of key signaling pathways implicated in cancer progression. We will delve into their roles as potent kinase inhibitors, modulators of tumor suppressor secretion, and inducers of cell cycle arrest and apoptosis, offering field-proven insights and detailed experimental protocols to empower researchers in the ongoing development of this promising class of molecules.

Introduction: The Therapeutic Promise of the this compound Scaffold

The global burden of cancer necessitates the continuous pursuit of innovative therapeutic strategies. Small molecule inhibitors that target specific signaling pathways driving tumorigenesis represent a cornerstone of modern oncology drug discovery. The this compound core structure has garnered considerable attention due to its synthetic tractability and its ability to be functionalized to achieve high affinity and selectivity for various biological targets. Analogs of this scaffold have demonstrated potent anti-proliferative and pro-apoptotic activities across a range of cancer cell lines, underscoring their potential as next-generation anticancer agents. This guide will dissect the intricate mechanisms that underpin these effects, providing a comprehensive resource for researchers aiming to harness the therapeutic potential of this chemical series.

Kinase Inhibition: A Primary Mechanism of Action

A predominant mechanism through which this compound analogs exert their anticancer effects is through the inhibition of specific protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.

FER Tyrosine Kinase: Targeting Cell Migration and Metastasis

FER is a non-receptor tyrosine kinase that plays a pivotal role in cell migration, adhesion, and metastasis[1]. Overexpression of FER is associated with a poor prognosis in several cancers, making it an attractive therapeutic target[1].

  • Molecular Interaction: Pyrido-pyridazinone derivatives have been identified as potent inhibitors of FER kinase[1]. Docking studies suggest that these compounds occupy the ATP-binding site of the kinase. Specific hydrogen bonds between the pyridazinone core and key amino acid residues in the hinge region of the kinase are crucial for inhibitory activity[1].

  • Downstream Signaling: FER kinase mediates signaling through pathways such as PI3K/AKT and MAPK/ERK, which are central to cell proliferation and survival[2]. By inhibiting FER, these analogs can downregulate these pro-survival pathways. Furthermore, FER is known to phosphorylate cortactin, a key protein in cell motility. Inhibition of FER, therefore, can impair cancer cell invasion and metastasis[1].

Signaling Pathway of FER Kinase Inhibition

FER_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor FER_Kinase FER Kinase Growth_Factor_Receptor->FER_Kinase Activates PI3K PI3K FER_Kinase->PI3K Activates MAPK MAPK/ERK FER_Kinase->MAPK Activates Cortactin Cortactin FER_Kinase->Cortactin Phosphorylates AKT AKT PI3K->AKT Activates Proliferation_Survival Gene Expression (Proliferation, Survival) AKT->Proliferation_Survival MAPK->Proliferation_Survival Cell_Migration Cell Migration & Metastasis Cortactin->Cell_Migration Promotes Pyrido_Analog Pyrido[4,3-c]pyridazin- 5(6H)-one Analog Pyrido_Analog->FER_Kinase Inhibits

Caption: Inhibition of FER kinase by this compound analogs blocks downstream pro-survival and migratory signaling.

Tropomyosin Receptor Kinase A (TrKA): A Target in Neuroectodermal Tumors

TrKA, the high-affinity receptor for nerve growth factor (NGF), is a receptor tyrosine kinase whose aberrant activation is a hallmark of various cancers, particularly those of neuroectodermal origin[3].

  • Mechanism of Inhibition: Certain this compound analogs have demonstrated potent inhibitory effects on TrKA[4]. These compounds act as ATP-competitive inhibitors, binding to the kinase domain and preventing autophosphorylation and subsequent activation of downstream signaling cascades[5].

  • Downstream Signaling: TrKA activation triggers several key signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival[3][6]. Inhibition of TrKA by these analogs leads to the suppression of these pathways, ultimately inducing cell cycle arrest and apoptosis[7].

Cyclin-Dependent Kinase 8 (CDK8): A Transcriptional Regulator in Oncology

CDK8 is a component of the Mediator complex, a key regulator of transcription. Overexpression of CDK8 is observed in various cancers and is often associated with poor prognosis[8][9].

  • Mode of Action: Pyrido[2,3-b][1][10]benzoxazepin-5(6H)-one derivatives, structurally related to the core topic, have been identified as potent CDK8 inhibitors[11][12]. These compounds can prevent the phosphorylation of transcription factors, thereby modulating the expression of genes involved in oncogenesis[9][10].

  • Downstream Effects: CDK8 is known to regulate the Wnt/β-catenin signaling pathway, which is crucial in many cancers[8]. Inhibition of CDK8 can lead to the downregulation of oncogenes and the upregulation of tumor suppressor genes, thereby impeding tumor growth[10]. Furthermore, CDK8 inhibition can prevent the compensatory upregulation of pro-growth gene expression that can arise in response to other targeted therapies like MEK inhibitors[13].

KRAS-G12D: Targeting a Prevalent Oncogenic Driver

Mutations in the KRAS gene are among the most common drivers of human cancers, with the G12D mutation being particularly prevalent in pancreatic ductal adenocarcinoma[1][14].

  • Inhibitory Mechanism: Pyrido[4,3-d]pyrimidine analogs have been developed as selective, noncovalent inhibitors of KRAS-G12D[15][16]. These inhibitors bind to the switch-II pocket of the KRAS-G12D protein, locking it in an inactive state and preventing its interaction with downstream effectors[17][18].

  • Downstream Signaling: The activated KRAS protein signals through multiple effector pathways, most notably the RAF/MEK/ERK (MAPK) and PI3K/AKT pathways[1]. By inhibiting KRAS-G12D, these analogs effectively block these downstream signals, leading to reduced cancer cell proliferation and survival[14][17].

Modulation of Tumor Suppressor Pathways: The Case of Par-4 Secretion

Beyond direct kinase inhibition, some analogs based on a related scaffold have been shown to act through a novel mechanism involving the tumor suppressor protein Par-4.

  • Vimentin Inhibition: Certain chromeno[3,4-c]pyrido[3',2':4,5]thieno[2,3-e]pyridazin-6-ones have been found to inhibit the intermediate filament protein vimentin[19]. In normal cells, vimentin sequesters the pro-apoptotic protein Par-4, limiting its secretion[20][21].

  • Induction of Paracrine Apoptosis: By binding to vimentin, these compounds displace Par-4, leading to its secretion from normal cells[15][20]. The secreted Par-4 can then bind to its receptor, GRP78, which is selectively expressed on the surface of cancer cells, triggering apoptosis in a paracrine manner[19][21].

Workflow for Vimentin-Mediated Par-4 Secretion

Par4_Secretion cluster_normal_cell Normal Cell cluster_cancer_cell Cancer Cell Vimentin_Par4_Complex Vimentin-Par-4 Complex Par4_Secreted Secreted Par-4 Vimentin_Par4_Complex->Par4_Secreted Releases GRP78_Receptor GRP78 Receptor Par4_Secreted->GRP78_Receptor Binds Apoptosis Apoptosis GRP78_Receptor->Apoptosis Induces Pyrido_Analog Pyrido-like Analog Pyrido_Analog->Vimentin_Par4_Complex Disrupts

Caption: Pyrido-like analogs can disrupt the vimentin-Par-4 complex, leading to Par-4 secretion and subsequent apoptosis in cancer cells.

Cellular Consequences: Cell Cycle Arrest and Apoptosis

The inhibition of critical signaling pathways by this compound analogs culminates in profound effects on cancer cell fate, primarily through the induction of cell cycle arrest and apoptosis.

  • Cell Cycle Arrest: Numerous studies have demonstrated that treatment with these analogs leads to an accumulation of cells in specific phases of the cell cycle, most commonly the G2/M or S phase[4][22]. This arrest prevents cancer cells from progressing through the division cycle, thereby halting proliferation.

  • Induction of Apoptosis: These compounds have been shown to induce programmed cell death in various cancer cell lines[23][24][25][26]. Mechanistically, this can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often evidenced by the cleavage of caspase-3 and PARP, and alterations in the expression of Bcl-2 family proteins[24][25].

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the core scaffold.

Target Scaffold/Analog Class Key Substitutions for Potency IC50 Range (nM) Reference
FER Kinase Pyrido-pyridazinoneNitrile at the 5-position of the pyridine ring; specific cyclohexane diamine moieties.0.5 - 250[1]
EGFR Pyrido[4,3-d]pyrimidineWeakly basic amine derivatives at the 7-position.0.5 - 10[27]
FGFr Pyrido[2,3-d]pyrimidine6-(3',5'-dimethoxyphenyl) functionality.60[28][29]
CDK8 Pyrido[2,3-b][1][10]benzoxazepin-5(6H)-oneSpecific tricyclic modifications.8.25[11]
KRAS-G12D Pyrido[4,3-d]pyrimidineProtonated piperazine interacting with Asp12.0.48 - 1.21[16]

Table 1: Summary of Structure-Activity Relationships for Pyrido-based Kinase Inhibitors.

Experimental Protocols

To facilitate further research and validation of the mechanisms described, this section provides detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control. Add 2.5 µL of the kinase of interest in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). Incubate for 10 minutes at room temperature.

  • Initiation of Reaction: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations should be determined empirically. Incubate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value[3].

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cancer cells treated with a test compound.

  • Cell Seeding and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound or vehicle control for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide or DAPI) and RNase A. Incubate in the dark for 30 minutes at room temperature[13][18].

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

  • Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle[9][18][30][31].

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with a test compound.

  • Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature[2][23].

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive)[2][10][14][32].

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of targeted anticancer agents. The analogs derived from this core structure exhibit a diverse range of mechanisms of action, primarily centered on the inhibition of key oncogenic kinases such as FER, TrKA, CDK8, and mutant KRAS. Additionally, the discovery of their ability to modulate tumor suppressor pathways through vimentin inhibition highlights the potential for novel therapeutic strategies. The profound downstream effects on cell cycle progression and apoptosis underscore their potent anti-proliferative activity.

Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and enhance their therapeutic index. The exploration of combination therapies, for instance, pairing a CDK8 inhibitor from this class with a MEK inhibitor, holds promise for overcoming treatment resistance. Furthermore, a deeper understanding of the structure-activity relationships will guide the rational design of next-generation analogs with improved pharmacokinetic and pharmacodynamic properties. The continued investigation of this promising chemical scaffold is poised to deliver novel and effective treatments for a variety of cancers.

References

  • Synapse, P. (2024). What are CDK8 inhibitors and how do they work?
  • Gao, Y., et al. (2023). KRAS mutation: The booster of pancreatic ductal adenocarcinoma transformation and progression. Frontiers in Oncology.
  • Dubuisson, J., et al. (2022). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo.
  • Patsnap. (2024). What are FER inhibitors and how do they work?
  • Yin, H., et al. (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters.
  • Chen, G., et al. (2019). CDK8 as a therapeutic target for cancers and recent developments in discovery of CDK8 inhibitors. European Journal of Medicinal Chemistry.
  • Li, M., et al. (2024). Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies.
  • Wang, Y., et al. (2021). Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling. Journal of Healthcare Engineering.
  • Thermo Fisher Scientific. (n.d.). Apoptosis Assays.
  • ResearchGate. (n.d.). Assessment of Cell Cycle Inhibitors by Flow Cytometry.
  • Agilent. (2022). Monitoring Cell Cycle Progression in Cancer Cells.
  • Harris, L. A., et al. (2023). Analysis and modeling of cancer drug responses using cell cycle phase-specific rate effects.
  • Wang, X., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules.
  • Liu, Y., et al. (2018). Insights into Current Tropomyosin Receptor Kinase (TRK)
  • Guda, C., et al. (2015). FER tyrosine kinase (FER) overexpression mediates resistance to quinacrine through EGF-dependent activation of NF-κB.
  • Burikhanov, R., et al. (2014). Development of 6H-Chromeno[3,4-c]pyrido[3',2':4,5]thieno[2,3-e]pyridazin-6-ones as Par-4 Secretagogues. ACS Medicinal Chemistry Letters.
  • Ratajczak, M. Z., et al. (2023). Basic Methods of Cell Cycle Analysis.
  • OncoKB. (n.d.).
  • Sviripa, V. M., et al. (2014). Arylquins Target Vimentin to Trigger Par-4 Secretion for Tumor Cell Apoptosis.
  • Rangnekar, V. M., et al. (2014). Arylquins target vimentin to trigger Par-4 secretion for tumor cell apoptosis.
  • Wang, Y., et al. (2022). A novel pyridazinone and thiophene compound IMB5043 activated apoptosis and autophagy in cisplatin-resistant non-small cell lung cancer cells.
  • Jiang, C., et al. (2020). The knockdown of mutant Kras G12D inhibits pancreatic ductal adenocarcinoma...
  • Brodeur, G. M., et al. (2009). Trk Receptor Expression and Inhibition in Neuroblastomas. Clinical Cancer Research.
  • Al-Said, M. S., et al. (2019). New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells. Molecules.
  • Sviripa, V. M., et al. (2016). Par-4 Secretion: Stoichiometry of 3-Arylquinoline Binding to Vimentin. ACS Omega.
  • Wang, Y., et al. (2022). A novel pyridazinone and thiophene compound IMB5043 activated apoptosis and autophagy in cisplatin-resistant non-small cell lung cancer cells.
  • Park, S., et al. (2021). TRK receptors signaling pathways.
  • El-Sayed, N. N. E., et al. (2024). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. BMC Chemistry.
  • Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry.
  • Pastor, J., et al. (2020). Pyrido[2,3-b][1][10]benzoxazepin-5(6H)-one derivatives as CDK8 inhibitors. European Journal of Medicinal Chemistry.

  • Pastor, J., et al. (2020). Pyrido[2,3-b][1][10]benzoxazepin-5(6H)-one derivatives as CDK8 inhibitors. ResearchGate.

  • Wu, D., et al. (2025).
  • Goodarzi, M., et al. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemistry Reviews.
  • Acar, Ç., et al. (2025). Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies. Chemistry & Biodiversity.
  • Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry.
  • Abd-Rabo, Z. S., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry.
  • Harris, C., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters.
  • Hamby, J. M., et al. (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Muñoz-Gutiérrez, C., et al. (2017). Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors. PLOS ONE.

Sources

A Technical Guide to the Spectroscopic Analysis of Pyrido[4,3-c]pyridazin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize the novel heterocyclic scaffold, pyrido[4,3-c]pyridazin-5(6H)-one. As a compound of interest in medicinal chemistry, a thorough understanding of its structural and electronic properties is paramount. This document, authored from the perspective of a Senior Application Scientist, synthesizes theoretical principles with practical, field-proven insights into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy for the unambiguous elucidation of this molecule. Each section details the underlying causality for experimental choices and provides self-validating protocols. All technical claims are supported by authoritative references, and quantitative data is presented in clear, comparative formats.

Introduction: The this compound Scaffold

The fusion of pyridine and pyridazine rings to form the this compound core results in a unique heteroaromatic system with significant potential in drug discovery. The arrangement of nitrogen atoms and the presence of a lactam moiety create a distinct electronic and steric environment, influencing its biological activity and pharmacokinetic properties. Accurate and comprehensive spectroscopic analysis is therefore not merely a routine characterization step but a critical component in understanding its structure-activity relationships (SAR) and optimizing its potential as a therapeutic agent. This guide will systematically dissect the spectroscopic signature of this important molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecular framework.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides the initial and most direct insight into the proton arrangement of the molecule. The expected chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the carbonyl group, as well as the aromatic nature of the fused rings.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-1~8.5d~5.0Adjacent to the electron-withdrawing pyridinic nitrogen.
H-3~7.8d~5.0Coupled to H-1.
H-4~9.0s-Singlet due to no adjacent protons, deshielded by the pyridazine ring and adjacent nitrogen.
H-7~7.5d~8.0Part of the pyridine ring, ortho to the fused pyridazinone.
H-8~8.2d~8.0Coupled to H-7, deshielded by the adjacent carbonyl group.
N-H~11.5br s-Broad singlet of the lactam proton, exchangeable with D₂O.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5 mg of this compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for observing the exchangeable N-H proton of the lactam.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32 to achieve a good signal-to-noise ratio.

    • Temperature: 298 K.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual DMSO peak at 2.50 ppm.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule. The chemical shifts are highly sensitive to the electronegativity of neighboring atoms and the overall aromaticity.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (ppm)Rationale
C-1~145Aromatic carbon adjacent to pyridinic nitrogen.
C-3~120Aromatic carbon in the pyridine ring.
C-4~150Aromatic carbon in the pyridazine ring, deshielded by two nitrogen atoms.
C-4a~130Bridgehead carbon.
C-5 (C=O)~165Carbonyl carbon of the lactam.
C-7~115Aromatic carbon in the pyridine ring.
C-8~135Aromatic carbon deshielded by the carbonyl group.
C-8a~125Bridgehead carbon.
C-9a~140Bridgehead carbon adjacent to nitrogen.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Parameters:

    • Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H frequency).

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.

2D NMR Spectroscopy: Unambiguous Structural Confirmation

Two-dimensional NMR experiments are essential for connecting the proton and carbon signals, leading to a definitive structural assignment.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming the connectivity of protons within the same spin system (e.g., H-1 with H-3, and H-7 with H-8).[1]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.[2] This is a powerful tool for assigning the carbon signals based on the already assigned proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.[2] This is crucial for identifying quaternary carbons and piecing together the entire molecular structure by observing long-range correlations (e.g., from H-4 to the carbonyl carbon C-5).

Experimental Workflow for 2D NMR:

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_assignment Structural Elucidation H1 ¹H NMR COSY COSY H1->COSY Proton Connectivity HSQC HSQC H1->HSQC Direct C-H Correlation HMBC HMBC H1->HMBC Long-Range C-H Correlation C13 ¹³C NMR C13->HSQC C13->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of this compound and for gaining structural insights through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula (C₈H₅N₃O).

Experimental Protocol: HRMS

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically producing the protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is used to achieve high mass accuracy.

Tandem Mass Spectrometry (MS/MS): Unraveling Fragmentation Pathways

By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), the fragmentation pattern can be studied. This provides valuable information about the stability of the ring system and the location of functional groups.

Predicted Fragmentation Pathways:

A common fragmentation pathway for related heterocyclic systems is the retro-Diels-Alder reaction.[3][4] For this compound, this could involve the cleavage of the pyridazinone ring. Another likely fragmentation is the loss of CO from the lactam moiety.

Fragmentation Scheme:

G cluster_path1 Loss of CO cluster_path2 Retro-Diels-Alder M [M+H]⁺ m/z = 160.05 F1 [M+H-CO]⁺ m/z = 132.06 M->F1 -CO F2 [C₆H₄N₂]⁺ m/z = 105.04 M->F2 RDA F3 C₂HNO

Caption: Predicted major fragmentation pathways.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound.

Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)IntensityNotes
N-H Stretch (lactam)~3200-3000Medium, broadBroadness due to hydrogen bonding.
C-H Stretch (aromatic)~3100-3000Medium to weakCharacteristic of aromatic C-H bonds.
C=O Stretch (lactam)~1680-1660StrongA prominent and diagnostic peak for the pyridazinone ring.[5]
C=C and C=N Stretch~1600-1450Medium to strongMultiple bands from the fused aromatic rings.
C-H Bending (out-of-plane)~900-675StrongThe pattern can provide information about the substitution on the pyridine ring.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The attenuated total reflectance (ATR) technique is recommended for solid samples, as it requires minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of this compound. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.[6]

Expected Electronic Transitions:

  • π → π* Transitions: These are typically high-energy transitions that result in strong absorption bands, usually in the UV region. The extended conjugation of the fused ring system will influence the wavelength of maximum absorption (λ_max).[7]

  • n → π* Transitions: These are lower-energy transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. They result in weaker absorption bands at longer wavelengths compared to the π → π* transitions.[7]

Predicted UV-Vis Absorption Data (in Methanol):

TransitionPredicted λ_max (nm)Molar Absorptivity (ε)
π → π~250-280High
n → π~320-350Low

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as methanol or ethanol. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: Record the absorption spectrum over a range of 200-800 nm.

  • Blank Correction: Use the pure solvent as a blank to zero the spectrophotometer.

Conclusion

The spectroscopic characterization of this compound requires a multi-faceted approach, with each technique providing complementary information. NMR spectroscopy, with its various 1D and 2D methods, is the definitive tool for complete structural elucidation. Mass spectrometry confirms the molecular weight and provides valuable structural clues through fragmentation analysis. IR spectroscopy offers a rapid means of identifying key functional groups, while UV-Vis spectroscopy sheds light on the electronic properties of this important heterocyclic system. The protocols and data presented in this guide provide a robust framework for researchers to confidently and accurately characterize this compound and its derivatives, thereby accelerating its development in the field of medicinal chemistry.

References

  • Vors, J.-P. (1991). A Novel Approach to the Pyrido[4,3-c]pyridazine Ring. Synthesis of this compound from 3,4-Disubstituted Pyridazines. Journal of Heterocyclic Chemistry, 28(4), 1043-1045. Available at: [Link]

  • Katritzky, A. R., El-Gendy, B. E. M., Draghici, B., Fedoseyenko, D., Fadli, A., & Metais, E. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. Available at: [Link]

  • Pesyan, N. N., Khalafy, J., & Rimaz, M. (2013). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and 3-aryl-7-thioxo-7,8-dihydro-6H-pyrimido[4,5-c]pyridazine-5-ones: Dimers containing water cluster and quasi-covalent hydrogen bond. Current Chemistry Letters, 2(4), 177-186. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

  • Chemistry LibreTexts. (2019). 17.5: Electronic Spectra- Ultraviolet and Visible Spectroscopy. Available at: [Link]

  • Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. Available at: [Link]

Sources

The Compass of Discovery: A Technical Guide to the Structural Characterization of Novel Pyridopyridazinones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural elucidation of novel pyridopyridazinone scaffolds, a class of heterocyclic compounds of significant interest in medicinal chemistry. As a senior application scientist, the following content is synthesized from field-proven insights and established analytical principles to empower researchers in their discovery and development endeavors. The narrative is structured to explain not just the "how," but the critical "why" behind each experimental choice, ensuring a self-validating system of protocols for robust and reliable structural characterization.

Section 1: The Strategic Imperative for Rigorous Structural Characterization

The pyridopyridazinone core is a privileged scaffold in drug discovery, with derivatives showing promise as potent inhibitors of key biological targets such as FER tyrosine kinase and Poly(ADP-ribose) polymerase-1 (PARP-1).[1][2] The precise three-dimensional arrangement of atoms within these molecules dictates their interaction with biological macromolecules, governing their efficacy and selectivity. Therefore, unambiguous structural characterization is not merely a procedural step but the foundational bedrock upon which successful drug development is built. An incomplete or erroneous structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and ultimately, the failure of promising therapeutic candidates.

This guide will navigate the critical analytical techniques required to confidently assign the structure of novel pyridopyridazinones, ensuring the integrity of downstream biological and pharmacological evaluations.

Section 2: The Analytical Triad: Unveiling the Molecular Architecture

The comprehensive structural characterization of a novel pyridopyridazinone relies on a synergistic application of three core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For pyridopyridazinones, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides the initial overview of the proton framework, including the number of distinct proton environments, their chemical shifts (indicative of their electronic environment), and their coupling patterns (revealing adjacent protons).

  • ¹³C NMR & DEPT: Reveals the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90, DEPT-135) are crucial for distinguishing between CH, CH₂, and CH₃ groups, and quaternary carbons.[3]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are indispensable for assembling the molecular structure.

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of connected proton systems within the molecule.[4]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful tool for assigning carbon resonances based on their attached protons.[5]

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is critical for connecting different spin systems and establishing the overall carbon skeleton, including the placement of substituents on the pyridopyridazinone core.[6]

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for a Substituted Pyridopyridazinone Scaffold

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
Pyridone Ring Protons7.0 - 9.0110 - 150Chemical shifts are highly dependent on substituent effects.
Pyridazinone Ring Protons7.5 - 8.5120 - 160The proton adjacent to the carbonyl group is typically downfield.
Carbonyl Carbon (C=O)-155 - 170A characteristic quaternary carbon signal.
Substituent Protons/CarbonsVariableVariableDependent on the nature of the substituent groups.

Note: The data presented are generalized ranges and will vary based on the specific substitution pattern and solvent used. Data compiled from references[3][6][7].

Experimental Protocol: 2D NMR Analysis of a Novel Pyridopyridazinone

  • Sample Preparation: Dissolve 5-10 mg of the purified pyridopyridazinone derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the compound's solubility.

  • 1D Spectra Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to assess sample purity and determine the appropriate spectral width.

    • Acquire a 1D ¹³C NMR spectrum, along with DEPT-90 and DEPT-135 spectra.

  • 2D Spectra Acquisition:

    • COSY: Set up a gradient-selected COSY (gCOSY) experiment. Typically, 8-16 scans per increment are sufficient.

    • HSQC: Run a gradient-selected HSQC experiment optimized for one-bond ¹J(C,H) coupling (typically ~145 Hz).

    • HMBC: Acquire a gradient-selected HMBC experiment optimized for long-range couplings (ⁿJ(C,H)), typically with a delay corresponding to 4-8 Hz.

  • Data Processing and Interpretation:

    • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).

    • Analyze the COSY spectrum to identify coupled proton networks.

    • Use the HSQC spectrum to assign the chemical shifts of carbons directly attached to protons.

    • Utilize the HMBC correlations to piece together the molecular fragments and confirm the substitution pattern on the pyridopyridazinone core.

Diagram: General Workflow for NMR-Based Structural Elucidation

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation 1D_H 1D ¹H NMR Proton_Spin_Systems Identify ¹H Spin Systems 1D_H->Proton_Spin_Systems 1D_C 1D ¹³C & DEPT CH_Correlation Correlate ¹H and ¹³C (¹J) 1D_C->CH_Correlation 2D_COSY 2D gCOSY 2D_COSY->Proton_Spin_Systems 2D_HSQC 2D gHSQC 2D_HSQC->CH_Correlation 2D_HMBC 2D gHMBC Long_Range_Correlation Identify Long-Range ¹H-¹³C Correlations (ⁿJ) 2D_HMBC->Long_Range_Correlation Structure_Assembly Assemble Molecular Fragments Proton_Spin_Systems->Structure_Assembly CH_Correlation->Structure_Assembly Long_Range_Correlation->Structure_Assembly Final_Structure Proposed Structure Structure_Assembly->Final_Structure

Caption: Workflow for NMR-based structural elucidation of novel compounds.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the novel pyridopyridazinone and offers valuable structural information through the analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) is particularly crucial for determining the elemental composition.

Causality Behind Experimental Choices:

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules like many pyridopyridazinones, as it typically produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation, allowing for the unambiguous determination of the molecular weight.[8]

  • Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This pattern provides clues about the compound's structure, such as the loss of specific substituents or characteristic cleavages of the heterocyclic core.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[9]

  • Instrument Setup:

    • Use an ESI source in positive ion mode.

    • Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable and strong signal for the [M+H]⁺ ion.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the m/z of the molecular ion.

    • Perform an HRMS scan to obtain the accurate mass and calculate the elemental composition.

    • If necessary, perform an MS/MS experiment on the [M+H]⁺ ion to obtain fragmentation data.

  • Data Interpretation:

    • Confirm that the accurate mass is consistent with the proposed molecular formula.

    • Analyze the fragmentation pattern to identify characteristic losses that support the proposed structure. The fragmentation of the pyridazinone ring can be complex, but often involves cleavages adjacent to the carbonyl group or loss of small neutral molecules.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography provides the ultimate, unambiguous determination of the three-dimensional structure of a molecule in the solid state.[10] It reveals the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.

Causality Behind Experimental Choices:

  • Growing High-Quality Crystals: This is often the most challenging step. The slow crystallization of a pure compound is necessary to obtain a single crystal of sufficient size and quality for diffraction.[11]

  • Data Collection and Refinement: A monochromatic X-ray beam is diffracted by the crystal lattice, and the resulting diffraction pattern is collected. The data is then processed and refined to generate a model of the electron density, from which the atomic positions are determined.[12]

Table 2: Representative Single-Crystal X-ray Crystallographic Data for a Pyridazinone Derivative

ParameterExample Value
Chemical FormulaC₁₄H₁₄ClN₃O₂
Formula Weight291.73
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.0977 (9)
b (Å)7.4932 (4)
c (Å)14.1123 (9)
β (°)90.149 (5)
Volume (ų)1385.03 (15)
Z4
R-factor (%)4.5

Data extracted from a representative pyridazinone derivative.[13]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.

    • Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals.

  • Crystal Mounting and Data Collection:

    • Select a well-formed, single crystal and mount it on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα) and detector.[10]

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model.

    • Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and angles.[12]

Section 3: Biological Context and In Silico Modeling

Understanding the structural characteristics of novel pyridopyridazinones is often in the context of their interaction with biological targets. Computational modeling can bridge the gap between the static structure and its dynamic biological function.

Signaling Pathways of Interest

FER Tyrosine Kinase Pathway: FER is a non-receptor tyrosine kinase involved in cell adhesion, migration, and proliferation.[6][14] Its aberrant activation is implicated in several cancers. Pyridopyridazinone inhibitors often target the ATP-binding site of FER, preventing its kinase activity and downstream signaling.[4][11]

Diagram: Simplified FER Tyrosine Kinase Signaling Pathway

FER_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR) FER FER Kinase Growth_Factor_Receptor->FER Activation Downstream_Effectors Downstream Effectors (e.g., STAT3, FAK) FER->Downstream_Effectors Phosphorylation Gene_Expression Gene Expression (Proliferation, Migration) Downstream_Effectors->Gene_Expression Signal Transduction Pyridopyridazinone Pyridopyridazinone Inhibitor Pyridopyridazinone->FER Inhibition PARP1_Pathway cluster_nucleus Nucleus DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 Recruitment & Activation BER Base Excision Repair (BER) PARP1->BER Initiates Replication_Fork_Collapse Replication Fork Collapse PARP1->Replication_Fork_Collapse Blocked Repair Leads To DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Cell_Death Cell Death (Apoptosis) DSB->Cell_Death in HR-deficient cells Pyridopyridazinone Pyridopyridazinone Inhibitor Pyridopyridazinone->PARP1 Inhibition

Caption: Synthetic lethality induced by PARP-1 inhibition in HR-deficient cells.

In Silico Modeling

Computational techniques such as Density Functional Theory (DFT) and molecular docking can provide further insights into the structural and electronic properties of novel pyridopyridazinones and their binding modes with target proteins. These methods can help rationalize observed biological activities and guide the design of new derivatives with improved properties.

Section 4: Conclusion

The structural characterization of novel pyridopyridazinones is a multi-faceted process that requires the intelligent application of a suite of powerful analytical techniques. By following the principles and protocols outlined in this guide, researchers can confidently elucidate the structures of their compounds, thereby ensuring the integrity of their data and accelerating the journey from discovery to potential therapeutic application. The convergence of robust analytical chemistry, a deep understanding of biological context, and the strategic use of computational tools forms the compass that guides successful drug development.

References

  • Inagaki, H., et al. (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters, 10(4), 513-518. Available from: [Link]

  • El-Sayed, M. A., et al. (2022). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 27(19), 6543. Available from: [Link]

  • de la Torre, M. C., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. Available from: [Link]

  • Bouziane, A., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. Available from: [Link]

  • Gupte, R., et al. (2017). PARP1 Inhibitors: antitumor drug design. Cellular and Molecular Life Sciences, 74(20), 3681-3695. Available from: [Link]

  • GeneCards. (n.d.). FER Gene. Retrieved from: [Link]

  • Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. Available from: [Link]

  • Organic Chemistry Data. (n.d.). Two Dimensional NMR. Retrieved from: [Link]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. Retrieved from: [Link]

  • Akkurt, M., et al. (2014). Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o658. Available from: [Link]

  • Prout, K., et al. (1994). Crystal and molecular structures of pyridazinone cardiovascular agents. Acta Crystallographica Section B: Structural Science, 50(1), 71-85. Available from: [Link]

  • El-Gamal, M. I., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 86, 536-546. Available from: [Link]

  • University of Saskatchewan. (n.d.). Single Crystal XRD: Data Acquisition and Structure Solving. Retrieved from: [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from: [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from: [Link]

  • University of Leicester. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from: [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from: [Link]

  • Owen, R. L. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 54-58. Available from: [Link]

  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from: [Link]

  • ResearchGate. (2021). A beginner's guide to X-ray data processing. Retrieved from: [Link]

  • Inagaki, H., et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters, 15(7), 963-970. Available from: [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from: [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from: [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3-12. Available from: [Link]

  • Nitschke, J. R., & Schaly, A. W. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 92(1), 22-43. Available from: [Link]

  • MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from: [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. Retrieved from: [Link]

  • Schymanski, E. L., et al. (2014). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Analytical and Bioanalytical Chemistry, 406(1), 7-23. Available from: [Link]

Sources

The Pyrido[4,3-c]pyridazin-5(6H)-one Scaffold: A Technical Guide to its Discovery and Synthesis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazinone core is a well-established "privileged structure" in medicinal chemistry, forming the foundation of numerous bioactive compounds with a wide array of pharmacological activities.[1] This technical guide provides an in-depth exploration of a specific and promising member of this family: the pyrido[4,3-c]pyridazin-5(6H)-one scaffold. We will delve into its discovery, elucidate a key synthetic pathway with detailed mechanistic insights, and discuss its potential in drug development based on the broader understanding of the pyridazinone class of compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this heterocyclic system in their therapeutic programs.

Introduction: The Enduring Promise of Pyridazinones in Medicinal Chemistry

Pyridazine and pyridazinone derivatives have garnered significant attention in medicinal chemistry due to their remarkable structural versatility and broad spectrum of biological activities.[2] These six-membered heterocyclic compounds, containing two adjacent nitrogen atoms, have been successfully incorporated into drugs targeting a range of therapeutic areas, including oncology, inflammation, cardiovascular diseases, and infectious diseases.[3] The pyridazinone moiety, in particular, offers a unique combination of hydrogen bonding capabilities, dipole moment, and tunable pharmacokinetic properties, making it an attractive scaffold for the design of novel therapeutic agents.[2] The this compound system represents a fused bicyclic structure that rigidly holds the pharmacophoric elements in a specific spatial orientation, a desirable feature for enhancing potency and selectivity towards biological targets.

Discovery of the this compound Core

The this compound scaffold, while not as extensively studied as some other pyridazinone isomers, was brought to the forefront through synthetic explorations aimed at expanding the chemical space of pyridazine-based heterocycles. A notable and efficient synthesis was reported by Jean-Pierre Vors, which provided a practical route to this specific bicyclic system.[4] This discovery opened the door for further investigation into the structure-activity relationships (SAR) and therapeutic potential of this unique molecular architecture.

Synthetic Strategies: A Detailed Walkthrough

The synthesis of the this compound core, as pioneered by Vors, is a multi-step process that showcases elegant chemical transformations. The overall strategy involves the initial construction of a substituted pyridazine ring, followed by the annulation of the pyridine ring.[4]

Retrosynthetic Analysis

A logical retrosynthetic approach to the target scaffold reveals a key disconnection at the newly formed pyridine ring, leading back to a 3,4-disubstituted pyridazine precursor. This precursor, in turn, can be derived from a hetero-Diels-Alder reaction, a powerful tool for the construction of six-membered heterocycles.

G target This compound precursor1 3,4-Disubstituted Pyridazine target->precursor1 Enamination/ Ring Closure precursor2 1,2-Diaza-1,3-diene precursor1->precursor2 Hetero-Diels-Alder precursor3 Ethyl vinyl ether precursor1->precursor3 Hetero-Diels-Alder

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthetic Protocol

The forward synthesis is a well-orchestrated sequence of reactions, each with a clear rationale.

Step 1: Hetero-Diels-Alder Reaction

The synthesis commences with a [4+2] cycloaddition reaction between a 1,2-diaza-1,3-diene and an electron-rich dienophile like ethyl vinyl ether.[4] This inverse-electron-demand hetero-Diels-Alder reaction is a highly efficient method for constructing the initial tetrahydropyridazine ring.

Step 2: Oxidation

The resulting 1,4,5,6-tetrahydropyridazine is then oxidized to the corresponding aromatic pyridazine. This step is crucial for installing the correct oxidation state of the pyridazine ring and setting the stage for subsequent functionalization.

Step 3: Enamination and Ring Closure

The key step in the formation of the second ring is an enamination reaction of the methyl group on the pyridazine precursor, followed by an intramolecular cyclization. This elegant one-pot transformation leads directly to the desired this compound scaffold.[4]

G cluster_0 Synthesis Workflow start 1,2-Diaza-1,3-diene + Ethyl vinyl ether step1 Hetero-Diels-Alder Reaction start->step1 intermediate1 1,4,5,6-Tetrahydropyridazine step1->intermediate1 step2 Oxidation intermediate1->step2 intermediate2 Ethyl 3-methyl-4-pyridazinecarboxylate step2->intermediate2 step3 Enamination/ Intramolecular Cyclization intermediate2->step3 product This compound step3->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

Disclaimer: The following protocol is a representative procedure based on the work of Vors and general synthetic methodologies. Researchers should consult the original literature and optimize conditions as necessary.

Step 1 & 2: Synthesis of Ethyl 3-methyl-4-pyridazinecarboxylate

A solution of the 1,2-diaza-1,3-diene in a suitable solvent (e.g., toluene) is treated with an excess of ethyl vinyl ether. The reaction mixture is heated under reflux until the starting diene is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the crude tetrahydropyridazine is dissolved in a suitable solvent (e.g., acetic acid). An oxidizing agent (e.g., bromine) is added dropwise at room temperature. After the reaction is complete, the mixture is worked up to yield the ethyl 3-methyl-4-pyridazinecarboxylate.

Step 3: Synthesis of this compound

A solution of ethyl 3-methyl-4-pyridazinecarboxylate in a high-boiling solvent (e.g., dimethylformamide) is treated with a reagent that facilitates both enamination and cyclization (e.g., Bredereck's reagent). The reaction mixture is heated at an elevated temperature for several hours. Upon cooling, the product precipitates and can be collected by filtration and purified by recrystallization.

Physicochemical and Spectroscopic Characterization

A thorough characterization of the this compound core is essential for its use in drug development. While specific experimental data for the parent compound is not extensively published, we can predict its key properties based on the analysis of related structures.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/RangeRationale
Molecular Weight 147.14 g/mol Based on the molecular formula C7H5N3O.
Melting Point >200 °CFused heterocyclic systems with hydrogen bonding capabilities often have high melting points.
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF).The presence of polar functional groups (amide, pyridyl nitrogen) suggests some aqueous solubility, while the aromatic core favors organic solvents.
pKa Weakly basicThe pyridine nitrogen will be the most basic site.

Spectroscopic Analysis

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and pyridazine rings. The chemical shifts will be influenced by the electron-withdrawing nature of the pyridazinone carbonyl and the adjacent nitrogen atoms. The NH proton of the lactam will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all seven carbon atoms. The carbonyl carbon of the lactam will be the most downfield signal. The chemical shifts of the aromatic carbons will provide information about the electronic environment of the fused ring system.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching vibration of the lactam moiety, typically in the range of 1650-1700 cm⁻¹. N-H stretching vibrations will be observed as a broad band around 3200 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve cleavages of the fused ring system, providing further structural confirmation.

Therapeutic Potential and Structure-Activity Relationship (SAR) Insights

While specific biological data for the this compound scaffold is limited in the public domain, the broader class of pyridazinones has been extensively investigated, revealing a wide range of therapeutic applications.

Potential Therapeutic Areas:

  • Oncology: Many pyridazinone derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, which are critical regulators of cell proliferation and survival.[5]

  • Inflammation: Pyridazinone-based compounds have been explored as anti-inflammatory agents, with some derivatives showing inhibitory activity against key inflammatory mediators.

  • Cardiovascular Diseases: Certain pyridazinone derivatives have been developed as cardiovascular agents, exhibiting activities such as vasodilation and inhibition of phosphodiesterases.[6]

Structure-Activity Relationship (SAR) Considerations:

The this compound scaffold offers several points for chemical modification to explore SAR and optimize biological activity.

Caption: Potential points for chemical modification on the this compound scaffold.

  • N-6 Position: The nitrogen atom of the lactam is a key site for substitution. Alkylation or arylation at this position can significantly impact the compound's physicochemical properties and its interaction with biological targets.

  • Pyridine Ring: Substitution on the pyridine ring can modulate the electronic properties of the scaffold and introduce additional binding interactions.

  • Pyridazinone Ring: While less common, modifications to the pyridazinone ring itself could also be explored to fine-tune activity.

Conclusion and Future Directions

The this compound scaffold represents a compelling starting point for the design of novel therapeutic agents. Its rigid, fused-ring structure and the established biological relevance of the broader pyridazinone class make it a high-potential core for drug discovery programs. The synthetic route, while multi-step, is logical and utilizes well-established chemical transformations.

Future research in this area should focus on:

  • Library Synthesis: The development of a diverse library of this compound derivatives with various substitutions at the key positions outlined in the SAR section.

  • Biological Screening: Comprehensive biological screening of these libraries against a panel of relevant targets in oncology, inflammation, and other disease areas.

  • In-depth SAR Studies: Detailed investigation of the structure-activity relationships to identify key structural features responsible for potent and selective biological activity.

  • Pharmacokinetic Profiling: Evaluation of the drug-like properties of lead compounds to assess their potential for further development.

By leveraging the insights provided in this guide, researchers and drug development professionals can effectively explore the therapeutic potential of the this compound scaffold and contribute to the discovery of new and innovative medicines.

References

  • Vors, J.-P. A Novel Approach to the Pyrido[4,3-c]pyridazine Ring. Synthesis of this compound from 3,4-Disubstituted Pyridazines. J. Heterocycl. Chem.1991 , 28 (4), 1043–1046. [Link][4]

  • Abida, et al. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences2019 , 1 (1), 16-37. [Link]

  • Asif, M. A mini-review on the synthesis of various pyridazinone and phthalazinone derivatives of six-membered heterocyclic compounds. Chronicles of Pharmaceutical Science2017, 1 (3), 136-148.
  • El-Gendy, B. E. M., et al. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magn. Reson. Chem.2010 , 48 (5), 397-402. [Link][7]

  • Fouad, M. A., et al. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Med. Chem.2023 , 15 (11), 935-961. [Link]

  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis2022 . [Link][8]

  • Kodama, T., et al. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. J. Org. Chem.2021 , 86 (13), 8926–8932. [Link][9]

  • Kramer, V. K., et al. The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Org. Mass Spectrom.1974 , 8 (1), 31-42. [Link]

  • Ma, Y., et al. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. Eur. J. Med. Chem.2021 , 209, 112946. [Link][5]

  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link][8][10]

  • NIST. Pyridazine - IR Spectrum. [Link][6]

  • PubChem. Pyridazine. [Link][3][11]

  • Riedl, Z., et al. Ring Closure Reactions of 4-Chloro-5-hydroxyalkylamino-6-nitro-3(2H)- pyridazinones: Synthesis of Novel Pyridazino-Fused Ring Systems. Molbank2000 , 2000, M158. [Link][12]

  • Sharma, V., et al. A mini review on pyridoacridines: Prospective lead compounds in medicinal chemistry. Bioorg. Med. Chem.2012 , 20 (2), 659-671. [Link][13]

  • Taylor, R. J. K., et al. Synthesis of substituted pyridines and pyridazinesvia ring closing metathesis. Chem. Commun.2008 , (36), 4341-4343. [Link][14]

  • Wuyts, B., et al. Biopharmaceutical Profiling of a pyrido[4,3-d] Pyrimidine Compound Library. Int. J. Pharm.2013 , 455 (1-2), 19-30. [Link][15]

  • Allam, M. A., et al. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Med. Chem.2023 , 14 (3), 481-501. [Link][9][16]

  • El-Sayed, M. A.-A., et al. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry2023 , 15 (11), 935-961. [Link][6]

  • G. Jones, D. in Comprehensive Organic Chemistry II, Katritzky, A. R., Meth-Cohn, O., Rees, C. W., Eds.; Pergamon: Oxford, U.K., 1996; Vol. 5, Chapter 5.08, pp 167-206.
  • Katritzky, A. R., et al. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry2010 , 48 (5), 397-402. [Link]

  • Pesyan, N. N., et al. Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). Current Chemistry Letters2013 , 2 (4), 177-186. [Link][17]

  • PubChem. 6H-pyrido[4,3-c]pyridazin-5-one. [Link]

  • Saeed, M. M., et al. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Saudi Chemical Society2016 , 20, S233-S249. [Link][18]

  • Shaban, M. A. E., et al. Synthesis of Some Derivatives of the 4H-pyrido[4′,3′:5,6]pyrano[2,3-d]pyrimidines. Journal of Heterocyclic Chemistry2012 , 49 (3), 599-606. [Link][19]

  • Shaker, Y. M. Pyridine-Based Heterocycles. Synthesis of New Pyrido [4′,3′:4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. Molecules2010 , 15 (8), 5482-5492. [Link][20]

  • Ferreira, I. C. F. R., et al. Synthesis of pyridazine and pyridopyridazine derivatives. ARKIVOC2007 , 2007 (15), 187-197. [Link]

  • Ma, Y., et al. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry2021 , 209, 112946. [Link][5]

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005. [Link][21]

  • Breda, S., et al. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure2006 , 786 (1-3), 193-206. [Link][22]

  • NIST. Pyridine. [Link][23]

  • Tišler, M., & Stanovnik, B. Pyridazines. In Comprehensive Organic Chemistry II (eds. Katritzky, A. R., Meth-Cohn, O. & Rees, C. W.) 5, 167-206 (Pergamon, 1996). [Link][24]

  • Alvarez-Builla, J., Vaquero, J. J. & Barluenga, J. (eds.) Modern Heterocyclic Chemistry (Wiley-VCH, 2011).
  • Joule, J. A. & Mills, K. Heterocyclic Chemistry (John Wiley & Sons, 2010).
  • Eicher, T., Hauptmann, S. & Speicher, A.
  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms (Springer, 2006).
  • Kurti, L. & Czako, B. Strategic Applications of Named Reactions in Organic Synthesis (Academic Press, 2005).

Sources

The Pyrido[4,3-c]pyridazin-5(6H)-one Scaffold: A Privileged Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary medicinal chemistry, the concept of "privileged structures" has emerged as a cornerstone of efficient drug discovery. These molecular frameworks, capable of interacting with multiple, unrelated biological targets, offer a significant advantage in the development of novel therapeutics. This guide delves into the pyrido[4,3-c]pyridazin-5(6H)-one core, a heterocyclic scaffold that embodies the principles of a privileged structure. We will explore its synthetic accessibility, diverse biological activities, and the underlying structural features that contribute to its versatility. This document serves as a comprehensive resource for researchers looking to leverage this promising scaffold in their drug development programs.

The Privileged Structure Concept: A Paradigm for Efficient Drug Discovery

The term "privileged structure" refers to a molecular scaffold that can serve as a high-affinity ligand for a variety of different biological targets through strategic modification of its functional groups.[1][2] This concept has gained significant traction as it allows for the creation of diverse compound libraries with an increased probability of identifying hits against new targets. The inherent "drug-like" properties often associated with these scaffolds, such as metabolic stability and favorable pharmacokinetics, further enhance their appeal in lead optimization.[3]

The pyridazinone moiety, a six-membered heterocycle with two adjacent nitrogen atoms and a carbonyl group, is a well-established privileged structure. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[2] The this compound core, a fusion of the pyridine and pyridazinone rings, inherits and expands upon these favorable properties, making it a subject of growing interest in medicinal chemistry.

The this compound Core: Synthesis and Structural Features

The synthetic accessibility of a scaffold is paramount to its utility in drug discovery. The this compound core is readily accessible through established synthetic routes, with the work of Jean-Pierre Vors being a key contribution.[4]

Key Synthetic Strategy: The Vors Synthesis

A robust method for the construction of the this compound core involves an enamination/ring closure sequence starting from an appropriately substituted pyridazine.[4] This approach offers a convergent and efficient route to the core structure.

Vors_Synthesis_Workflow start Ethyl 3-methyl-4-pyridazinecarboxylate intermediate1 Enamination with DMFDMA start->intermediate1 1. intermediate2 Enamine Intermediate intermediate1->intermediate2 2. final_product This compound intermediate2->final_product 3. Ring Closure (e.g., thermal or acid-catalyzed) Kinase_Inhibition Scaffold This compound Derivative Kinase Kinase Active Site (e.g., FER, TrKA) Scaffold->Kinase Binds to ATP-binding pocket Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Competitive Inhibition Phosphorylation Phosphorylation Substrate->Phosphorylation Cell_Signaling Downstream Signaling Phosphorylation->Cell_Signaling Cell_Proliferation Uncontrolled Cell Proliferation Cell_Signaling->Cell_Proliferation

Sources

Unlocking New Therapeutic Avenues: A Technical Guide to the Potential of Pyrido[4,3-c]pyridazin-5(6H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Significance of the Pyrido[4,3-c]pyridazin-5(6H)-one Scaffold

The relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space, with nitrogen-containing heterocycles consistently emerging as privileged scaffolds in drug discovery. Among these, the pyridopyridazinone core, a bicyclic system, has garnered considerable attention due to its diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[1][2] This technical guide delves into a specific and promising isomer, the This compound moiety. While research on this particular scaffold is still burgeoning, preliminary evidence points towards its potential as a versatile backbone for the development of targeted therapies, particularly in the realm of oncology.

This document serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals. It will provide a comprehensive overview of the identified potential therapeutic targets of this compound derivatives, detail the underlying mechanisms of action, and present robust experimental protocols for their evaluation. Our focus will be on providing not just the "what," but the "why"—elucidating the scientific rationale behind experimental design and target selection to empower your own research endeavors.

I. Tyrosine Kinase Inhibition: A Promising Frontier for this compound Derivatives

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy. Emerging research has identified the pyrido-pyridazinone scaffold as a potent hinge-binding motif for several tyrosine kinases, suggesting that derivatives of this compound could be rationally designed as selective kinase inhibitors.

Feline Sarcoma-Related (FER) Tyrosine Kinase: A Novel Target in Oncology

FER is a non-receptor tyrosine kinase implicated in cell migration, adhesion, and proliferation.[4] Elevated FER expression is correlated with poor prognosis in several cancers, including breast and liver cancer, making it an attractive target for anticancer therapy.[4][5] Notably, recent studies have identified pyrido-pyridazinone derivatives as potent inhibitors of FER kinase.[5][6]

One study detailed the discovery of a representative compound, DS21360717 , which incorporates a pyrido-pyridazinone scaffold and demonstrated a remarkable FER inhibitory activity with an IC50 of 0.5 nM.[4][6] This compound also exhibited in vivo antitumor efficacy in a subcutaneous tumor model, underscoring the therapeutic potential of this chemical class.[4] Further optimization of this scaffold at the C-5 position led to the discovery of DS08701581 , which showed enhanced cell-free and cellular activities, good oral bioavailability, and improved kinase selectivity, resulting in significant tumor growth inhibition in a Ba/F3-FER tumor model without associated toxicity.[6][7]

FER kinase is involved in multiple signaling pathways that regulate cell motility and invasion. Upon activation, FER can phosphorylate cortactin (CTTN), a key protein in actin polymerization and the formation of invasive structures like invadopodia. By inhibiting FER, this compound derivatives can block this phosphorylation event, thereby impeding cancer cell migration and metastasis.

FER_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin FER FER Integrin->FER Activates CTTN CTTN FER->CTTN Phosphorylates This compound This compound This compound->FER Inhibits p-CTTN p-CTTN Actin_Polymerization Actin Polymerization p-CTTN->Actin_Polymerization Cell_Migration_Metastasis Cell Migration & Metastasis Actin_Polymerization->Cell_Migration_Metastasis

Caption: FER Kinase Signaling Pathway and Inhibition.

This protocol outlines a luminescent-based assay to determine the in vitro inhibitory activity of this compound derivatives against FER kinase.[1][8]

Materials:

  • Recombinant human FER kinase

  • Poly (4:1 Glu, Tyr) peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque plates

Procedure:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution by diluting recombinant FER kinase and the peptide substrate in Kinase Assay Buffer.

    • Prepare a 2X ATP solution in Kinase Assay Buffer.

    • Prepare serial dilutions of the test compounds in DMSO, and then dilute further in Kinase Assay Buffer to create 2X inhibitor solutions.

  • Assay Plate Setup:

    • Add 2.5 µL of the 2X inhibitor solution to the appropriate wells of a 384-well plate.

    • Add 2.5 µL of Kinase Assay Buffer with DMSO (vehicle control) to the control wells.

  • Kinase Reaction:

    • Add 2.5 µL of the 2X kinase/substrate solution to all wells.

    • Initiate the reaction by adding 2.5 µL of the 2X ATP solution to all wells.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Tropomyosin Receptor Kinase A (TrKA): A Potential Target in Neurotrophic Cancers

The Tropomyosin Receptor Kinase (Trk) family, particularly TrKA, plays a crucial role in the development and function of the nervous system. However, chromosomal rearrangements involving the NTRK1 gene (which encodes TrKA) can lead to the formation of oncogenic fusion proteins that drive the growth of various cancers.[9] Therefore, TrKA inhibitors have emerged as a promising class of targeted therapies for these "tumor-agnostic" malignancies.

While direct evidence for the inhibition of TrKA by this compound derivatives is still emerging, a recent study on structurally related pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidines , synthesized from a 3-amino-1,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4,6(5H)-dione precursor, demonstrated potent inhibitory effects on TrKA.[7][9] Specifically, compounds 7b and 16c from this study exhibited strong TrKA inhibition with IC50 values of 0.064 µg/mL and 0.047 µg/mL, respectively.[7][9] These findings strongly suggest that the broader pyridopyridazinone scaffold, including the this compound core, is a promising starting point for the design of novel TrKA inhibitors.

TrKA is a receptor tyrosine kinase that is activated by its ligand, nerve growth factor (NGF). In cancers driven by NTRK fusions, the TrKA kinase domain is constitutively active, leading to the uncontrolled activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which promote cell proliferation and survival. This compound-based inhibitors would act by competing with ATP for binding to the kinase domain of the TrKA fusion protein, thereby blocking its autophosphorylation and the subsequent activation of downstream oncogenic signaling.

TrKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NGF NGF TrKA TrKA NGF->TrKA Binds & Activates p-TrKA p-TrKA TrKA->p-TrKA Autophosphorylation This compound This compound This compound->TrKA Inhibits MAPK_Pathway MAPK Pathway p-TrKA->MAPK_Pathway PI3K_AKT_Pathway PI3K/AKT Pathway p-TrKA->PI3K_AKT_Pathway Cell_Proliferation_Survival Cell Proliferation & Survival MAPK_Pathway->Cell_Proliferation_Survival PI3K_AKT_Pathway->Cell_Proliferation_Survival

Caption: TrKA Signaling Pathway and Inhibition.

A similar ADP-Glo™ based protocol as described for FER can be adapted for evaluating TrKA inhibition.[10][11][12]

Materials:

  • Recombinant human TrKA kinase

  • A suitable generic tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque plates

Procedure:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution by diluting recombinant TrKA kinase and the substrate in Kinase Buffer.

    • Prepare a 2X ATP solution in Kinase Buffer.

    • Prepare serial dilutions of the test compounds in DMSO, followed by dilution in Kinase Buffer to obtain 2X inhibitor solutions.

  • Assay Plate Setup:

    • Dispense 2.5 µL of the 2X inhibitor solution into the assay wells.

    • Add 2.5 µL of Kinase Buffer with DMSO for control wells.

  • Kinase Reaction:

    • Add 2.5 µL of the 2X kinase/substrate solution to all wells.

    • Start the reaction by adding 2.5 µL of the 2X ATP solution.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition and determine the IC50 values as described for the FER kinase assay.

II. Quantitative Data Summary

The following table summarizes the reported in vitro inhibitory activities of pyridopyridazinone and related derivatives against the discussed kinase targets.

Compound IDTarget KinaseIC50Cell Line (for cellular assays)Reference
DS21360717 FER0.5 nM-[4][6]
DS08701581 FER-Ba/F3-FER[6][7]
Compound 7b TrKA0.064 µg/mLHepG2[7][9]
Compound 16c TrKA0.047 µg/mLHepG2[7][9]

III. Synthesis of the this compound Core

A robust and versatile synthetic route to the core scaffold is essential for the exploration of its therapeutic potential. The this compound ring system can be constructed through various synthetic strategies. A plausible approach involves the cyclization of a suitably substituted pyridine precursor.

Synthesis_Workflow Start Substituted Pyridine-3,4-dicarboxylate Step1 Ester Hydrolysis Start->Step1 Step2 Cyclization with Hydrazine Step1->Step2 Product This compound Core Step2->Product Diversification Further Functionalization (e.g., at C3 and C8) Product->Diversification

Caption: General Synthetic Workflow for this compound.

IV. Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel targeted therapies. The potent inhibition of FER kinase by derivatives of the broader pyridopyridazinone class, coupled with the TrKA inhibitory activity of structurally related compounds, highlights the potential of this scaffold in oncology.

Future research should focus on:

  • Synthesis and screening of a focused library of this compound derivatives against a panel of kinases, including FER and TrKA, to establish a clear structure-activity relationship.

  • In-depth biological evaluation of lead compounds in relevant cellular and in vivo cancer models.

  • Exploration of other potential therapeutic targets , such as those implicated in inflammation and other disease areas where pyridazine derivatives have shown promise.

V. References

  • Asif, M. (2014). A review on diverse pharmacological activities of pyridazine and pyridazinone derivatives. SAR Publication.

  • Sino Biological. (n.d.). FER Datasheet. Retrieved from Sino Biological website.

  • Kumar, V. (2009). Synthesis and Anti Cancer Activity of Pyrido[2,3-c]Pyridazine Derivatives. Journal of Sciences, Islamic Republic of Iran, 20(4).

  • Promega Corporation. (n.d.). TPR-TRKA (TRK-T1) Kinase Assay Protocol. Retrieved from Promega Corporation website.

  • Promega Corporation. (n.d.). TRKA Kinase Assay. Retrieved from Promega Corporation website.

  • Ishida, T., et al. (2018). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters, 9(10), 1023–1028.

  • BenchChem. (2025). A Technical Guide to the Preliminary Screening of Novel Tropomyosin Receptor Kinase (Trk) Inhibitors. Retrieved from BenchChem website.

  • BenchChem. (2025). Protocol for Inhibition of TrkA Phosphorylation using K-252d. Retrieved from BenchChem website.

  • Abdel-Aziz, A. A.-M., et al. (2024). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. BMC Chemistry, 18(1), 68.

  • AssayQuant Technologies, Inc. (n.d.). FER Kinase Activity Assays. Retrieved from AssayQuant website.

  • ACS Publications. (2018). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters.

  • Kushwaha, N., et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters.

  • Abd-Rabo, Z. S., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(18), 1667-1695.

  • National Center for Biotechnology Information. (2018). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. PubMed Central.

  • National Center for Biotechnology Information. (2021). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. PubMed Central.

  • National Center for Biotechnology Information. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. PubMed Central.

  • ResearchGate. (2020). New pyridazine derivatives: Synthesis, chemistry and biological activity. ResearchGate.

  • ResearchGate. (2025). Synthesis, Reactions, and Pharmacological Evaluations of Some Novel Pyridazolopyridiazine Candidates. ResearchGate.

  • Salerno, S., et al. (2018). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. ACS Medicinal Chemistry Letters, 9(7), 643–648.

  • Semple, G., et al. (2012). Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(18), 5979-5983.

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C7H5N3O, 100 mg. Retrieved from CP Lab Safety website.

  • Allam, H. A., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry, 13(9), 1113-1129.

  • De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(3), 209-228.

  • MDPI. (2023). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. MDPI.

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 12(10), 1756-1768.

Sources

Methodological & Application

Application Notes & Protocols: The Pyrido[4,3-c]pyridazin-5(6H)-one Scaffold as a Versatile Kinase Inhibitor Platform

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Kinase Inhibition

The pyridazinone heterocyclic system is a cornerstone in modern medicinal chemistry, recognized for its ability to form critical hydrogen bond interactions within the ATP-binding pockets of various protein kinases.[1] This has led to the development of numerous potent and selective kinase inhibitors targeting a range of diseases, most notably cancer.[1][2] The pyrido[4,3-c]pyridazin-5(6H)-one core represents a specific, yet underexplored, isomer within this broader class of compounds. While publicly available data on the direct kinase inhibitory activity of the this compound scaffold itself is limited, extensive research on closely related pyridopyridazinone isomers has demonstrated significant potential. These analogues have been successfully developed as potent inhibitors of key oncogenic kinases such as RAF and Feline Sarcoma-Related (FER) tyrosine kinase.[3][4]

This document leverages the comprehensive data available for these analogous pyridopyridazinone scaffolds to provide a detailed guide for researchers interested in exploring the potential of this compound and its derivatives. We will provide insights into the established mechanisms of action, detailed protocols for in vitro and cell-based evaluation, and a framework for interpreting the resulting data. The principles and methodologies described herein are directly applicable to the investigation of any novel compound based on the this compound scaffold.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Pyridopyridazinone derivatives have been shown to act as ATP-competitive inhibitors. A noteworthy example is the pyrido[2,3-d]pyridazin-8(7H)-one-based compound, GNE-9815, a potent and highly selective pan-RAF inhibitor.[3] This compound exemplifies a Type II inhibitor, binding to the 'DFG-out' conformation of the kinase, a mechanism that often imparts greater selectivity compared to Type I inhibitors that bind to the active 'DFG-in' conformation. The pyridopyridazinone core acts as a hinge-binder, forming key interactions with the kinase hinge region, which is a critical determinant of inhibitor potency.[3] The exquisite selectivity of compounds like GNE-9815 is attributed to minimal polar hinge contacts and favorable van der Waals and π-stacking interactions within the ATP-binding pocket.[3]

Another example is the development of pyrido-pyridazinone derivatives as potent FER tyrosine kinase inhibitors.[4][5] FER kinase is implicated in cancer cell progression and metastasis, making it an attractive therapeutic target.[5] Optimization of the pyrido-pyridazinone scaffold has led to compounds with strong enzymatic and cellular activity, good oral bioavailability, and significant tumor growth inhibition in preclinical models.[4]

The MAPK Signaling Pathway: A Key Target

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in genes like BRAF and KRAS, is a common driver of various cancers.[3] Pan-RAF inhibitors, such as the pyridopyridazinone GNE-9815, are designed to block signaling at the level of the RAF kinases (ARAF, BRAF, and CRAF), thereby inhibiting downstream phosphorylation of MEK and ERK and suppressing tumor growth.[3]

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF (ARAF, BRAF, CRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor This compound (e.g., GNE-9815) Inhibitor->RAF

Caption: The MAPK signaling pathway with the point of inhibition by a representative pyridopyridazinone RAF inhibitor.

Quantitative Data: Inhibitory Potency and Pharmacokinetics

The following tables summarize the reported in vitro potency and in vivo pharmacokinetic properties of exemplary pyridopyridazinone-based kinase inhibitors. This data provides a benchmark for evaluating novel compounds derived from the this compound scaffold.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (nM)Reference
GNE-9815 BRAF16[3]
CRAF4[3]
DS21360717 FER0.5[5]
DS08701581 FER0.3[4]

Table 2: Mouse Pharmacokinetic Properties

Compound IDClearance (mL/min/kg)Vdss (L/kg)Half-life (h)Oral Bioavailability (%)Reference
GNE-9815 171.71.937[3]
DS21360717 24.11.400.8234[5]
DS08701581 23.32.151.455[4]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the initial characterization of a novel this compound derivative as a kinase inhibitor.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to determine the in vitro IC50 value of a test compound against a target kinase by quantifying the amount of ADP produced in the kinase reaction.

In_Vitro_Assay_Workflow Start Start PrepCompound 1. Prepare serial dilutions of test compound in DMSO Start->PrepCompound AddReagents 2. Add kinase, substrate/ATP mix, and diluted compound to 384-well plate PrepCompound->AddReagents IncubateKinase 3. Incubate at 30°C for 1 hour to allow kinase reaction AddReagents->IncubateKinase AddADPGlo 4. Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP IncubateKinase->AddADPGlo IncubateStop 5. Incubate at RT for 40 minutes AddADPGlo->IncubateStop AddDetection 6. Add Kinase Detection Reagent to convert ADP to ATP and generate light IncubateStop->AddDetection IncubateDetect 7. Incubate at RT for 30 minutes AddDetection->IncubateDetect ReadLuminescence 8. Read luminescence on a plate reader IncubateDetect->ReadLuminescence AnalyzeData 9. Calculate % inhibition and determine IC50 value ReadLuminescence->AnalyzeData End End AnalyzeData->End

Caption: Workflow for the in vitro biochemical kinase inhibition assay using the ADP-Glo™ format.

Materials:

  • Test compound (e.g., a novel this compound derivative)

  • Recombinant target kinase (e.g., BRAF V600E)

  • Kinase-specific substrate (e.g., inactive MEK1)

  • Adenosine triphosphate (ATP)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white, low-volume plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: a. Prepare a 10 mM stock solution of the test compound in 100% DMSO. b. Perform a serial dilution (e.g., 1:3) of the stock solution in DMSO to create a concentration gradient. c. Further dilute the compound in kinase buffer to the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1%).

  • Reaction Setup: a. In a 384-well plate, add the reagents in the following order:

    • 1 µL of test compound dilution (or DMSO for positive and negative controls).
    • 2 µL of recombinant kinase solution (the optimal concentration should be predetermined by enzyme titration).
    • 2 µL of substrate/ATP mixture. The ATP concentration should ideally be at or near the Km for the specific kinase.
  • Kinase Reaction Incubation: a. Mix the plate gently. b. Incubate the reaction mixture at 30°C for 1 hour.

  • Signal Generation and Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. d. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis: a. Read the luminescence on a compatible plate reader. b. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and no-enzyme control (100% inhibition). c. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo® Format)

This protocol assesses the ability of a test compound to inhibit the proliferation of cancer cells that are dependent on the target kinase for their growth and survival.

Cell_Assay_Workflow Start Start SeedCells 1. Seed cancer cells in a 96-well plate and incubate overnight Start->SeedCells TreatCells 2. Treat cells with serial dilutions of the test compound SeedCells->TreatCells IncubateTreatment 3. Incubate for 72 hours at 37°C, 5% CO2 TreatCells->IncubateTreatment EquilibratePlate 4. Equilibrate the plate to room temperature IncubateTreatment->EquilibratePlate AddCTG 5. Add CellTiter-Glo® Reagent to each well EquilibratePlate->AddCTG LyseCells 6. Mix to induce cell lysis and incubate at RT AddCTG->LyseCells ReadLuminescence 7. Read luminescence on a plate reader LyseCells->ReadLuminescence AnalyzeData 8. Calculate % cell viability and determine GI50 value ReadLuminescence->AnalyzeData End End AnalyzeData->End

Caption: Workflow for the cell-based proliferation assay using the CellTiter-Glo® format.

Materials:

  • Cancer cell line with known dependence on the target kinase (e.g., A375 melanoma cells with BRAF V600E mutation).

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Test compound.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • 96-well clear-bottom, white-walled plates.

  • CO2 incubator (37°C, 5% CO2).

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells per well) in 100 µL of complete medium. c. Incubate the plate overnight to allow cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of the test compound in the complete cell culture medium. b. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (including a vehicle control, e.g., 0.1% DMSO).

  • Incubation: a. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. c. Add 100 µL of the reagent to each well.

  • Signal Stabilization and Data Acquisition: a. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. b. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. c. Read the luminescence using a plate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. b. Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The pyridopyridazinone scaffold is a highly promising platform for the development of novel kinase inhibitors. The extensive research on analogues such as pan-RAF and FER inhibitors provides a strong foundation and a clear strategic path for investigating new derivatives based on the this compound core. The protocols detailed in this guide offer a robust framework for the initial in vitro and cell-based characterization of such compounds. Successful identification of potent and selective inhibitors through these assays would warrant further investigation into their mechanism of action, kinome-wide selectivity, and in vivo efficacy in relevant disease models.

References

  • Profacgen. Cell-based Kinase Assays. Available from: [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Available from: [Link]

  • Taniguchi, H., et al. (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters, 10(2), 148-153. Available from: [Link]

  • Vogeti, L., et al. (2019). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS Medicinal Chemistry Letters, 10(4), 584-590. Available from: [Link]

  • Taniguchi, H., et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Abd-Rabo, Z. S., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 237-261. Available from: [Link]

  • Vogeti, L., et al. (2019). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS Medicinal Chemistry Letters, 10(4), 584-590. Available from: [Link]

  • Taniguchi, H., et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Combinatorial Chemistry Review. (2020). A Novel Approach to the Pyrido[4,3-c]pyridazine Ring. Available from: [Link]

  • Salerno, S., et al. (2019). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 457-462. Available from: [Link]

Sources

Application Notes and Protocols for the Evaluation of Pyrido[4,3-c]pyridazin-5(6H)-one Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Pyrido[4,3-c]pyridazin-5(6H)-one Derivatives

The this compound scaffold has emerged as a promising framework in the discovery of novel anticancer therapeutics. This heterocyclic system has been the focus of medicinal chemistry efforts aimed at developing potent and selective inhibitors of key oncogenic signaling pathways. Notably, derivatives of this scaffold have been identified as potent inhibitors of Feline Sarcoma (FES)-related (FER) tyrosine kinase, a non-receptor tyrosine kinase implicated in the progression and metastasis of various cancers[1][2]. The overexpression and aberrant activity of FER have been observed in a range of solid tumors, including liver, esophageal, and breast cancer, making it an attractive target for therapeutic intervention[1][2].

These application notes provide a comprehensive guide for researchers engaged in the synthesis, in vitro evaluation, and mechanistic characterization of this compound derivatives as potential anticancer agents. The protocols outlined herein are designed to be robust and reproducible, enabling the systematic assessment of compound efficacy and mechanism of action.

I. Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through multi-step synthetic routes. A common strategy involves the construction of a substituted pyridine ring followed by the annulation of the pyridazinone moiety. The derivatization at various positions of the scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties. For instance, modifications at the C5 position of the pyridone ring have been shown to significantly impact the inhibitory activity against FER kinase and the overall antitumor efficacy[2][3].

II. In Vitro Evaluation of Anticancer Activity

A critical step in the drug discovery pipeline is the in vitro assessment of the cytotoxic and antiproliferative effects of the synthesized compounds against a panel of cancer cell lines.

Data Presentation: In Vitro Efficacy of Representative Pyrido-pyridazinone Derivatives

The following table summarizes the in vitro activity of a representative pyrido-pyridazinone derivative, Compound 21 (DS21360717), which has been identified as a potent FER kinase inhibitor[1].

CompoundTargetBiochemical IC50 (nM)Cellular Growth Inhibition (FER-driven Ba/F3 cells) IC50 (nM)
Compound 21 (DS21360717) FER Kinase0.51.1

IC50 values represent the concentration required for 50% inhibition.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Record the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration.

III. Mechanistic Studies

Understanding the mechanism of action is crucial for the rational development of drug candidates. For this compound derivatives, a key mechanism appears to be the inhibition of FER tyrosine kinase. Further studies should also investigate the downstream effects, such as the induction of apoptosis and cell cycle arrest.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the putative signaling pathway targeted by these compounds and a general workflow for their evaluation.

FER_Signaling_Pathway cluster_membrane Receptor Growth Factor Receptor FER FER Kinase Receptor->FER Activation Downstream Downstream Signaling (e.g., STAT3, PI3K/Akt) FER->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Metastasis Metastasis Downstream->Metastasis Inhibitor Pyrido[4,3-c]pyridazin- 5(6H)-one Derivative Inhibitor->FER Inhibition

Caption: Putative FER Kinase Signaling Pathway Inhibition.

experimental_workflow cluster_synthesis cluster_invitro cluster_mechanistic cluster_invivo Synthesis Synthesis of Pyrido[4,3-c]pyridazin- 5(6H)-one Derivatives Cytotoxicity Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity KinaseAssay FER Kinase Inhibition Assay Cytotoxicity->KinaseAssay Apoptosis Apoptosis Assay (Annexin V/PI) KinaseAssay->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Apoptosis->CellCycle InVivo Tumor Xenograft Model CellCycle->InVivo

Caption: Experimental Workflow for Anticancer Evaluation.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of late apoptotic and necrotic cells with compromised membranes.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the test compounds at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry based on DNA content.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Test compounds

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with test compounds for the desired time points.

  • Cell Harvesting: Collect all cells (adherent and floating).

  • Washing: Wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI Staining Solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Analyze the cell cycle distribution using appropriate software.

IV. Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents, particularly through the inhibition of FER tyrosine kinase. The protocols detailed in these application notes provide a robust framework for the systematic evaluation of new derivatives. Future work should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as conducting in vivo studies to assess the therapeutic potential of the most promising candidates.

References

  • [Synthesis of Novel Pyrido[4,3-e][1][4][5]triazino[3,2-c][1][4][5]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity]([Link])

  • [Novel pyrido[2,3-b][1][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer]([Link])

  • 6][7]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines

Sources

Application Notes and Protocols: In Vitro Efficacy Assessment of Pyrido[4,3-c]pyridazin-5(6H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrido[4,3-c]pyridazin-5(6H)-one Scaffold

The this compound core represents a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable diversity of biological activities. This structural motif is an analogue of pyridazinone, a well-established pharmacophore known for its broad therapeutic potential, including anticancer, anti-inflammatory, and cardiovascular effects.[1][2][3] The fusion of a pyridine ring to the pyridazinone core creates a unique electronic and steric environment, offering opportunities for novel pharmacological interventions. Derivatives of the closely related pyrido-pyridazinone scaffold have shown promise as potent inhibitors of key signaling molecules, such as FER tyrosine kinase, highlighting their potential in oncology.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro efficacy of novel this compound derivatives. The protocols detailed herein are designed to be robust and self-validating, enabling the elucidation of the compound's mechanism of action and its therapeutic potential across various disease models.

Strategic Selection of In Vitro Assays: Unveiling the Mechanism of Action

Given the diverse biological activities associated with the broader pyridazinone family, a multi-pronged approach to in vitro testing is recommended to comprehensively profile the efficacy of new this compound analogues. The selection of the following assays is based on the established pharmacology of related compounds and aims to investigate key cellular processes that are likely to be modulated by this scaffold.

  • Cytotoxicity and Antiproliferative Activity: A fundamental first step in assessing the anticancer potential of any new chemical entity.

  • Kinase Inhibition: Many pyridazinone derivatives exert their anticancer effects by targeting specific protein kinases involved in oncogenic signaling pathways.[4][5]

  • Phosphodiesterase (PDE) Inhibition: The pyridazinone core is a known inhibitor of phosphodiesterases, enzymes crucial in regulating intracellular signaling, with implications for cardiovascular and inflammatory diseases.[1][2]

  • Intestinal Permeability: Early assessment of drug-like properties is critical. The Caco-2 permeability assay is the gold standard for predicting in vivo drug absorption.[6]

The following sections provide detailed, step-by-step protocols for these key experiments.

Experimental Protocols

Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[1][7] This assay is a crucial first-line screen for identifying compounds with cytotoxic or cytostatic effects, particularly in the context of cancer research.[8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media.[7][8]

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a stock solution of the test this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

    • Incubate the plate for 48-72 hours.[7]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[1] During this time, formazan crystals will form in viable cells.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for MTT-based Cell Viability Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT-based cell viability assay.

Kinase Inhibition Assay

Given that pyrido-pyridazinone derivatives have been identified as FER tyrosine kinase inhibitors, it is crucial to assess the inhibitory potential of new analogues against a panel of relevant kinases.[4][5] This can be performed using various commercially available assay kits, typically based on luminescence or fluorescence resonance energy transfer (FRET).

Principle: These assays measure the activity of a specific kinase by quantifying the phosphorylation of a substrate. The presence of an inhibitor will lead to a decrease in the signal.

Protocol (General):

  • Reagent Preparation:

    • Prepare assay buffers, kinase, substrate, and ATP solutions according to the manufacturer's instructions.

    • Prepare serial dilutions of the this compound derivative.

  • Kinase Reaction:

    • In a suitable assay plate (e.g., 384-well), add the kinase, the test compound or a reference inhibitor (e.g., staurosporine), and the specific substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for the time specified in the kit protocol (typically 30-60 minutes).

  • Signal Detection:

    • Stop the reaction and add the detection reagent.

    • Incubate for the recommended time to allow the signal to develop.

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

Data Analysis:

The percentage of kinase inhibition is calculated as follows:

% Inhibition = 100 x (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Proposed Kinase Signaling Pathway for Investigation

Kinase_Pathway Pyrido This compound FER FER Tyrosine Kinase Pyrido->FER Inhibition Downstream Downstream Signaling (e.g., STAT3, PI3K/Akt) FER->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Activation

Caption: Potential inhibitory action on the FER kinase pathway.

Phosphodiesterase (PDE) Inhibition Assay

The pyridazinone scaffold is known to inhibit phosphodiesterases (PDEs), which are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] Inhibition of PDEs leads to an increase in the intracellular levels of these second messengers, resulting in various physiological effects, including vasodilation and anti-inflammatory responses.

Protocol (General):

  • Reaction Setup:

    • In a suitable assay plate, combine the specific PDE isozyme (e.g., PDE4B), the test compound or a reference inhibitor (e.g., roflumilast for PDE4), and the substrate (cAMP or cGMP).[1]

    • Incubate the reaction mixture at 30°C for a defined period.

  • Reaction Termination and Detection:

    • Stop the reaction.

    • Measure the amount of remaining substrate or the product formed using a suitable detection method (e.g., fluorescence polarization, luminescence, or colorimetric assays).

Data Analysis:

Calculate the percentage of inhibition and determine the IC₅₀ value as described for the kinase inhibition assay.

Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is a widely accepted in vitro model for predicting the oral absorption of drugs.[6]

Protocol:

  • Caco-2 Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and the formation of a tight monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Experiment:

    • Wash the Caco-2 monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the this compound derivative (at a defined concentration) to the apical (A) side of the monolayer.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

    • To assess efflux, add the compound to the basolateral side and collect samples from the apical side.

  • Sample Analysis:

    • Quantify the concentration of the compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

Data Analysis:

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A x C₀)

Where:

  • dQ/dt is the rate of drug appearance in the receiver chamber.

  • A is the surface area of the filter membrane.

  • C₀ is the initial concentration of the drug in the donor chamber.

Data Summary Table

Assay TypeEndpointExample Cell Line/EnzymeReference CompoundExpected Outcome for an Active Compound
Cytotoxicity IC₅₀ (µM)MCF-7, HepG2DoxorubicinLow IC₅₀ value
Kinase Inhibition IC₅₀ (nM)FER, FESStaurosporineLow IC₅₀ value
PDE Inhibition IC₅₀ (nM)PDE4BRoflumilastLow IC₅₀ value
Permeability Papp (x 10⁻⁶ cm/s)Caco-2Propranolol (high), Atenolol (low)High Papp value for good absorption

Conclusion and Future Directions

The in vitro assays outlined in these application notes provide a robust framework for the initial characterization of novel this compound derivatives. By systematically evaluating their cytotoxic, kinase inhibitory, PDE inhibitory, and permeability properties, researchers can gain critical insights into their therapeutic potential and mechanism of action. Positive results from these assays will warrant further investigation, including broader kinase profiling, in vivo efficacy studies in relevant animal models, and detailed ADME/Tox profiling.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Biological Activity Testing of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • Fujita, M., et al. (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • BenchChem. (n.d.). in vitro testing of 6-Amino-3-chloropyridazine derivatives against cancer cell lines.
  • El-Sayed, N. N. E., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. PubMed Central. Retrieved from [Link]

  • This citation is not directly used in the text but provides context on the synthesis of rel
  • Wuyts, B., et al. (2013). Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library. International Journal of Pharmaceutics. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Retrieved from [Link]

  • This citation is not directly used in the text but provides context on the synthesis of the core structure.
  • Wuyts, B., et al. (2013). Biopharmaceutical Profiling of a pyrido[4,3-d] Pyrimidine Compound Library. PubMed. Retrieved from [Link]

  • This citation is not directly used in the text but provides context on the synthesis and biological evaluation of rel
  • This citation is not directly used in the text but provides context on the synthesis and antimicrobial activity of rel
  • Ammar, Y. A., et al. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules. Retrieved from [Link]

  • This citation is not directly used in the text but provides a review of rel
  • This citation is a commercial listing and not used for scientific claims.
  • This citation is a commercial listing and not used for scientific claims.
  • This citation is a commercial listing and not used for scientific claims.
  • This citation is not directly used in the text but provides context on the synthesis of rel

Sources

animal models for testing pyrido[4,3-c]pyridazin-5(6H)-one in vivo

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the In Vivo Evaluation of Pyrido[4,3-c]pyridazin-5(6H)-one Derivatives

Abstract

The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects[1][2]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo animal studies to evaluate novel compounds based on the this compound backbone. This guide moves beyond rote protocol recitation, offering a strategic framework that begins with essential preliminary studies—pharmacokinetics and tolerability—and progresses to the selection and implementation of disease-relevant efficacy models. Detailed, step-by-step protocols for key methodologies are provided, underpinned by the scientific rationale for critical experimental choices to ensure data integrity and translatability.

Introduction: The Therapeutic Potential of the Pyridazinone Scaffold

Pyridazine and pyridazinone derivatives are heterocyclic compounds that have garnered significant attention for their diverse pharmacological profiles[1]. Their demonstrated ability to modulate key biological pathways makes them attractive candidates for drug discovery programs. Published research highlights the potential of this class of compounds to act as:

  • Anti-inflammatory Agents: By inhibiting mediators like cyclooxygenase (COX) or modulating pro-inflammatory cytokines such as TNF-α and IL-6.[2][3]

  • Anticancer Agents: Through mechanisms including the inhibition of critical kinases like Bruton's tyrosine kinase (BTK) or Fibroblast Growth Factor Receptors (FGFRs), leading to antiproliferative effects.[4]

  • Cardiovascular Agents: Exhibiting activities such as vasodilation, antiplatelet aggregation, and inotropic effects.[4]

Given this landscape, the in vivo evaluation of a novel this compound derivative must be guided by its hypothesized mechanism of action, often elucidated from prior in vitro screening. The primary objective of preclinical in vivo testing is to bridge the gap between benchtop discovery and potential clinical application by assessing the compound's behavior and efficacy in a complex biological system.[5][6]

Strategic Workflow for In Vivo Evaluation

A logical, phased approach is critical to efficiently evaluate a novel compound, maximizing data generation while adhering to ethical animal use principles. The workflow should prioritize foundational studies that inform the design of more complex and resource-intensive efficacy models.

Preclinical_Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Modeling cluster_2 Phase 3: Decision Point Formulation Compound Formulation & Solubility Testing PK Pharmacokinetics (PK) (IV & PO Routes) Formulation->PK Tox Dose Range Finding (MTD) & Acute Toxicity PK->Tox Model_Selection Select Disease Model (Based on In Vitro Data) Tox->Model_Selection Efficacy_Study Conduct Efficacy Study (Dose-Response) Model_Selection->Efficacy_Study PD_Analysis Pharmacodynamics (PD) & Biomarker Analysis Efficacy_Study->PD_Analysis Go_NoGo Go/No-Go for Lead Optimization PD_Analysis->Go_NoGo caption Fig 1. Strategic workflow for preclinical in vivo evaluation.

Caption: Strategic workflow for preclinical in vivo evaluation.

Foundational Studies: Pharmacokinetics & Safety

Before assessing if a compound works, it is imperative to understand how it is absorbed, distributed, metabolized, and excreted (ADME), and to establish a safe dose range.[7] These foundational studies are non-negotiable prerequisites for designing meaningful efficacy trials.

Pharmacokinetic (PK) Profiling

A PK study reveals the exposure of the compound in the body over time. A typical initial study involves administering the compound via both intravenous (IV) and oral (PO) routes to determine key parameters like bioavailability, half-life (t½), and maximum concentration (Cmax).[5][8] This information is critical for selecting the dose and dosing frequency for subsequent efficacy studies.[6]

PK_Workflow cluster_0 Dosing Phase cluster_1 Sampling Phase cluster_2 Analysis Phase Group_IV Group 1: IV Dosing (e.g., 1-2 mg/kg) Sampling Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Group_IV->Sampling Group_PO Group 2: PO Dosing (e.g., 10 mg/kg) Group_PO->Sampling Plasma_Prep Plasma Isolation Sampling->Plasma_Prep LCMS LC-MS/MS Analysis Plasma_Prep->LCMS PK_Calc Calculate PK Parameters (Cmax, Tmax, AUC, t½, F%) LCMS->PK_Calc caption Fig 2. Workflow for a typical rodent pharmacokinetic study.

Caption: Workflow for a typical rodent pharmacokinetic study.

Acute Toxicity & Maximum Tolerated Dose (MTD)

The purpose of an MTD study is to identify the highest dose of the drug that does not cause unacceptable side effects.[9] This is crucial for safety and for selecting appropriate doses for efficacy studies. The study typically involves administering single, escalating doses of the compound to different groups of animals and observing them for a set period for clinical signs of toxicity and changes in body weight.[10]

Efficacy Evaluation: Selecting the Right Animal Model

The choice of an animal model is entirely dependent on the therapeutic hypothesis for the this compound derivative. Rodent models are foundational in early-stage research due to their genetic similarity to humans, short life cycles, and the availability of well-established disease induction methods.[11]

Models for Anti-Inflammatory Activity

If in vitro data suggests an anti-inflammatory effect, several acute and chronic models can be employed. The carrageenan-induced paw edema model in rats is a classic, robust, and widely used assay for evaluating acute inflammation.[12][13]

Inflammation_Workflow cluster_0 Treatment Phase (t= -1h) cluster_1 Induction Phase (t= 0h) cluster_2 Measurement Phase (t= 1, 2, 3, 4h) Dosing Administer Vehicle, Test Compound, or Positive Control (e.g., Indomethacin) Induction Inject Carrageenan into Hind Paw Dosing->Induction Measurement Measure Paw Volume (Plebysmometer) Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis caption Fig 3. Workflow for Carrageenan-Induced Paw Edema model.

Caption: Workflow for Carrageenan-Induced Paw Edema model.

Models for Anticancer Activity

For compounds with suspected antiproliferative activity, xenograft models are a cornerstone of preclinical oncology research.[14] The Cell Line-Derived Xenograft (CDX) model, where human cancer cells are implanted into immunodeficient mice, is a standard initial step to assess in vivo efficacy.[15][16]

Oncology_Workflow cluster_0 Tumor Implantation cluster_1 Tumor Growth & Staging cluster_2 Treatment & Monitoring Implant Implant Human Cancer Cells Subcutaneously in Immunodeficient Mice Growth Monitor Tumor Growth (Calipers) Implant->Growth Staging Randomize into Groups when Tumors Reach ~100-150 mm³ Growth->Staging Treatment Initiate Dosing: Vehicle, Test Compound, Positive Control Staging->Treatment Monitoring Measure Tumor Volume & Body Weight (2-3x/week) Treatment->Monitoring Endpoint Determine Tumor Growth Inhibition (TGI) Monitoring->Endpoint caption Fig 4. Workflow for a Cell Line-Derived Xenograft (CDX) model.

Caption: Workflow for a Cell Line-Derived Xenograft (CDX) model.

Models for Cardiovascular Activity

Investigating cardiovascular effects requires more specialized models. For hypertension, the Spontaneously Hypertensive Rat (SHR) is a widely used genetic model.[17] For heart failure, models can be induced surgically (e.g., myocardial infarction via coronary artery ligation) or pharmacologically.[17] These models are complex and often require surgical expertise and advanced physiological monitoring.[18]

Detailed Application Protocols

The following protocols provide step-by-step guidance for key in vivo procedures. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Vehicle Formulation and Administration

A. Materials

  • This compound test compound

  • Solvents/vehicles (e.g., Saline, PBS, DMSO, Tween 80, PEG400, Carboxymethylcellulose)

  • Sterile syringes (1 mL)

  • Gavage needles (for PO): 18-20G for rats, 20-22G for mice.[19][20]

  • Hypodermic needles (for IV): 25-27G for rats, 27-30G for mice.[21][22]

  • Vortex mixer, magnetic stirrer, sonicator

  • pH meter

B. Vehicle Selection & Formulation

  • Rationale: The goal is to create a safe, stable, and homogenous formulation suitable for the intended administration route. A multi-component vehicle is often required for poorly soluble compounds.

  • Assess the solubility of the test compound in various GRAS (Generally Regarded As Safe) excipients.

  • For oral (PO) administration, a suspension in 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween 80 is a common starting point.

  • For intravenous (IV) administration, the compound must be fully solubilized. A vehicle such as 10% DMSO / 40% PEG400 / 50% Saline may be appropriate, but must be tested for hemolysis and precipitation upon dilution.

  • Prepare the formulation by first dissolving/suspending the compound in the organic co-solvents (e.g., DMSO, PEG400), then slowly adding the aqueous component while mixing vigorously.

  • Ensure the final formulation is homogenous and the pH is within a physiologically acceptable range (pH 4-8).

C. Oral Gavage (PO) Administration Protocol (Mouse/Rat)

  • Rationale: Oral gavage ensures precise dose delivery directly to the stomach, mimicking oral drug administration in humans.[19]

  • Weigh the animal to calculate the exact volume to be administered. The maximum recommended volume is typically 10 mL/kg.[20][23]

  • Select the appropriate size gavage needle with a ball tip to prevent tissue trauma.[24]

  • Measure the insertion depth by holding the needle alongside the animal, from the corner of the mouth to the last rib. Mark this depth on the needle.[19]

  • Properly restrain the animal to align the head and body in a straight line.

  • Gently insert the needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth into the esophagus. The needle should pass with no resistance.[24]

  • Slowly administer the substance over 2-3 seconds.

  • Gently withdraw the needle and monitor the animal for 10-15 minutes for any signs of distress.[25]

D. Intravenous (IV) Tail Vein Injection Protocol (Rat)

  • Rationale: IV injection provides 100% bioavailability and is the gold standard for determining clearance and volume of distribution in PK studies.

  • Warm the rat's tail using a heat lamp or warm water to cause vasodilation, making the lateral tail veins more visible.[26][27]

  • Place the animal in a restraint device.

  • Swab the tail with 70% alcohol.

  • Using a 25-27G needle, bevel up, insert the needle into one of the lateral tail veins at a shallow angle.[21]

  • A successful insertion may be confirmed by a "flash" of blood in the needle hub.

  • Slowly inject the substance. The vein should blanch, and there should be no resistance. If a blister forms, the injection is subcutaneous and must be stopped.[22]

  • After injection, withdraw the needle and apply gentle pressure with gauze to stop any bleeding.[27]

ParameterMouseRatSource(s)
Oral Gavage Needle 20-24G, 1-1.5"16-20G, 2-3"[19][20]
Max PO Volume 10 mL/kg10-20 mL/kg[23][24]
IV Injection Needle 27-30G25-27G[21][22]
Max IV Bolus Volume 5 mL/kg5 mL/kg[21]

Table 1: Recommended Administration Parameters for Mice and Rats.

Protocol 2: Efficacy in Carrageenan-Induced Paw Edema (Rat)

A. Materials

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Test compound formulation

  • Positive control: Indomethacin (e.g., 10 mg/kg, PO)

  • 1% (w/v) λ-Carrageenan solution in sterile saline

  • Digital Plethysmometer

  • Oral gavage supplies

B. Experimental Procedure

  • Fast animals overnight with free access to water.

  • Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control, Test Compound (at least 3 dose levels).

  • One hour before carrageenan injection, administer the vehicle, positive control, or test compound via oral gavage.

  • At time t=0, measure the basal volume of the right hind paw of each rat using the plethysmometer.

  • Immediately after, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.[12]

C. Data Analysis

  • Calculate the edema volume at each time point: Edema (mL) = (Paw volume at time t) - (Basal paw volume).

  • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

  • Analyze data using a one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test) to determine statistical significance.

Protocol 3: Efficacy in a Human Tumor Xenograft Model (Mouse)

A. Materials

  • Immunodeficient mice (e.g., Nude, SCID, or NSG), 6-8 weeks old.

  • Human cancer cell line of interest (e.g., HCT116 colon cancer)[28]

  • Matrigel or similar basement membrane matrix

  • Sterile PBS, cell culture medium

  • Administration supplies (PO or IV)

  • Digital calipers, animal scale

B. Experimental Procedure

  • Culture the selected cancer cells and harvest them during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.

  • Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Monitor animals 2-3 times per week for tumor growth. Measure tumors using digital calipers.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group): Vehicle Control, Positive Control (a clinically relevant drug), Test Compound (at desired dose levels).

  • Initiate the dosing schedule as determined by PK/MTD studies (e.g., daily PO dosing for 21 days).

  • Measure tumor volume and body weight 2-3 times per week throughout the study. Body weight is a key indicator of systemic toxicity.

  • Euthanize animals when tumors reach the predetermined endpoint size (e.g., 2000 mm³), or if they show signs of excessive morbidity or >20% body weight loss.

C. Data Analysis

  • Primary Endpoint: Tumor Growth Inhibition (TGI). Calculate TGI at the end of the study using the formula: % TGI = [ 1 - ( (Mean Tumor Volume_treated_final - Mean Tumor Volume_treated_initial) / (Mean Tumor Volume_control_final - Mean Tumor Volume_control_initial) ) ] x 100

  • Plot mean tumor volume ± SEM over time for each group.

  • Analyze final tumor volumes using an appropriate statistical test (e.g., one-way ANOVA or a mixed-effects model).

Protocol 4: General Toxicology and Safety Assessment

A. Rationale Throughout all efficacy studies, and in dedicated short-term toxicology studies, it is crucial to monitor for signs of adverse effects. Preclinical toxicology aims to identify potential target organs and establish a safety margin.[29]

B. In-Life Observations

  • Clinical Signs: Observe animals daily for changes in posture, activity, breathing, and general appearance. Use a standardized scoring system.

  • Body Weight: Measure body weight at least twice weekly. A sustained weight loss of >15-20% is a common humane endpoint.

  • Food/Water Intake: Can be measured to provide additional toxicity data.

C. End-of-Study Endpoints

  • Necropsy: At the end of the study, perform a gross necropsy, observing all major organs for abnormalities.

  • Organ Weights: Collect and weigh key organs (liver, kidney, spleen, heart, brain). Changes in organ-to-body weight ratios can indicate toxicity.

  • Histopathology: Preserve major organs in 10% neutral buffered formalin for potential histopathological analysis by a veterinary pathologist. This provides microscopic evidence of tissue damage.

  • Clinical Pathology: If required, collect blood at termination for hematology (complete blood count) and clinical chemistry analysis to assess liver and kidney function, among other parameters.

Conclusion

The in vivo evaluation of a novel this compound derivative is a multi-step process that requires careful planning and execution. By following a logical progression from foundational PK and safety studies to well-designed, hypothesis-driven efficacy models, researchers can generate the robust and reliable data necessary to make informed decisions about the therapeutic potential of their compound. The protocols and frameworks provided herein serve as a guide to establish a self-validating experimental system, ensuring that the data generated is both scientifically sound and ethically grounded.

References

  • Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Biotechfarm. (n.d.). Animal Models of Cardiovascular Research: Guide. [Link]

  • Trivedi, J. R. (1997). Animal models of cardiovascular disease for pharmacologic drug development and testing: appropriateness of comparison to the human disease state and pharmacotherapeutics. American Journal of Therapeutics. [Link]

  • National Center for Biotechnology Information. (n.d.). The Use of Animal Models for Cancer Chemoprevention Drug Development. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences. [Link]

  • SlidePlayer. (2013). Basic Overview of Preclinical Toxicology Animal Models. [Link]

  • MDPI. (n.d.). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. [Link]

  • National Center for Biotechnology Information. (n.d.). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. [Link]

  • National Center for Biotechnology Information. (n.d.). Animal models and therapeutic molecular targets of cancer: utility and limitations. [Link]

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

  • National Center for Biotechnology Information. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. [Link]

  • Virginia Tech Research and Innovation. (2017). SOP: Intravenous Injections in the Rat. [Link]

  • University of British Columbia Animal Care Committee. (n.d.). TECH 03b – Intravenous Tail Vein Injections in the Adult Rat SOP. [Link]

  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. [Link]

  • Dovepress. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. [Link]

  • IJRPLS. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

  • University of British Columbia Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. [Link]

  • Slideshare. (n.d.). Screening models for inflammatory drugs. [Link]

  • Hoeford. (n.d.). The Crucial Role of preclinical toxicology studies in Drug Discovery. [Link]

  • Virginia Tech Research and Innovation. (n.d.). Standard Operating Procedure: Intravenous Injections in the Rat. [Link]

  • PubMed. (n.d.). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. [Link]

  • Labinsights. (2023). The Importance of Toxicology Studies in Preclinical Research. [Link]

  • Charles River Laboratories. (n.d.). Cancer Models. [Link]

  • Impakter. (n.d.). Preclinical Toxicity Studies. [Link]

  • National Center for Biotechnology Information. (n.d.). Modeling heart failure in animal models for novel drug discovery and development. [Link]

  • National Center for Biotechnology Information. (2020). Pre-clinical animal models are poor predictors of human toxicities in phase 1 oncology clinical trials. [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. [Link]

  • Texas Tech University IACUC. (2022). Intravenous Tail Vein Injections. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. [Link]

  • The University of Queensland. (n.d.). Intravenous (IV) Tail Vein Injection in Mice and Rats. [Link]

  • National Center for Biotechnology Information. (n.d.). Murine Pharmacokinetic Studies. [Link]

  • Creative Biolabs. (n.d.). Cardiotoxic Animal Modeling Service. [Link]

  • BioTechniques. (2018). Animal Testing Outperformed by Computer Models. [Link]

  • ResearchGate. (n.d.). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. [Link]

  • PubMed. (n.d.). Synthesis and antimicrobial activity of pyrazolo[3',4':4,3]pyrido[6,5-c]pyridazine and thieno[2,3-d]pyridazine derivatives. [Link]

  • PubMed. (n.d.). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. [Link]

  • National Center for Biotechnology Information. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]

  • Combinatorial Chemistry Review. (2020). A Novel Approach to the Pyrido[4,3-c]pyridazine Ring. [Link]

  • ACS Publications. (n.d.). Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors. [Link]

Sources

development of analytical methods for pyrido[4,3-c]pyridazin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Development of Robust Analytical Methods for Pyrido[4,3-c]pyridazin-5(6H)-one

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides a detailed framework for the development and validation of analytical methods for the novel heterocyclic compound, this compound. Recognizing the critical role of robust analytical techniques in the pharmaceutical development pipeline, this guide offers field-proven protocols for quantification, impurity profiling, and dissolution testing. The methodologies are grounded in fundamental scientific principles and adhere to international regulatory standards, including the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable and validated analytical controls for this and structurally related molecules.

Introduction: The Analytical Imperative for this compound

The pyridazinone core is a "wonder nucleus" in medicinal chemistry, with derivatives showing a wide array of biological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[1][2] The specific scaffold, this compound, represents a promising area for the discovery of new chemical entities.[3][4] As any new active pharmaceutical ingredient (API) progresses from discovery to clinical application, the development of robust, accurate, and precise analytical methods is not merely a regulatory requirement but a scientific necessity. These methods form the bedrock of quality control, ensuring the identity, strength, quality, and purity of the drug substance and its formulated products.

This guide eschews a one-size-fits-all template, instead presenting a logical, causality-driven approach to method development. We will explore three critical analytical methods:

  • High-Performance Liquid Chromatography (HPLC) with UV detection for assay and quantification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the identification and characterization of process impurities and degradation products.

  • In Vitro Dissolution Testing to assess the drug release characteristics from a solid dosage form, a critical predictor of in vivo bioavailability.

Each protocol is designed as a self-validating system, incorporating principles from ICH Guideline Q2(R1) to ensure the resulting data is reliable and fit for its intended purpose.[5][6][7]

Foundational Strategy: Physicochemical Properties and Method Selection

Prior to initiating method development, a thorough understanding of the API's physicochemical properties is paramount. For this compound, key properties to consider are:

  • Solubility: As a heterocyclic aromatic compound, it is anticipated to have low aqueous solubility. This presents a significant challenge for both chromatography and dissolution testing, often necessitating the use of organic co-solvents or surfactants.[8][9][10]

  • UV Absorbance: The conjugated ring system is expected to possess a strong chromophore, making UV spectrophotometry a suitable detection method for HPLC analysis. An initial UV scan of the compound dissolved in methanol or acetonitrile is essential to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

  • pKa: The presence of nitrogen atoms suggests the molecule will have a determinable pKa. This value is critical for selecting the appropriate pH of the mobile phase buffer in reverse-phase HPLC to ensure the analyte is in a single, non-ionized state for consistent retention and good peak shape.

This foundational knowledge informs the logical progression of method development, as illustrated in the workflow below.

Analytical_Workflow cluster_0 Phase 1: Characterization & Feasibility cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Validation & Application PPC Physicochemical Characterization (Solubility, pKa, λ-max) MS Method Selection (HPLC, LC-MS, Dissolution) PPC->MS Informs HPLCDev HPLC-UV Method Development MS->HPLCDev LCMSDev LC-MS/MS Method Development MS->LCMSDev DissDev Dissolution Method Development MS->DissDev Validation Method Validation (ICH Q2(R1)) HPLCDev->Validation LCMSDev->Validation DissDev->Validation QC Routine QC Application (Assay, Impurities, Release) Validation->QC

Caption: Overall workflow for analytical method development.

Protocol I: HPLC-UV Method for Assay and Purity

This protocol details a reverse-phase HPLC (RP-HPLC) method for the quantification of this compound. RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds.[11]

Rationale and Experimental Design

The core principle is to separate the analyte from potential impurities on a non-polar stationary phase (C18) using a polar mobile phase. The method parameters are chosen based on established chromatographic principles outlined in USP <621>.[12][13][14]

  • Column: A C18 column is selected for its hydrophobic character, which is well-suited for retaining moderately polar to non-polar aromatic compounds.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is chosen. Acetonitrile serves as the organic modifier to elute the compound. The buffer is used to control the pH, ensuring consistent ionization state and retention time. A pH of ~3.0 is often a good starting point for nitrogen-containing heterocycles to ensure basic nitrogens are protonated.

  • Detection: UV detection at the compound's λ-max provides high sensitivity and specificity.

HPLC_System Solvent Mobile Phase (Solvent A & B) Pump HPLC Pump (Gradient/Isocratic) Solvent->Pump Injector Autosampler (Inject Sample) Pump->Injector Column Column (e.g., C18) Injector->Column Detector UV/DAD Detector Column->Detector Data Data System (Chromatogram) Detector->Data Waste Waste Detector->Waste

Caption: Schematic of a typical HPLC system.

Detailed Step-by-Step Protocol
  • Reagent and Solution Preparation:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (50:50 v/v).

    • Standard Stock Solution (500 µg/mL): Accurately weigh ~25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.

    • Working Standard Solution (50 µg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50.0 mL with diluent.

    • Sample Solution (50 µg/mL): Prepare a sample solution (e.g., from a drug product) to a target concentration of 50 µg/mL using the diluent.

  • Chromatographic Conditions:

    • Instrument: Agilent 1200 Series or equivalent.[15]

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Gradient elution. Start at 30% B, increase linearly to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: λ-max (e.g., 254 nm, to be determined experimentally).

    • Injection Volume: 10 µL.

  • Method Validation (as per ICH Q2(R1)) [7][16]

    • Specificity: Inject blank (diluent), placebo, and a spiked sample to demonstrate that no interfering peaks co-elute with the main analyte peak.

    • Linearity: Prepare a series of at least five concentrations (e.g., 5-100 µg/mL) from the stock solution. Plot the peak area response versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a placebo blend with the API at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.

    • Precision:

      • Repeatability (Intra-assay): Analyze six replicate preparations of the sample solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of results should be ≤ 2.0%.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Representative Data

Table 1: Example Linearity Data

Concentration (µg/mL) Peak Area (mAU*s)
5.0 120.5
10.0 242.1
25.0 605.3
50.0 1210.8
75.0 1815.4
100.0 2420.2
Regression Analysis
Slope 24.1
Intercept 0.45

| Correlation (r²) | 0.9998 |

Protocol II: LC-MS/MS Method for Impurity Profiling

The identification of impurities is a critical safety aspect of drug development. LC-MS/MS is the premier technique for this purpose, offering the sensitivity to detect trace components and the specificity to elucidate their structures.[17][18][19]

Rationale and Experimental Design

This method uses the same chromatographic principles as the HPLC-UV method to separate impurities from the API. However, the detector is a mass spectrometer, which provides two crucial pieces of information: the molecular weight of an eluting compound and, via fragmentation (MS/MS), its structural fingerprint.

  • Ionization: Electrospray ionization (ESI) is typically used for polar to moderately polar compounds and is well-suited for pyridazinone structures.

  • Mass Analysis: A high-resolution mass spectrometer (like a TOF or Orbitrap) can provide an accurate mass measurement, which helps determine the elemental composition of an unknown impurity.[18]

  • Tandem MS (MS/MS): By isolating a specific impurity ion and fragmenting it, a unique fragmentation pattern is generated. This pattern can be used to propose a structure, often by comparing it to the fragmentation of the API.

Impurity_Relationship cluster_impurities Potential Impurities API This compound (API) ImpurityB Oxidation Product (e.g., N-oxide) API->ImpurityB Degradation ImpurityC Hydrolysis Product API->ImpurityC Degradation ImpurityA Starting Material ImpurityA->API Synthesis

Caption: Relationship between API and potential impurities.

Detailed Step-by-Step Protocol
  • Chromatographic Conditions:

    • Use the same column and mobile phase as the HPLC-UV method to leverage the existing separation. Ensure all mobile phase components are volatile and compatible with MS (e.g., use formic acid or ammonium formate instead of non-volatile phosphate buffers).

  • Mass Spectrometry Conditions (Example):

    • Instrument: Waters Xevo TQ-S or equivalent.

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Full Scan (MS1): Scan a mass range of m/z 100-500 to detect the API and all potential impurities.

    • Product Ion Scan (MS/MS): For each detected impurity, perform a separate injection where the parent ion (from MS1) is isolated and fragmented using a specific collision energy (e.g., 20-40 eV) to obtain its fragmentation pattern.

  • Data Analysis:

    • Compare the accurate mass of impurities to potential structures (e.g., starting materials, intermediates, or degradation products like oxides).

    • Compare the MS/MS fragmentation pattern of an impurity to that of the API to identify shared structural motifs, aiding in identification.

Protocol III: Dissolution Testing Method

For orally administered drugs, dissolution testing is essential to guide formulation development and serve as a quality control check. For poorly soluble compounds, developing a discriminating method is challenging but critical.[8][9]

Rationale and Experimental Design

The goal is to find conditions that allow for complete release of the drug within a reasonable timeframe (e.g., 30-60 minutes) while being able to discriminate between formulations with different release characteristics.

  • Apparatus: USP Apparatus 2 (Paddle) is most common for tablets and capsules.

  • Medium: Due to the expected low aqueous solubility, a simple buffer (e.g., pH 6.8 phosphate buffer) may not provide "sink conditions" (where the volume of medium is at least three times that required to form a saturated solution).[8] Therefore, the addition of a surfactant like Sodium Lauryl Sulfate (SLS) is often necessary. The lowest concentration of SLS that achieves complete dissolution should be used.[10]

  • Analysis: Samples taken from the dissolution vessels at various time points are typically analyzed using the validated HPLC-UV method.

Detailed Step-by-Step Protocol
  • Dissolution Conditions:

    • Apparatus: USP Apparatus 2 (Paddle).

    • Medium: 900 mL of pH 6.8 phosphate buffer containing 0.5% (w/v) SLS.

    • Rotation Speed: 50 RPM.

    • Temperature: 37 ± 0.5 °C.

  • Procedure:

    • Place one tablet in each of the six dissolution vessels.

    • Start the apparatus and withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 20, 30, 45 minutes).

    • Immediately filter each sample through a 0.45 µm syringe filter.

    • Analyze the filtered samples by the HPLC-UV method against a standard of known concentration prepared in the dissolution medium.

Representative Data

Table 2: Example Dissolution Profile

Time (min) % Drug Released
5 45
10 72
15 88
20 95
30 99

| 45 | 101 |

Conclusion

The successful development of a pharmaceutical candidate such as this compound is critically dependent on the analytical methods that ensure its quality and performance. This guide has provided a comprehensive, scientifically-grounded framework for establishing three essential methods: an HPLC-UV assay for potency and purity, an LC-MS/MS method for impurity identification, and a dissolution test for biopharmaceutical characterization. By following these detailed protocols and embedding the principles of method validation throughout the process, researchers and developers can generate the reliable and trustworthy data necessary to advance their programs with confidence.

References

  • Title: <621> CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]

  • Title: Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective Source: Dissolution Technologies URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives Source: MDPI URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: A Novel Approach to the Pyrido[4,3-c]pyridazine Ring. Source: Combinatorial Chemistry Review URL: [Link]

  • Title: Dissolution Method Development for Poorly Soluble Compounds Source: Dissolution Technologies URL: [Link]

  • Title: Dissolution Studies of Poorly Soluble Drug Nanosuspensions in Non-sink Conditions Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: (PDF) Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis, characterization, spectroscopic properties and DFT study of a new pyridazinone family. Source: Repositorio UC URL: [Link]

  • Title: A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Dissolution Method Development for Poorly Soluble Compounds | Request PDF Source: ResearchGate URL: [Link]

  • Title: Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists Source: PubMed Central (PMC) URL: [Link]

  • Title: Pharmaceutics | Special Issue : Dissolution Enhancement of Poorly Soluble Drugs Source: MDPI URL: [Link]

  • Title: ChemInform Abstract: A Novel Approach to the Pyrido(4,3-c)pyridazine Ring. Synthesis of Pyrido(4,3-c)pyridazin-5(6H)-one from 3,4-Disubstituted Pyridazines. | Request PDF Source: ResearchGate URL: [Link]

  • Title: A RP- HPLC method development and validation for the simultaneous estimation of glimepiride and pioglitazone HCl in tablet dosage forms. Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: 8-phenylpyrido[3,4-d]pyridazin-5(6H)-one Source: ChemSynthesis URL: [Link]

  • Title: LC-MS and CE-MS Strategies in Impurity Profiling Source: CHIMIA URL: [Link]

  • Title: Analysis of Impurities in Pharmaceuticals by LC‐MS with Cold Electron Ionization Source: ResearchGate URL: [Link]

  • Title: Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS Source: American Pharmaceutical Review URL: [Link]

  • Title: Structure Elucidation of Unknown Impurity using LC-MS/MS Source: SynThink Research Chemicals URL: [Link]

  • Title: Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization Source: PubMed URL: [Link]

  • Title: Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture Source: SciSpace URL: [Link]

  • Title: Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL Source: Acta Poloniae Pharmaceutica URL: [Link]

  • Title: Advances in Analytical Methods for Pyridoxine Hydrochloride and Combination Therapies: A Comprehensive Survey Source: IJSDR URL: [Link]

Sources

Application of Pyridopyridazinones in Cancer Cell Line Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridopyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors targeting key signaling pathways implicated in cancer. This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals on the application of pyridopyridazinone-based compounds in cancer cell line studies. We delve into the molecular mechanisms, offer field-proven experimental workflows, and present step-by-step protocols for assessing the biological activity of these compounds, from initial cytotoxicity screening to detailed mechanistic characterization.

Introduction: The Rise of Pyridopyridazinone Scaffolds in Oncology

Pyridopyridazinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in oncology research. Their rigid, planar structure serves as an effective hinge-binding motif for various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[1][2] The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1]

Several pyridopyridazinone-based compounds have been developed as potent inhibitors of key cancer-related targets, including:

  • RAF Kinases: Essential components of the MAPK/ERK signaling pathway, which is often hyperactivated in cancers with RAS or BRAF mutations.[3]

  • FER Tyrosine Kinase: Implicated in cell migration and metastasis in various cancers, including breast and liver cancer.[4][5]

  • Phosphoinositide 3-Kinase (PI3K): A central node in a pathway that governs cell growth, proliferation, and survival.[6][7][8]

  • Aminopeptidases: Enzymes that play a role in protein degradation and amino acid recycling, processes that cancer cells rely on for rapid growth.[9][10][11]

This guide will use examples from this diverse target space to illustrate the practical application of these compounds in a laboratory setting. We will focus on establishing a robust, self-validating experimental framework to characterize their anti-cancer properties in vitro.

Core Principles & Mechanistic Insights

Before initiating any cell-based assay, a foundational understanding of the compound's putative mechanism of action is crucial. This knowledge informs the selection of appropriate cell lines, experimental endpoints, and biomarker analyses.

Common Mechanisms of Action

Pyridopyridazinone derivatives primarily exert their anti-cancer effects by inhibiting key cellular signaling pathways.

  • Kinase Inhibition: Many derivatives function as ATP-competitive inhibitors, binding to the hinge region of a kinase's active site. This action blocks the phosphorylation of downstream substrates, thereby interrupting signaling cascades that drive cell proliferation and survival.[3][4] For example, the pyridopyridazinone GNE-9815 is a potent pan-RAF inhibitor that demonstrates synergistic activity with MEK inhibitors in KRAS-mutant cancer cells.[3]

  • Aminopeptidase Inhibition: Compounds like Tosedostat (CHR-2797) inhibit M1 aminopeptidases.[12] This leads to a depletion of the intracellular amino acid pool, disrupting protein synthesis and inducing a state of amino acid deprivation that is selectively toxic to cancer cells.[9][10][11][12]

Illustrative Signaling Pathway: The MAPK/RAF Pathway

The MAPK pathway is a critical signaling cascade that relays extracellular signals to the nucleus to control gene expression and cell fate. Mutations in genes like KRAS and BRAF lead to constitutive activation of this pathway, promoting uncontrolled cell division. Pyridopyridazinone-based RAF inhibitors are designed to block this aberrant signaling.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Pyridopyridazinone Pyridopyridazinone (e.g., GNE-9815) Pyridopyridazinone->RAF Inhibits Proliferation_Survival Proliferation, Survival, etc. Transcription_Factors->Proliferation_Survival

Caption: MAPK/RAF signaling pathway with the inhibitory action of a pyridopyridazinone compound.

Application Notes & Experimental Protocols

A systematic approach is required to evaluate a novel pyridopyridazinone compound. The following workflow provides a logical progression from broad phenotypic screening to specific target validation.

Experimental_Workflow A Compound Preparation & Cell Line Selection B Protocol 1: Cell Viability Assay (e.g., MTT) A->B C Determine IC50 Value B->C D Protocol 2: Apoptosis Assay (Annexin V / PI) C->D E Protocol 3: Cell Cycle Analysis (Propidium Iodide) C->E F Protocol 4: Western Blotting for Target Modulation D->F E->F G Data Synthesis & Report F->G

Caption: A typical experimental workflow for characterizing pyridopyridazinone compounds.

Cell Line Selection and Compound Preparation

Rationale: The choice of cancer cell lines is paramount. Select cell lines based on the putative target of the pyridopyridazinone derivative. For example, to test a RAF inhibitor, use cell lines with known BRAF or KRAS mutations (e.g., A549, HCT116).[3] Conversely, for an aminopeptidase inhibitor like Tosedostat, hematopoietic cell lines such as HL-60 or U-937 are appropriate choices.[9][13] Always include a non-transformed or "normal" cell line (e.g., MRC-5) to assess selectivity.[13]

Compound Handling:

  • Dissolve the pyridopyridazinone compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM).

  • Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • For experiments, prepare working solutions by diluting the stock in complete cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.5% (v/v), as higher concentrations can be cytotoxic. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.

Protocol 1: Cell Viability Assessment (MTT Assay)

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]

  • Compound Treatment: Prepare a series of dilutions of the pyridopyridazinone compound in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

  • Remove the old medium from the wells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be sufficient to observe a significant effect on cell proliferation.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14][15] Mix gently on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Compound Target Cell Line IC₅₀ (µM) Reference
Compound 40 A549 (Lung Cancer)1.03[1]
Compound 40 HeLa (Cervical Cancer)1.15[1]
Tosedostat U-937 (Leukemia)0.01[9]
Tosedostat HL-60 (Leukemia)0.03[13]
Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Principle: Apoptosis is a form of programmed cell death. A key early event is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by cells with an intact membrane. It can therefore identify late apoptotic or necrotic cells where membrane integrity is compromised.[17]

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyridopyridazinone compound at concentrations around its IC₅₀ value (e.g., 1x and 5x IC₅₀) for 24-48 hours. Include vehicle-treated (negative) and unstained controls.[17]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle detachment method like trypsin-EDTA. Pool all cells and wash twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).[16][18]

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[17][18]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.[18]

  • Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI solution (e.g., 50 µg/mL).[17][18]

  • Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[17][19]

  • Dilution & Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[17] Analyze the samples immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells (or cells with compromised membranes)

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Cell cycle arrest is a common mechanism by which anti-cancer agents inhibit tumor growth. PI stoichiometrically binds to double-stranded DNA, meaning the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Methodology:

  • Cell Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.

  • Harvesting and Fixation: Harvest cells, wash with PBS, and obtain a single-cell suspension. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[20][21] Incubate for at least 2 hours at 4°C (cells can be stored in ethanol for weeks).[20][21]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS.[20]

  • Resuspend the pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[20]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[20]

  • Analysis: Analyze the samples on a flow cytometer, collecting the fluorescence data on a linear scale. The resulting histogram will show distinct peaks corresponding to the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Protocol 4: Target Engagement and Pathway Modulation (Western Blotting)

Principle: Western blotting is a technique used to detect specific proteins in a sample. It is essential for confirming that a pyridopyridazinone inhibitor is engaging its intended target and modulating the downstream signaling pathway. For example, a RAF inhibitor should decrease the phosphorylation of its downstream substrates, MEK and ERK.

Methodology:

  • Lysate Preparation: Treat cells with the compound for a shorter duration (e.g., 1-6 hours) to observe acute signaling changes. After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[22][23]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in SDS-PAGE sample buffer.[24][25] Separate the proteins by size using polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[25]

  • Blocking: Block the membrane with a solution like 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[24]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-ERK, anti-total-ERK, anti-PARP) overnight at 4°C with gentle agitation.[25]

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[24]

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[24]

  • Analysis: Compare the band intensities between treated and control samples. Normalize phosphorylated protein levels to total protein levels and loading controls (e.g., GAPDH or β-actin) to confirm pathway inhibition.

Conclusion and Future Directions

The pyridopyridazinone scaffold is a validated and promising platform for the development of targeted anti-cancer therapeutics. The protocols outlined in this guide provide a robust framework for the in vitro characterization of novel derivatives. By systematically assessing cytotoxicity, mode of cell death, effects on the cell cycle, and target pathway modulation, researchers can build a comprehensive profile of a compound's biological activity. This foundational data is critical for making informed decisions about lead optimization and progression into more complex preclinical models, such as 3D spheroids and in vivo xenograft studies. The continued exploration of this chemical space is poised to deliver the next generation of precision medicines for cancer treatment.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Anti-tumor Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. Retrieved from [Link]

  • PubMed. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. Retrieved from [Link]

  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of tosedostat. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • ResearchGate. (2016). A First-in-Man Phase I and Pharmacokinetic Study on CHR-2797 (Tosedostat), an Inhibitor of M1 Aminopeptidases, in Patients with Advanced Solid Tumors. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Definition of tosedostat. Retrieved from [Link]

  • Kabale University Library. (n.d.). Protocol to identify small-molecule inhibitors against cancer drug resistance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • RSC Publishing. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity. Retrieved from [Link]

  • MDPI. (n.d.). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. Retrieved from [Link]

  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • Bio-protocol. (2016). Cell Lysates and Western Blot Analysis. Retrieved from [Link]

  • PubMed. (2022). Triterpenoid pyrazines and pyridines - Synthesis, cytotoxicity, mechanism of action, preparation of prodrugs. Retrieved from [Link]

  • OAText. (n.d.). Small molecule inhibitors as emerging cancer therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. Retrieved from [Link]

  • ACS Publications. (2025). Real-Time Binding Kinetics of Small Molecules to CA IX in Live Suspension Cells Using SPR Microscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Retrieved from [Link]

  • MDPI. (n.d.). PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds. Retrieved from [Link]

  • Recent Patents on Anti-Cancer Drug Discovery. (2011). Recent developments in anti-cancer agents targeting PI3K, Akt and mTORC1/2. Retrieved from [Link]

  • MDPI. (n.d.). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. Retrieved from [Link]

  • PubMed. (2024). The efficacy and safety of PI3K and AKT inhibitors for patients with cancer: A systematic review and network meta-analysis. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Pyrido[4,3-c]pyridazin-5(6H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrido[4,3-c]pyridazine Scaffold

The pyrido[4,3-c]pyridazine core is a noteworthy heterocyclic scaffold in medicinal chemistry, drawing significant interest due to its diverse pharmacological activities. These compounds are recognized for their potential as antiviral and anticancer therapies, with a structural resemblance to purines and pteridines.[1] The pyridazinone nucleus, in particular, has been extensively explored for developing novel therapeutic agents, including those targeting cardiovascular diseases.[1] The synthesis of pyrido[4,3-c]pyridazin-5(6H)-one and its analogs is, therefore, a critical endeavor for the discovery of new and effective therapeutic agents. This document provides a detailed guide to a proven synthetic protocol, focusing on the underlying chemical principles and practical experimental steps.

Strategic Approach to Synthesis: An Enamination and Ring Closure Cascade

A robust and efficient method for the synthesis of the this compound scaffold involves a two-step sequence starting from a readily available 3,4-disubstituted pyridazine. This strategy, pioneered by Vors, utilizes an enamination reaction followed by a cyclization with hydrazine.[1][2] This approach is advantageous due to the accessibility of the starting materials and the efficiency of the ring-forming step.

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: Enamination cluster_1 Step 2: Cyclization Start Ethyl 3-methyl-4-pyridazinecarboxylate Intermediate Ethyl 4-(2-(dimethylamino)vinyl)-3-methylpyridazine-5-carboxylate Start->Intermediate DMFDMA Final This compound Intermediate->Final Hydrazine Hydrate

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of Ethyl 4-(2-(dimethylamino)vinyl)-3-methylpyridazine-5-carboxylate (Enamine Intermediate)

This initial step involves the formation of a reactive enamine intermediate from ethyl 3-methyl-4-pyridazinecarboxylate. The choice of N,N-dimethylformamide dimethyl acetal (DMFDMA) is critical as it serves as both a reagent and a solvent, facilitating the condensation with the active methyl group of the pyridazine starting material.

Protocol:

  • Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place ethyl 3-methyl-4-pyridazinecarboxylate (1.0 eq).

  • Reaction Setup: Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure enamine intermediate.

ParameterValue
Starting Material Ethyl 3-methyl-4-pyridazinecarboxylate
Reagent N,N-dimethylformamide dimethyl acetal (DMFDMA)
Temperature Reflux
Time 4-6 hours
Purification Column Chromatography
Part 2: Synthesis of this compound

The second and final step is the cyclization of the enamine intermediate with hydrazine hydrate. This reaction proceeds through a nucleophilic attack of the hydrazine on the enamine, followed by an intramolecular condensation to form the pyridazinone ring.

Protocol:

  • Reagent Preparation: In a round-bottom flask, dissolve the purified ethyl 4-(2-(dimethylamino)vinyl)-3-methylpyridazine-5-carboxylate (1.0 eq) in a suitable solvent such as ethanol.

  • Reaction Setup: Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature with stirring.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final this compound.

ParameterValue
Starting Material Ethyl 4-(2-(dimethylamino)vinyl)-3-methylpyridazine-5-carboxylate
Reagent Hydrazine Hydrate
Solvent Ethanol
Temperature Reflux
Time 3-5 hours
Purification Recrystallization

Mechanistic Insights

The success of this synthetic sequence hinges on the reactivity of the key intermediates. The enamination step is driven by the formation of a stable, conjugated system. The subsequent cyclization is a classic example of a condensation reaction to form a heterocyclic ring.

Mechanism cluster_step1 Enamination cluster_step2 Cyclization A Pyridazine with active methyl group C Enamine Intermediate A->C Condensation B DMFDMA B->C D Enamine Intermediate F Nucleophilic Attack D->F E Hydrazine E->F G Intramolecular Condensation F->G Intermediate Adduct H This compound G->H Elimination of Dimethylamine and Ethanol

Caption: Key mechanistic steps in the synthesis.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through rigorous in-process monitoring and final product characterization.

  • Thin Layer Chromatography (TLC): Regular monitoring of the reaction progress by TLC is essential to determine the optimal reaction time and ensure complete conversion of the starting materials.

  • Spectroscopic Analysis: The structure of the synthesized intermediates and the final product should be unequivocally confirmed using a suite of spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical environment of the protons and carbons, confirming the formation of the desired ring system.

    • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the synthesized compounds.

    • Infrared (IR) Spectroscopy: IR spectroscopy will show the characteristic absorption bands for the functional groups present in the molecule, such as the C=O stretch of the pyridazinone ring.

  • Melting Point: A sharp melting point for the final product is a good indicator of its purity.

Conclusion

The enamination and ring closure strategy provides a reliable and efficient pathway for the synthesis of this compound and its analogs. By following the detailed protocols and validation steps outlined in these application notes, researchers can confidently synthesize these valuable heterocyclic compounds for further investigation in drug discovery and development programs.

References

  • Vors, J.-P. A Novel Approach to the Pyrido[4,3-c]pyridazine Ring. Synthesis of this compound from 3,4-Disubstituted Pyridazines. J. Heterocycl. Chem.1991 , 28 (4), 1043–1045. [Link]

  • Oliveira-Campos, A. M. F.; Salaheldin, A. M.; Rodrigues, L. M. Synthesis of pyridazine and pyridopyridazine derivatives. University of Minho Repository2005 . [Link]

Sources

Application Notes and Protocols for Computational Modeling of Pyrido[4,3-c]pyridazin-5(6H)-one Binding

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrido[4,3-c]pyridazin-5(6H)-one scaffold is a nitrogen-containing heterocyclic system that has garnered interest in medicinal chemistry.[1][2] Derivatives of the broader pyridazinone class have shown a wide array of biological activities, including applications in oncology and cardiovascular disease, often acting as inhibitors of enzymes like phosphodiesterases.[3][4] Structure-based drug design, powered by computational modeling, offers a robust framework to elucidate the molecular interactions between such scaffolds and their protein targets, thereby accelerating the discovery of novel therapeutics.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on applying a full-stack computational workflow to investigate the binding of this compound derivatives to a target protein. We will detail the necessary steps from target and ligand preparation to molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations, explaining the scientific rationale behind each protocol. For this guide, we will use Phosphodiesterase 5 (PDE5) as a representative target, given the known activity of related pyridazinone cores against phosphodiesterases.[3]

I. The Computational Drug Discovery Workflow: A Strategic Overview

The primary goal of this workflow is to predict the binding pose and estimate the binding affinity of a ligand to its receptor. This is achieved through a multi-step process that progressively refines the structural and energetic understanding of the protein-ligand complex. Each step serves as a filter and a foundation for the next, moving from computationally inexpensive, high-throughput methods to more rigorous, resource-intensive calculations.

G cluster_prep 1. System Preparation cluster_dock 2. Initial Binding Prediction cluster_refine 3. Dynamic Refinement & Energetics cluster_analysis 4. Analysis & Interpretation PDB Target Selection (e.g., PDE5 from PDB) Dock Molecular Docking (Pose & Score Prediction) PDB->Dock Ligand Ligand Design (this compound) Ligand->Dock MD Molecular Dynamics (MD) (Stability & Conformational Sampling) Dock->MD Select Best Pose(s) MMGBSA Binding Free Energy (MM/GBSA Calculation) MD->MMGBSA Generate Trajectory Analysis Data Interpretation (Binding Hotspots, SAR) MMGBSA->Analysis

Caption: High-level workflow for computational modeling of protein-ligand binding.

II. Protocol 1: Target Protein Preparation

Rationale: The quality of the initial protein structure is paramount for the success of any computational modeling study. Raw structures from the Protein Data Bank (PDB) are experimental snapshots and often contain non-standard residues, missing atoms, or water molecules that can interfere with the simulation.[6][7] This protocol ensures a clean, standardized, and computationally ready receptor model.

Materials:

  • Protein structure file (e.g., PDB ID: 1C8K for Glycogen Phosphorylase, as an example).[8]

  • Molecular visualization software (e.g., UCSF Chimera, PyMOL, Discovery Studio).[8]

  • Computational chemistry software package (e.g., GROMACS, Amber, Schrödinger Suite).

Step-by-Step Methodology:

  • Structure Acquisition: Download the 3D structure of the target protein from the RCSB PDB database. For our example, a relevant PDE5 structure would be selected. It is crucial to choose a high-resolution crystal structure, preferably one co-crystallized with a ligand similar to the scaffold of interest.

  • Initial Cleaning:

    • Load the PDB file into a molecular visualizer.

    • Remove all non-essential components, such as water molecules, ions, and co-solvents, that are not critical for binding.[6][7] Retain any crystallographic waters or ions known to be structurally or catalytically important.

    • If the biological unit is a multimer, decide whether to model the full complex or a single protomer, depending on the location of the binding site.

  • Handling Missing Residues and Atoms: Check the PDB file header or use software tools to identify any missing residues or atoms in the protein side chains or backbone. Use tools like Modeller or the structure preparation wizards in commercial software to rebuild these missing fragments.

  • Protonation and Charge Assignment:

    • Add hydrogen atoms to the protein structure. This is a critical step as hydrogen bonding is a key driver of protein-ligand interactions.

    • Assign protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) based on a predicted pH (typically physiological pH ~7.4). Tools like H++ or PropKa can assist in this process.

  • Energy Minimization: Perform a brief energy minimization of the prepared protein structure. This step relaxes any steric clashes or unnatural geometries introduced during the preparation phase, resulting in a low-energy, stable conformation.[9]

  • Final Output: Save the cleaned, protonated, and minimized protein structure in a suitable format (e.g., PDB or GRO) for subsequent steps.

III. Protocol 2: Ligand Preparation

Rationale: The ligand's 3D conformation, charge distribution, and atom types must be accurately defined. A low-energy, realistic 3D structure is necessary for docking, and a correct topology file (describing bonds, angles, charges, etc.) is essential for MD simulations.[10]

Materials:

  • 2D structure of the this compound derivative.

  • Chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Software for 3D structure generation and parameterization (e.g., OpenBabel, AmberTools (antechamber), CHARMM-GUI).

Step-by-Step Methodology:

  • 2D Structure Creation: Draw the this compound derivative in a chemical sketcher and save it in a common format like MOL or SDF.

  • 3D Conformation Generation: Convert the 2D structure into a 3D conformation using a tool like OpenBabel. It is advisable to generate multiple low-energy conformers to account for the ligand's flexibility.

  • Charge Calculation: Assign partial atomic charges. For drug-like molecules, restrained electrostatic potential (RESP) or AM1-BCC charge models are commonly used as they are compatible with standard biomolecular force fields.

  • Force Field Parameterization: Generate a topology and parameter file for the ligand. This is the most critical step for MD simulations. For ligands not present in standard force fields (like AMBER or CHARMM), tools like antechamber (from AmberTools) or the CHARMM General Force Field (CGenFF) server can be used to generate the necessary parameters. This process assigns atom types and defines the bonded (bonds, angles, dihedrals) and non-bonded (van der Waals, electrostatic) terms.[10]

  • Final Output: Save the 3D ligand structure (e.g., in MOL2 or PDBQT format for docking) and the generated topology/parameter files (e.g., ITP and GRO files for GROMACS).[11]

IV. Protocol 3: Molecular Docking

Rationale: Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a protein and estimates the strength of the interaction via a scoring function.[5] It serves as a rapid screening method to identify promising candidates and generate plausible binding hypotheses for further investigation.[12]

Materials:

  • Prepared protein and ligand files.

  • Docking software (e.g., AutoDock Vina, Glide, GOLD).

Step-by-Step Methodology:

  • Define the Binding Site (Grid Box):

    • Identify the active site of the protein. If a co-crystallized ligand was present in the original PDB structure, the binding site is well-defined.

    • Define a "grid box" or "docking box" that encompasses this active site. The box should be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, saving computational time.[11][12]

  • Prepare Files for Docking: Convert the prepared protein and ligand files into the specific format required by the docking software (e.g., PDBQT for AutoDock Vina).[11] This step typically involves assigning atom types that the software recognizes for its scoring function.

  • Run the Docking Simulation: Execute the docking program using a configuration file that specifies the protein, ligand, and grid box parameters. The software will systematically sample different poses of the ligand within the binding site.[5]

  • Analyze the Results:

    • The primary output is a set of binding poses ranked by a scoring function (e.g., binding affinity in kcal/mol). Lower scores typically indicate more favorable binding.[12]

    • Visually inspect the top-ranked poses. A plausible pose should exhibit sensible interactions with the protein, such as hydrogen bonds with key residues, hydrophobic packing, and shape complementarity.

    • Select the most credible pose (or a few representative poses) for the next, more rigorous stage: MD simulation.

Parameter Description Example Value
Grid Center (X, Y, Z) Coordinates for the center of the docking box.15.5, 20.1, -5.3
Grid Size (points) Dimensions of the box in each direction.25 x 25 x 25
Exhaustiveness Controls the thoroughness of the conformational search.16
Number of Modes The number of binding poses to generate.10

Table 1: Example docking parameters for AutoDock Vina.

V. Protocol 4: Molecular Dynamics (MD) Simulation

Rationale: While docking provides a static picture, MD simulations introduce temperature, pressure, and solvent to simulate the dynamic nature of the protein-ligand complex over time. This allows for an assessment of the stability of the docked pose and provides an ensemble of conformations for more accurate energetic calculations.[13]

Materials:

  • Best protein-ligand complex pose from docking.

  • Ligand topology and parameter files.

  • MD simulation engine (e.g., GROMACS, AMBER, NAMD).[10][14]

MD_Workflow Start Protein-Ligand Complex Topology 1. Define Force Field & Ligand Topology Start->Topology Box 2. Define Simulation Box Topology->Box Solvate 3. Add Solvent (Water) Box->Solvate Ions 4. Add Ions (Neutralize System) Solvate->Ions EM 5. Energy Minimization Ions->EM NVT 6. NVT Equilibration (Constant Temp.) EM->NVT NPT 7. NPT Equilibration (Constant Pressure) NVT->NPT Production 8. Production MD Run NPT->Production

Caption: Step-by-step workflow for setting up an MD simulation using GROMACS.[9]

Step-by-Step Methodology:

  • System Setup:

    • Combine Coordinates: Merge the coordinate files of the protein and the selected ligand pose into a single complex file.

    • Define Simulation Box: Place the complex in a simulation box (e.g., cubic or dodecahedron) ensuring a minimum distance (e.g., 1.0 nm) between the complex and the box edges to avoid periodic image interactions.[9]

    • Solvation: Fill the box with explicit water molecules (e.g., TIP3P or SPC/E water models).[9]

    • Adding Ions: Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system and mimic a physiological salt concentration (e.g., 0.15 M).[7][9]

  • Energy Minimization: Perform a robust energy minimization of the entire solvated system to remove any steric clashes, particularly between the solvent and the complex.[9]

  • Equilibration:

    • NVT Ensemble (Constant Volume and Temperature): Gently heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand atoms restrained with position restraints. This allows the solvent to equilibrate around the solute. Monitor the temperature to ensure it reaches a stable plateau.[7]

    • NPT Ensemble (Constant Pressure and Temperature): Continue the simulation at the target temperature and pressure (e.g., 1 bar). This phase ensures the system reaches the correct density. Monitor both pressure and density for stability. Position restraints on the protein can be gradually released during this phase.[7][9]

  • Production MD: Once the system is well-equilibrated, run the production simulation for a duration sufficient to sample relevant conformational changes (typically 100-500 ns or more). During this run, save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex. A stable, converged RMSD indicates the system has reached equilibrium.

    • RMSF (Root Mean Square Fluctuation): Calculate the RMSF of protein residues to identify flexible regions.

    • Hydrogen Bonds: Analyze the persistence of key hydrogen bonds between the protein and ligand throughout the simulation.

VI. Protocol 5: Binding Free Energy Calculation (MM/GBSA)

Rationale: The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular post-processing technique to estimate the binding free energy from an MD trajectory.[15][16] It offers a balance between computational cost and accuracy, making it more reliable than docking scores for ranking compounds.[15]

The core principle is to calculate the free energy difference between the bound (complex) and unbound (protein, ligand) states: ΔG_bind = G_complex - (G_receptor + G_ligand)

Materials:

  • MD trajectory from the production run.

  • MM/PBSA or MM/GBSA calculation scripts/software (e.g., g_mmpbsa for GROMACS, MMPBSA.py in AmberTools).[15][17]

Step-by-Step Methodology:

  • Trajectory Extraction: From the full MD trajectory, select a stable portion for analysis (e.g., the last 50 ns after the RMSD has converged). Extract snapshots (frames) from this stable trajectory.

  • MM/GBSA Calculation: For each snapshot, the binding free energy is calculated as:

    • ΔE_MM (Molecular Mechanics Energy): The change in van der Waals and electrostatic energies in the gas phase.

    • ΔG_solv (Solvation Free Energy): The energy required to transfer the solute from vacuum to solvent. This is composed of a polar component (calculated using the Generalized Born model) and a non-polar component (estimated from the solvent-accessible surface area, SASA).[18]

  • Averaging: The final ΔG_bind is the average of the values calculated over all the snapshots, with the standard error providing an estimate of the calculation's precision.

Energy Component Description Typical Contribution
ΔE_vdW van der Waals EnergyFavorable (Negative)
ΔE_elec Electrostatic EnergyFavorable (Negative)
ΔG_polar Polar Solvation EnergyUnfavorable (Positive)
ΔG_nonpolar Non-polar Solvation EnergyFavorable (Negative)
ΔG_bind Total Binding Free Energy Sum of all components

Table 2: Components of the MM/GBSA binding free energy calculation.[15][18]

VII. Data Interpretation and Validation

The ultimate goal is to generate testable hypotheses. The computational results should be interpreted in the context of available experimental data.

  • Pose Validation: Does the predicted binding pose explain known Structure-Activity Relationship (SAR) data? For example, does a key hydrogen bond predicted by the model correspond to a functional group known to be essential for activity?

  • Affinity Correlation: Do the calculated binding free energies correlate with experimentally measured affinities (e.g., IC50 or Ki values) for a series of related compounds?

  • Residue Decomposition: Use the MM/GBSA results to identify key "hotspot" residues in the protein that contribute most significantly to the binding energy. These insights can guide the design of new derivatives with improved affinity or selectivity.[16]

References

  • GROMACS Tutorials. [Link]

  • GROMACS tutorial | Biomolecular simulations - EMBL-EBI. [Link]

  • How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. [Link]

  • Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial - YouTube. [Link]

  • 13.2: How to Dock Your Own Drug - Chemistry LibreTexts. [Link]

  • Introduction to Molecular Dynamics - the GROMACS tutorials! [Link]

  • GROMACS Tutorial: Molecular Dynamics simulation of a protein in a water environment. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC - PubMed Central. [Link]

  • Step-by-Step Tutorial on Molecular Docking - Omics tutorials. [Link]

  • GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio. [Link]

  • An Effective MM/GBSA Protocol for Absolute Binding Free Energy Calculations: A Case Study on SARS-CoV-2 Spike Protein and the Human ACE2 Receptor - MDPI. [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design - Peng's Lab. [Link]

  • A Novel Approach to the Pyrido[4,3-c]pyridazine Ring. - Combinatorial Chemistry Review. [Link]

  • Protein–Protein Binding Free Energy Predictions with the MM/PBSA Approach Complemented with the Gaussian-Based Method for Entropy Estimation | ACS Omega - ACS Publications. [Link]

  • Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber - YouTube. [Link]

  • Synthesis and antimicrobial activity of pyrazolo[3',4':4,3]pyrido[6,5-c]pyridazine and thieno[2... - PubMed. [Link]

  • Development of 6H-Chromeno[3,4-c]pyrido[3',2':4,5]thieno[2,3-e]pyridazin-6-ones as Par-4 Secretagogues - PMC - NIH. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - NIH. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. [Link]

  • Voronoi Modeling: The Binding of Triazines and Pyrimidines to L. Casei Dihydrofolate Reductase - PubMed. [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. [Link]

  • Synthesis of Novel Pyrido[4,3-e][10][12][14]triazino[3,2-c][10][12][14]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity - MDPI. [Link]20-3049/21/11/1511)

Sources

Application Notes and Protocols for the Use of Pyrido[4,3-c]pyridazin-5(6H)-one Derivatives in Inhibiting Specific Kinase Pathways

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of pyrido[4,3-c]pyridazin-5(6H)-one and its derivatives as potent kinase inhibitors. This document will focus on a well-characterized example from this class, DS21360717, a highly effective inhibitor of Feline Sarcoma (FES)-related (FER) tyrosine kinase, to illustrate the principles and protocols applicable to this promising class of compounds.

Introduction: The Therapeutic Potential of Targeting FER Kinase

FER is a non-receptor tyrosine kinase that plays a pivotal role in various cellular processes, including cell adhesion, migration, and proliferation.[1][2] Dysregulation of FER signaling is implicated in the progression and metastasis of several cancers, including breast, prostate, and lung cancer, making it an attractive target for therapeutic intervention.[3][4] The pyrido-pyridazinone scaffold has emerged as a promising chemical starting point for the development of potent and selective FER inhibitors.

Mechanism of Action: How Pyrido-pyridazinones Inhibit FER Kinase

Pyrido-pyridazinone derivatives, such as DS21360717, act as ATP-competitive inhibitors of FER kinase. The pyridazinone ring of the scaffold engages in hydrogen bonding with the hinge region of the kinase's ATP-binding pocket. This interaction effectively blocks the binding of ATP, thereby preventing the autophosphorylation and activation of the kinase. The inhibition of FER disrupts downstream signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/AKT and MAPK/ERK pathways.[3]

I. In Vitro Characterization of Pyrido-pyridazinone Derivatives

A critical first step in evaluating a novel kinase inhibitor is to determine its potency and selectivity through in vitro assays.

A. Biochemical Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified FER kinase.

Protocol: In Vitro FER Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the pyrido-pyridazinone derivative (e.g., DS21360717) in 100% DMSO.

    • Prepare a serial dilution of the compound in assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of recombinant human FER kinase in assay buffer.

    • Prepare a solution of a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in assay buffer.

  • Assay Procedure:

    • Add the serially diluted compound or DMSO (vehicle control) to the wells of a 96-well or 384-well plate.

    • Add the FER kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection and Data Analysis:

    • Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that measures ADP production (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Table 1: Example Inhibitory Activity of DS21360717 against FER Kinase

CompoundTarget KinaseIC₅₀ (nM)
DS21360717FER0.49

Data sourced from MedChemExpress and ACS Medicinal Chemistry Letters.[1][5][6]

II. Cell-Based Evaluation of Kinase Inhibition

Cell-based assays are essential to confirm that the inhibitor can effectively engage its target in a physiological context and elicit a functional cellular response.

A. Ba/F3 Cell Proliferation Assay

The Ba/F3 cell line is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation.[7][8][9] When transfected with a constitutively active oncogenic kinase, such as a FER fusion protein, Ba/F3 cells become IL-3 independent, and their proliferation is now driven by the activity of the introduced kinase.[7][9][10][11] This model is widely used to assess the potency of kinase inhibitors in a cellular setting.[7][12]

Experimental Workflow: Ba/F3 Proliferation Assay

cluster_prep Cell Preparation cluster_assay Assay cluster_readout Readout start Ba/F3-FER cells wash Wash to remove IL-3 start->wash resuspend Resuspend in IL-3 free medium wash->resuspend plate Plate cells in 96-well plate resuspend->plate treat Add serially diluted pyrido-pyridazinone plate->treat incubate Incubate for 72 hours treat->incubate add_reagent Add cell viability reagent (e.g., CellTiter-Glo) incubate->add_reagent measure Measure luminescence add_reagent->measure analyze Calculate GI₅₀ measure->analyze

Caption: Workflow for the Ba/F3 cell proliferation assay.

Protocol: Ba/F3-FER Cell Proliferation Assay

  • Cell Culture:

    • Culture Ba/F3 cells stably expressing a constitutively active FER kinase (Ba/F3-FER) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin. Parental Ba/F3 cells require the addition of IL-3 for survival.[10]

  • Assay Setup:

    • Wash the Ba/F3-FER cells to remove any residual IL-3 and resuspend them in IL-3-free medium.

    • Seed the cells into a 96-well plate at a density of approximately 5,000 cells per well.

    • Add serially diluted pyrido-pyridazinone derivative (e.g., DS21360717) or DMSO (vehicle control) to the wells.

  • Incubation and Readout:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

    • Assess cell viability using a luminescent assay such as CellTiter-Glo®, which measures ATP levels.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the half-maximal growth inhibitory concentration (GI₅₀) by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

Table 2: Example Growth Inhibition by DS21360717 in Ba/F3 Cells

Cell LineDescriptionGI₅₀ (nM)
Ba/F3-FERFER-driven proliferation1.9
Ba/F3-MockParental (IL-3 dependent)220

Data sourced from MedChemExpress.[1] The significant difference in GI₅₀ values between the FER-driven and parental cell lines demonstrates the on-target activity of the inhibitor.

B. Western Blot Analysis of Downstream Signaling

To confirm that the pyrido-pyridazinone derivative inhibits FER kinase activity within the cell, it is crucial to analyze the phosphorylation status of its downstream substrates. Key substrates of FER include STAT3 and cortactin.[2][13][14]

FER Kinase Signaling Pathway

Receptor Growth Factor Receptor (e.g., EGFR, KIT) FER FER Kinase Receptor->FER Activates STAT3 STAT3 FER->STAT3 Phosphorylates Cortactin Cortactin FER->Cortactin Phosphorylates Inhibitor Pyrido-pyridazinone (e.g., DS21360717) Inhibitor->FER pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Proliferation Cell Proliferation & Survival pSTAT3->Proliferation pCortactin p-Cortactin (Tyr421) Cortactin->pCortactin Migration Cell Migration & Invasion pCortactin->Migration

Caption: Simplified FER kinase signaling pathway.

Protocol: Western Blot for Phosphorylated STAT3 and Cortactin

  • Cell Lysis and Protein Quantification:

    • Seed cells (e.g., a relevant cancer cell line with active FER signaling) and treat with various concentrations of the pyrido-pyridazinone inhibitor for a specified time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phospho-STAT3 (Tyr705)[15], total STAT3[15], phospho-cortactin (Tyr421)[16][17], and total cortactin overnight at 4°C. A loading control like β-actin should also be used.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

III. In Vivo Efficacy Assessment

The final preclinical step is to evaluate the anti-tumor activity of the pyrido-pyridazinone derivative in a living organism.

A. Subcutaneous Tumor Xenograft Model

This model involves implanting human cancer cells that are dependent on FER signaling into immunodeficient mice.[18][19]

Protocol: In Vivo Xenograft Study

  • Animal Model:

    • Use immunodeficient mice (e.g., NOD-SCID or NSG mice) to prevent rejection of the human tumor cells.

  • Tumor Implantation:

    • Subcutaneously inject Ba/F3-FER cells, or another relevant human cancer cell line, into the flank of the mice.[19] A mixture of cells and Matrigel can improve tumor take rates.[19][20]

  • Drug Formulation and Administration:

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Formulate the pyrido-pyridazinone derivative (e.g., DS21360717) for oral administration (e.g., in 0.5% methylcellulose).[4]

    • Administer the compound or vehicle control to the mice daily via oral gavage.

  • Monitoring and Endpoint:

    • Measure tumor volume with calipers and monitor the body weight of the mice regularly.

    • Continue treatment for a predetermined period or until the tumors in the control group reach a specified size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic western blotting).

Table 3: Example In Vivo Antitumor Efficacy of DS21360717

Treatment GroupDose (mg/kg, p.o., q.d.)Tumor Growth Inhibition (%)
Vehicle Control-0
DS2136071712.5Significant
DS2136071725Strong
DS2136071750Complete Response
DS21360717100Complete Response

Data is a qualitative representation based on published findings for DS21360717, which showed dose-dependent tumor growth inhibition without significant body weight loss.[1][4]

IV. Summary and Future Directions

The this compound scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. The representative compound, DS21360717, demonstrates the potential of this class to effectively target FER kinase, leading to potent anti-proliferative effects in cellular models and significant anti-tumor efficacy in vivo. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of novel pyrido-pyridazinone derivatives and other kinase inhibitors. Further optimization of this scaffold could lead to the development of next-generation therapeutics for the treatment of cancers driven by aberrant kinase signaling.

References

  • Cytion. Ba/F3 Cells. [Link]

  • Applied Biological Materials Inc. HCK Stable Ba/F3 Cell Line. [Link]

  • Creative Bioarray. BA/F3. [Link]

  • Synonyms. What are FER inhibitors and how do they work? [Link]

  • GoldBio. BaF3 Proliferation Bioassay Methods and Protocols. [Link]

  • Bio-protocol. Western Blot for Detecting Phosphorylated STAT3. [Link]

  • PubMed. Cortactin phosphorylated by ERK1/2 localizes to sites of dynamic actin regulation and is required for carcinoma lamellipodia persistence. [Link]

  • IMR Press. FES/FER kinase signaling in hematopoietic cells and leukemias. [Link]

  • National Center for Biotechnology Information. Fer Kinase Is Required for Sustained p38 Kinase Activation and Maximal Chemotaxis of Activated Mast Cells. [Link]

  • PNAS. FER tyrosine kinase (FER) overexpression mediates resistance to quinacrine through EGF-dependent activation of NF-κB. [Link]

  • UniProt. Tyrosine-protein kinase Fer - Homo sapiens (Human). [Link]

  • National Center for Biotechnology Information. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. [Link]

  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]

  • National Center for Biotechnology Information. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]

  • PLOS ONE. Cortactin Phosphorylated by ERK1/2 Localizes to Sites of Dynamic Actin Regulation and Is Required for Carcinoma Lamellipodia Persistence. [Link]

  • Molecular Biology of the Cell. Cortactin Tyrosine Phosphorylation Requires Rac1 Activity and Association with the Cortical Actin Cytoskeleton. [Link]

  • The Jackson Laboratory. Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]

  • ResearchGate. Investigation of cortactin forms phosphorylation. (A) B cells (5x10 5 )... [Link]

  • National Center for Biotechnology Information. Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. [Link]

  • PubMed. The tyrosine kinase Fer is a downstream target of the PLD-PA pathway that regulates cell migration. [Link]

  • Reaction Biology. BaF3 Cell Proliferation Assay Services. [Link]

  • Open Targets. FER profile page. [Link]

  • Cytion. Ba/F3 Cells. [Link]

  • National Center for Biotechnology Information. Ba/F3 transformation assays. [Link]

  • ResearchGate. Identification of FER kinase as a therapeutic target in SFT A Viability... [Link]

  • ACS Medicinal Chemistry Letters. Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Pyridopyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridopyridazinone derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular applications.[1][2][3] The synthesis of these molecules is a cornerstone of many drug discovery programs. However, optimizing the reaction conditions to achieve high yields and purity can be a considerable challenge. This guide, designed by our team of Senior Application Scientists, provides practical, experience-driven advice to troubleshoot common issues encountered during the synthesis of pyridopyridazinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most critical starting materials and reagents for the synthesis of pyridopyridazinone derivatives?

The successful synthesis of pyridopyridazinone derivatives hinges on the quality and purity of the starting materials. Key precursors often include substituted pyridines and hydrazines.[4][5] For instance, the cyclocondensation of 2-pyridone substrates with hydrazine monohydrate is a common route to form the bicyclic pyridopyridazinone scaffold.[5]

Key Considerations:

  • Purity of Hydrazine: Hydrazine monohydrate is a common reagent; ensure it is free from water and other impurities that can lead to side reactions.

  • Substituted Pyridines: The nature and position of substituents on the pyridine ring will significantly influence the reactivity and the final product's properties.[6] Ensure the starting pyridine derivative is well-characterized and pure.

  • Solvents: Anhydrous solvents are often crucial to prevent unwanted hydrolysis or side reactions. Common choices include ethanol, acetonitrile, or a mixture of the two.[5][7]

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields are a frequent challenge in organic synthesis and can stem from multiple factors.[8][9] A systematic approach to troubleshooting is essential.[10]

Possible Causes & Troubleshooting Steps:

  • Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics.[11]

    • Too Low: The reaction may be sluggish or incomplete. Consider a gradual increase in temperature (e.g., in 10°C increments) while monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]

    • Too High: This can lead to the decomposition of reactants or the desired product. If you suspect decomposition, try running the reaction at a lower temperature.[11]

  • Incorrect Stoichiometry: The molar ratio of reactants is crucial. Ensure accurate measurements and consider a slight excess of one reagent (e.g., hydrazine) to drive the reaction to completion.

  • Catalyst Issues: If your reaction requires a catalyst, its choice and loading are critical.[10] Experiment with different catalysts or optimize the catalyst concentration.

  • Inefficient Mixing: For heterogeneous reactions, ensure adequate stirring to facilitate contact between reactants.

Q3: I am observing the formation of multiple side products. How can I improve the selectivity of my reaction?

Poor selectivity often leads to complex purification procedures and reduced yields.[8]

Strategies to Enhance Selectivity:

  • Control of Reaction Temperature: As with yield, temperature can influence competing reaction pathways. Running the reaction at a lower temperature might favor the kinetically controlled product, while a higher temperature may favor the thermodynamically more stable product.[11]

  • Order of Reagent Addition: The sequence in which you add your reagents can significantly impact the outcome. In some cases, pre-forming an intermediate before adding the final reactant can prevent the formation of side products.[8]

  • Choice of Solvent: The polarity and properties of the solvent can influence the reaction pathway. A solvent screen is often a worthwhile endeavor to find the optimal medium for your specific transformation.[10]

Q4: Purification of my pyridopyridazinone derivative is proving difficult. What are some effective purification strategies?

The purification of heterocyclic compounds can be challenging due to their polarity and potential for multiple interaction modes with stationary phases.

Recommended Purification Techniques:

  • Column Chromatography: This is the most common method. A systematic approach to eluent selection is recommended. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[10]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity.

  • Preparative TLC or HPLC: For small-scale reactions or when baseline separation is difficult to achieve with column chromatography, preparative techniques can be employed.

Troubleshooting Guides

Guide 1: Low Yield in Cyclocondensation Reactions

Problem: The cyclocondensation reaction between a substituted pyridine and hydrazine to form the pyridopyridazinone core is resulting in a yield below 40%.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in pyridopyridazinone synthesis.

Guide 2: Formation of Impurities and Side Products

Problem: The reaction mixture shows multiple spots on the TLC plate, indicating the formation of significant side products.

Troubleshooting Workflow:

Caption: Decision tree for minimizing side product formation.

Experimental Protocols

General Procedure for the Synthesis of a Pyrido[2,3-d]pyridazine-2,8-dione Derivative

This protocol is a general guideline and may require optimization for specific substrates.[5]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the appropriate polyfunctionalized 2-pyridone substrate (1.0 eq) in a 1:1 (v/v) mixture of ethanol and acetonitrile.

  • Hydrazine Addition: Add hydrazine monohydrate (1.1 - 1.5 eq) to the solution.

  • Reaction: Reflux the reaction mixture for 6-16 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The desired product may precipitate out of the solution. If so, filter the solid and wash with cold ethanol.

  • Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation: Optimization of Reaction Conditions

The following table provides an example of how to systematically optimize reaction conditions for the synthesis of a hypothetical pyridopyridazinone derivative.

EntrySolventTemperature (°C)Time (h)Yield (%)
1EthanolReflux1245
2AcetonitrileReflux1255
3EtOH/MeCN (1:1)Reflux875
4TolueneReflux1230
5EtOH/MeCN (1:1)601660

This is example data and will vary depending on the specific reaction.

Conclusion

The synthesis of pyridopyridazinone derivatives is a dynamic area of research with significant potential for the development of new therapeutic agents.[12][13] While challenges such as low yields and the formation of side products are common, a systematic and informed approach to optimizing reaction conditions can lead to successful outcomes. This guide provides a foundation for troubleshooting common issues, but it is important to remember that each specific reaction will have its own unique set of optimal conditions. We encourage researchers to use this guide as a starting point for their own investigations and to contribute to the growing body of knowledge in this exciting field.

References

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

  • Ito, T., et al. (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters, 10(5), 737–742. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(26), 2269-2292. Retrieved from [Link]

  • De Kimpe, N. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 329-359. Retrieved from [Link]

  • Abdel-Aziz, M., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 13(48), 34015-34035. Retrieved from [Link]

  • Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. European Journal of Experimental Biology, 4(1), 566-581. Retrieved from [Link]

  • Ahmad, I., et al. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Synthesis, 20(12), 1438-1456. Retrieved from [Link]

  • Rojas-León, C., et al. (2022). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 13(8), 1010-1018. Retrieved from [Link]

  • Ito, T., et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Ito, T., et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters, 15(7), 934-941. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6245. Retrieved from [Link]

  • Floresta, G., et al. (2022). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 355(9), 2200153. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. Retrieved from [Link]

  • Google Patents. (2011). US20110306619A1 - 6-phenyl-2-[((piperidin-4-ylmethyl) -. Retrieved from https://patents.google.
  • PubMed. (n.d.). Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(20), 14201-14221. Retrieved from [Link]

  • Hobbs, W. J. (2020). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega, 7(27), 23351-23368. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Anti-tumor Activity. Retrieved from [Link]

  • PacBio. (2018). Guide - Low Yield Troubleshooting. Retrieved from [Link]

Sources

Technical Support Center: Pyrido[4,3-c]pyridazin-5(6H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of pyrido[4,3-c]pyridazin-5(6H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the synthesis of this important heterocyclic scaffold.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Q1: My reaction yield for the cyclization step is consistently low. What are the primary factors I should investigate?

Low yield is a frequent challenge, often stemming from suboptimal reaction conditions or impure starting materials. A systematic approach is crucial for diagnosis.

The most common synthetic strategies involve the cyclocondensation of a suitably substituted pyridine precursor (e.g., a 3,4-disubstituted pyridine) with hydrazine hydrate.[1][2] The efficiency of this key step is highly sensitive to several parameters.

Primary Troubleshooting Steps:

  • Purity of Starting Materials: Verify the purity of your pyridine precursor and hydrazine hydrate. Old or improperly stored hydrazine can degrade, and impurities in the pyridine substrate can lead to significant side reactions.

  • Reaction Temperature: Temperature control is critical. An insufficient temperature may result in an incomplete reaction, leaving unreacted hydrazone intermediate.[3] Conversely, excessively high temperatures can cause decomposition of the reactants or the desired product. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature profile.

  • Solvent Selection: The choice of solvent can dramatically influence reaction rates and yields. Protic solvents such as ethanol, n-butanol, or acetic acid are commonly employed as they can facilitate the proton transfer steps involved in the cyclization and dehydration mechanism.[3]

  • Water Removal: The cyclization reaction liberates a molecule of water. In accordance with Le Chatelier's principle, removing water can drive the reaction equilibrium toward the product. For higher boiling point solvents like toluene or xylene, employing a Dean-Stark apparatus is an effective strategy. For lower boiling point solvents, the addition of molecular sieves can be beneficial.[3]

  • pH Control: The pH of the reaction medium can be a key factor. Mildly acidic conditions, often achieved by using acetic acid as a solvent or co-solvent, can catalyze the final dehydration step of the cyclization. However, strongly acidic conditions may lead to unwanted side reactions or degradation.[3]

Below is a logical workflow to diagnose and address low yield issues.

LowYieldTroubleshooting start Low Yield Observed check_sm Verify Purity of Starting Materials start->check_sm optimize_temp Optimize Reaction Temperature check_sm->optimize_temp Materials Pure reevaluate Re-evaluate Synthetic Route check_sm->reevaluate Impure optimize_solvent Evaluate Solvent Choice optimize_temp->optimize_solvent No Improvement monitor Monitor Progress by TLC/LC-MS optimize_temp->monitor Improvement Seen water_removal Consider Water Removal optimize_solvent->water_removal No Improvement optimize_solvent->monitor Improvement Seen water_removal->monitor Strategy Implemented success Yield Improved monitor->success

Caption: Troubleshooting workflow for low reaction yield.
Q2: My TLC/LC-MS analysis shows multiple spots, indicating significant side product formation. What are the likely impurities?

The formation of side products is a common issue in heterocyclic synthesis. Understanding the potential side reactions is the first step toward minimizing them.

Common Side Products and Their Causes:

  • Hydrazone Intermediate: The initial reaction between a carbonyl group (from the pyridine precursor) and hydrazine forms a hydrazone. If the subsequent intramolecular cyclization is slow or fails to proceed to completion, this hydrazone can be a major byproduct.[3] This is often due to insufficient temperature or a non-optimal solvent choice that does not favor the ring-closing step.

  • Products of Decarboxylation: If your pyridine precursor is a pyridinecarboxylic acid, decarboxylation can be a competing reaction, especially at elevated temperatures.[4] The stability of pyridinecarboxylic acids towards decarboxylation varies significantly with the position of the carboxyl group. Pyridine-2-carboxylic acids (picolinic acids) are particularly susceptible to decarboxylation via a zwitterionic intermediate.[5][6][7] If your synthesis starts from a pyridine-2,3-dicarboxylic acid derivative, selective decarboxylation at the 2-position is a known process.[5]

  • Dimerization/Polymerization: Under harsh conditions, highly reactive intermediates can lead to the formation of dimers or polymeric materials, which often appear as baseline material on TLC or as a complex mixture in LC-MS.

Impurity TypeLikely CauseSuggested Mitigation Strategy
Hydrazone Intermediate Incomplete cyclizationIncrease reaction temperature, extend reaction time, switch to a more suitable solvent (e.g., acetic acid), or use a catalyst.[3]
Decarboxylation Product High reaction temperature with a susceptible precursorCarefully control the reaction temperature, keeping it at the minimum required for cyclization. If possible, choose a synthetic route that avoids a late-stage, heat-sensitive carboxylic acid group.[4][5]
Polymeric Material Excessively high temperature or incorrect stoichiometryAdhere to optimized temperature profiles and ensure precise stoichiometry of reactants.
Q3: I'm struggling to purify the final product. Recrystallization gives poor recovery, and column chromatography results in significant tailing.

The purification of N-heterocycles like this compound can be challenging due to their polarity and basicity.

For Recrystallization:

  • Solvent Screening: The key to successful recrystallization is finding a solvent (or solvent system) in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for pyridazinone derivatives include ethanol, methanol, isopropanol, or mixtures like DMF/water or ethanol/water.[8] A systematic solvent screen with small amounts of crude material is highly recommended. Solvothermal recrystallization techniques can also be explored to access different polymorphs or solvates which may have better crystallization properties.[9]

For Column Chromatography:

  • Peak Tailing: The basic nitrogen atoms in the heterocyclic core can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing and poor separation.

  • Solutions:

    • Deactivate the Silica: Pre-treating the silica gel with a base can mitigate this issue. This is commonly done by preparing the silica slurry in an eluent containing a small amount of a volatile amine, such as triethylamine (~0.5-1% v/v) or ammonia (by using a mobile phase saturated with ammonia).

    • Use an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a polymer-based column.[10]

    • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase HPLC (e.g., using a C18 column) with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like formic acid or ammonium acetate, can provide excellent separation.[11]

Frequently Asked Questions (FAQs)

Q1: What are the principal synthetic routes to the pyrido[4,3-c]pyridazine ring system?

Several synthetic strategies have been reported. The choice of route often depends on the availability of starting materials and the desired substitution pattern.

  • From Pyridine Precursors (Ring Annulation): This is a very common approach. It typically involves the cyclization of a 3-amino-4-acylpyridine or a pyridine-3,4-dicarboxylate derivative with hydrazine.[2] The Widman-Stoermer synthesis, for example, involves a one-pot diazotization and cyclization of 4-substituted-3-aminopyridines to form the pyridazine ring.[2][12]

  • From Pyridazine Precursors: An alternative strategy starts with a substituted pyridazine and builds the pyridine ring onto it. For instance, a synthesis of the target molecule has been described starting from ethyl 3-methyl-4-pyridazinecarboxylate via an enamination and ring closure sequence.[1][13]

  • Diels-Alder Reactions: Hetero-Diels-Alder reactions between vinylpyridines and electron-deficient azo compounds have been used to construct the core tetrahydropyridopyridazine structure, which can then be oxidized to the final aromatic product.[2]

The following diagram illustrates a generalized pathway starting from a pyridine precursor.

SynthesisPathway sub Pyridine-3,4-dicarboxylate (or equivalent) hydrazine + Hydrazine (N2H4) product This compound sub->product Cyclocondensation (Heat, Solvent)

Caption: General synthetic route via cyclocondensation.
Q2: What spectroscopic data should I expect for the correct product, this compound?

Thorough characterization is essential to confirm the structure and purity of your final compound.

  • ¹H NMR: Expect signals in the aromatic region for the protons on the pyridine and pyridazine rings. A key feature will be a broad singlet for the N-H proton of the lactam, which will be exchangeable with D₂O. The chemical shift of this proton can be highly dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum will show signals for the aromatic carbons and, most characteristically, a signal for the carbonyl carbon (C=O) of the lactam ring, typically in the range of 155-165 ppm.[14]

  • IR Spectroscopy: Look for a strong absorption band corresponding to the C=O stretch of the lactam, usually found between 1640-1680 cm⁻¹.[14] An N-H stretching band will also be present, typically as a broad peak around 3200 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the compound (C₇H₅N₃O, MW: 147.13).[15] High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Q3: Are there any specific safety precautions I should take when working with hydrazine?

Yes, absolutely. Hydrazine and its derivatives are hazardous and require careful handling.

  • Toxicity and Corrosivity: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., butyl rubber or Silver Shield/4H).

  • Flammability: Hydrazine is flammable and can form explosive mixtures with air. Keep it away from ignition sources.

  • Quenching: Any excess hydrazine in the reaction vessel should be quenched safely before workup. A common method is to add a solution of sodium hypochlorite (bleach) carefully and with cooling.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a representative example based on common cyclocondensation reactions. Note: This is a generalized procedure and may require optimization for your specific substrate and scale.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the pyridine-3,4-dicarboxylic acid derivative (1.0 eq).

  • Reagents: Add a suitable solvent, such as glacial acetic acid or n-butanol (approx. 10-20 mL per gram of starting material).

  • Hydrazine Addition: While stirring, add hydrazine hydrate (1.1 - 1.5 eq) dropwise to the mixture. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 4-12 hours. Monitor the reaction's progress by TLC (e.g., using a 10% Methanol in Dichloromethane eluent).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, carefully pour the reaction mixture into ice-water to induce precipitation.

  • Washing: Wash the filtered solid with cold water, followed by a cold non-polar solvent like diethyl ether or hexanes to remove soluble impurities.

  • Drying: Dry the crude product under vacuum to obtain the solid this compound. Further purification is typically required.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of a potential recrystallization solvent (e.g., ethanol). Heat the mixture. If the solid dissolves completely, it is a good candidate solvent. Allow it to cool to see if crystals form.

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or refrigerator for at least one hour.

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

References

  • Vors, J.-P. (1991). A Novel Approach to the Pyrido[4,3-c]pyridazine Ring. Synthesis of this compound from 3,4-Disubstituted Pyridazines. Journal of Heterocyclic Chemistry, 28(4), 1043-1044.
  • Dunn, G. E., & Thimm, H. F. (1976). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(1), 1342-1347.
  • BenchChem. (n.d.).
  • Shishkina, I. P., et al. (2019). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Journal of Analytical Chemistry, 74, 827-834.
  • Wang, X., et al. (2009). Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Derivative. Synthetic Communications, 39(23), 4253-4259. [Link]

  • Hanneman, W. W. (1963). Gas Chromatographic Separation of Heterocyclic Nitrogen Compounds on an Inorganic Salt Column.
  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(15), 4988. [Link]

  • user55119 (Dec 2, 2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. [Link]

  • Walton, H. F. (1980). Liquid chromatography of alkaloids, drugs, and nitrogen heterocycles on a porous polymer. Analytical Chemistry, 52(12), 1963-1966. [Link]

  • Wang, H., et al. (2020). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 25(19), 4478. [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347. [Link]

  • Pirkle, W. H., Welch, C. J., & Mahler, G. S. (1992). Chromatographic separation of the enantiomers of N-acylated heterocyclic amines. The Journal of Organic Chemistry, 57(14), 3854-3860. [Link]

  • Varricchio, C., et al. (2018). Development of 6H-Chromeno[3,4-c]pyrido[3',2':4,5]thieno[2,3-e]pyridazin-6-ones as Par-4 Secretagogues. ACS Medicinal Chemistry Letters, 9(7), 645-650. [Link]

  • Mátyus, P., et al. (2015). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 20(5), 8486-8497. [Link]

  • de la Torre, D., et al. (2018). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Beilstein Journal of Organic Chemistry, 14, 2968-2974.
  • Burrell, G. J., & Hurtubise, R. J. (1987). Fluorescence investigation of the chromatographic interactions of nitrogen heterocycles with deactivated silica. Analytical Chemistry, 59(7), 965-970. [Link]

  • L'abbé, G., et al. (1983). Cyclization reactions of hydrazones induced by isocyanates. Syntheses of 1,3,4-thiadiazoline and 1,2,4-triazoline derivatives. The Journal of Organic Chemistry, 48(23), 4209-4214. [Link]

  • Al-Saleh, B., et al. (2005). Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. Molecules, 10(8), 911-929. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • Not Voodoo (Jul 4, 2018). Cyclisation reaction through hydrazine. Chemistry Stack Exchange. [Link]

  • De Pooter, K., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 429-446. [Link]

  • Olejniczak, A., et al. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. IUCrJ, 9(1), 49-54. [Link]

  • MDPI. (n.d.). 5,6-Dihydro-[1][4][16]oxadiazolo[3,4-d]pyridazine-4,7-dione. MDPI. [Link]

  • ChemInform. (2010). A Novel Approach to the Pyrido(4,3-c)pyridazine Ring. Synthesis of Pyrido(4,3-c)pyridazin-5(6H)-one from 3,4-Disubstituted Pyridazines. ChemInform, 22(48). [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. BMC Chemistry, 18(1), 58. [Link]

  • Semantic Scholar. (n.d.). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine. [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity. [Link]

  • De Pooter, K., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 429-446. [Link]

Sources

pyrido[4,3-c]pyridazin-5(6H)-one solubility and bioavailability issues

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Navigating Solubility and Bioavailability Challenges

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with pyrido[4,3-c]pyridazin-5(6H)-one and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant solubility and bioavailability hurdles commonly associated with this heterocyclic scaffold. As Senior Application Scientists, we aim to equip you with the foundational knowledge and practical methodologies to overcome these challenges in your research.

Introduction: The Challenge of the Pyridazinone Core

The this compound scaffold is a promising pharmacophore in drug discovery. However, like many nitrogen-containing heterocyclic compounds, its derivatives often exhibit poor aqueous solubility, which can severely limit oral bioavailability and hinder the translation from promising in vitro activity to in vivo efficacy. It is estimated that poor aqueous solubility affects over 70% of new chemical entities in development pipelines, making solubility enhancement a critical step in drug development[1]. This guide is structured to provide a logical workflow for identifying, characterizing, and overcoming these issues.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows high potency in my in vitro assay but has poor or no activity in my animal model. What is the likely cause?

A common reason for this discrepancy is low oral bioavailability, which can stem from poor aqueous solubility and/or low permeability across the gastrointestinal (GI) tract. Many pyridazinone derivatives are crystalline and possess a planar structure that can lead to strong crystal lattice energy and low solubility, limiting their dissolution rate in GI fluids—a critical step for absorption.

Q2: What are the initial steps to assess the solubility of my compound?

The first step is to determine the kinetic and thermodynamic solubility of your compound.

  • Kinetic solubility is a high-throughput measurement that assesses how quickly a compound precipitates from a solution when diluted from a DMSO stock into an aqueous buffer. This is useful for early-stage discovery to flag potential issues[2][3].

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent and is a more accurate measure for lead optimization and pre-formulation studies. The shake-flask method is the gold standard for this determination[2].

Q3: What are the primary strategies to improve the solubility and bioavailability of my this compound derivative?

There are three main approaches to consider:

  • Chemical Modification: Altering the chemical structure of the molecule to improve its physicochemical properties. This can involve the introduction of ionizable or polar functional groups[4][5]. For instance, incorporating a 3-aminopyridazine moiety has been shown to enhance basicity and allow for the formation of highly soluble hydrochloride salts[6].

  • Physical Modification: Altering the solid-state properties of the active pharmaceutical ingredient (API). This includes techniques like particle size reduction (micronization or nanonization) to increase the surface area for dissolution and creating amorphous solid dispersions to overcome the energy barrier of the crystal lattice[7].

  • Formulation Development: Modifying the drug product without changing the API. This involves using enabling excipients and delivery systems such as lipid-based formulations (e.g., SEDDS), cyclodextrin complexes, and co-solvents[1][8].

Troubleshooting Guide

Issue 1: Inconsistent or Low Solubility Measurements

Symptoms:

  • High variability between replicate solubility experiments.

  • Significantly lower than expected solubility values.

Potential Causes:

  • Compound Precipitation: The compound may be crashing out of solution during the experiment.

  • Insufficient Equilibration Time: For thermodynamic solubility, the system may not have reached equilibrium.

  • Incorrect pH of Buffer: The solubility of ionizable compounds is highly pH-dependent.

Solutions:

  • Optimize Equilibration Time: For the shake-flask method, perform a time-course experiment (e.g., sampling at 24, 48, and 72 hours) to determine when equilibrium is reached.

  • pH-Solubility Profiling: Determine the pKa of your compound and measure its solubility across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to identify the optimal pH for dissolution.

  • Visual Inspection: During kinetic solubility assays, visually inspect the wells for precipitation. Use nephelometry for a more quantitative measure of precipitation[2][9].

Issue 2: Poor In Vivo Exposure Despite Improved Aqueous Solubility

Symptoms:

  • A salt form or amorphous dispersion of your compound shows good aqueous solubility in vitro, but oral dosing in animal models still results in low plasma concentrations.

Potential Causes:

  • Low Permeability: The compound may have inherently low permeability across the intestinal epithelium (BCS Class IV).

  • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

  • In Vivo Precipitation: The compound may be soluble in the formulation but precipitates in the gastrointestinal tract upon dilution and changes in pH.

Solutions:

  • Assess Permeability: Use in vitro models like Caco-2 assays to determine the intestinal permeability of your compound.

  • Investigate Metabolic Stability: Perform in vitro metabolism studies using liver microsomes or hepatocytes to assess the extent of first-pass metabolism.

  • Formulation Strategies for Maintaining Solubilization: For compounds prone to in vivo precipitation, consider supersaturating drug delivery systems or lipid-based formulations that can maintain the drug in a solubilized state in the gut[1][8].

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using UV-Vis Spectrophotometry

This protocol provides a high-throughput method for assessing the kinetic solubility of your this compound derivatives.

Materials:

  • Test compound(s)

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent)

  • Microplate reader with UV-Vis capabilities

  • Multichannel pipette

Procedure:

  • Prepare Stock Solutions: Create a 10 mM stock solution of your test compound in 100% DMSO.

  • Create Calibration Curve:

    • In a 96-well plate, prepare a serial dilution of your compound in DMSO.

    • Transfer a small aliquot of each concentration to a new plate and dilute with PBS to a final DMSO concentration of 1%.

    • Measure the absorbance at the λmax of your compound to generate a standard curve.

  • Solubility Measurement:

    • Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.

    • Add 2 µL of the 10 mM compound stock solution to each well (final concentration of 100 µM and 1% DMSO).

    • Seal the plate and shake at room temperature for 2 hours.

    • Centrifuge the plate to pellet any precipitate.

    • Carefully transfer the supernatant to a new UV-transparent 96-well plate.

    • Measure the absorbance at the λmax.

  • Data Analysis:

    • Calculate the concentration of the dissolved compound in the supernatant using the calibration curve. This value represents the kinetic solubility.

Protocol 2: Shake-Flask Method for Thermodynamic Solubility

This is the gold-standard method for determining the equilibrium solubility of a compound.

Materials:

  • Test compound (solid)

  • Selected solvent (e.g., water, PBS pH 7.4, Fasted State Simulated Intestinal Fluid - FaSSIF)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable column and detector

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a glass vial containing a known volume of the solvent. Ensure there is undissolved solid at the bottom of the vial.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for 48-72 hours.

  • Sample Collection and Processing:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Centrifuge the samples to pellet the remaining solid.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

    • Determine the concentration of the dissolved compound using a validated HPLC method.

Data Presentation

For comprehensive analysis, solubility data should be systematically tabulated. The following table shows example solubility data for a related compound, 6-phenyl-pyridazin-3(2H)-one (PPD), in various solvent systems. This can serve as a template for presenting your own experimental findings.

Solvent System (Mass Fraction of DMSO in Water)Temperature (K)Mole Fraction Solubility (x_e)
0.0 (Neat Water)298.25.82 x 10⁻⁶
0.0 (Neat Water)318.21.30 x 10⁻⁵
0.2298.21.15 x 10⁻⁴
0.2318.22.10 x 10⁻⁴
0.4298.21.95 x 10⁻³
0.4318.23.21 x 10⁻³
0.6298.21.86 x 10⁻²
0.6318.22.89 x 10⁻²
0.8298.21.15 x 10⁻¹
0.8318.21.63 x 10⁻¹
1.0 (Neat DMSO)298.24.00 x 10⁻¹
1.0 (Neat DMSO)318.24.67 x 10⁻¹

Data adapted from a study on 6-phenyl-pyridazin-3(2H)-one (PPD)[10][11].

This data clearly demonstrates that the solubility of PPD increases with both temperature and the concentration of the co-solvent DMSO[10].

Visualizing Experimental Workflows and Concepts

Decision Tree for Addressing Poor Bioavailability

The following diagram outlines a logical workflow for troubleshooting and addressing poor oral bioavailability of this compound derivatives.

bioavailability_workflow start Start: Poor in vivo efficacy check_solubility Assess Aqueous Solubility (Kinetic & Thermodynamic) start->check_solubility solubility_ok Is Solubility > 10 µg/mL? check_solubility->solubility_ok improve_solubility Solubility Enhancement Strategies solubility_ok->improve_solubility No check_permeability Assess Permeability (e.g., Caco-2 Assay) solubility_ok->check_permeability Yes improve_solubility->check_solubility permeability_ok Is Papp > 1 x 10⁻⁶ cm/s? check_permeability->permeability_ok improve_permeability Permeability Enhancement Strategies permeability_ok->improve_permeability No check_metabolism Assess Metabolic Stability (Microsomes, Hepatocytes) permeability_ok->check_metabolism Yes improve_permeability->check_permeability metabolism_ok Is Clint < 30 µL/min/mg? check_metabolism->metabolism_ok improve_metabolism Reduce Metabolic Liability metabolism_ok->improve_metabolism No end Optimized Compound metabolism_ok->end Yes improve_metabolism->check_metabolism

Caption: A decision-making workflow for troubleshooting poor bioavailability.

Strategies for Solubility Enhancement

This diagram illustrates the main categories of strategies for improving the solubility of poorly soluble compounds like this compound.

solubility_strategies main Solubility Enhancement physical Physical Modifications main->physical chemical Chemical Modifications main->chemical formulation Formulation Strategies main->formulation sub_physical1 Particle Size Reduction (Micronization, Nanonization) physical->sub_physical1 sub_physical2 Amorphous Solid Dispersions physical->sub_physical2 sub_chemical1 Salt Formation chemical->sub_chemical1 sub_chemical2 Co-crystals chemical->sub_chemical2 sub_formulation1 Co-solvents formulation->sub_formulation1 sub_formulation2 Surfactants (Micelles) formulation->sub_formulation2 sub_formulation3 Lipid-Based Formulations (SEDDS) formulation->sub_formulation3 sub_formulation4 Cyclodextrin Complexation formulation->sub_formulation4

Sources

identifying and minimizing byproducts in pyridopyridazinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridopyridazinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we move beyond simple protocols to explain the "why" behind experimental choices, providing you with the in-depth knowledge to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of a non-polar byproduct that is difficult to separate from my desired pyridopyridazinone. What is the likely identity of this byproduct and how can I prevent its formation?

This is a classic issue in pyridazinone synthesis, and the likely culprit is an uncyclized hydrazone intermediate . The initial condensation of a 1,4-dicarbonyl compound with hydrazine or a hydrazine derivative is often rapid, but the subsequent intramolecular cyclization to form the pyridazinone ring can be the rate-limiting step. If the reaction does not proceed to completion, the hydrazone will be a major byproduct.

Mitigation Strategies:

  • Temperature Optimization: The rate of cyclization is highly dependent on temperature. While the initial hydrazone formation can often occur at room temperature, the cyclization step typically requires elevated temperatures. However, excessively high temperatures can lead to degradation.

    • Recommendation: Start your reaction at a moderate temperature (e.g., 60-80 °C in a solvent like ethanol or acetic acid) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If you observe the persistence of the hydrazone spot (which will likely have a different Rf value than your starting materials and product), gradually increase the temperature. A systematic approach, running the reaction at intervals of 10-20 °C, can help identify the optimal temperature for cyclization without significant decomposition.[1]

  • Acid Catalysis: The cyclization step is essentially a dehydration reaction. The presence of a catalytic amount of acid can protonate the carbonyl oxygen, making it a better leaving group (as water) and thus accelerating the cyclization.

    • Recommendation: Add a catalytic amount of a protic acid, such as acetic acid or a few drops of sulfuric acid, to your reaction mixture. Be cautious, as strongly acidic conditions can sometimes promote other side reactions, like aromatization of dihydropyridazinones.

  • Water Removal: Since water is a byproduct of the cyclization, its removal can drive the equilibrium towards the desired pyridopyridazinone product.

    • Recommendation: For reactions run in an appropriate solvent (e.g., toluene), a Dean-Stark apparatus can be used to azeotropically remove water as it is formed. Alternatively, the use of molecular sieves can also be effective.

Q2: I'm using an unsymmetrical 1,4-dicarbonyl compound and obtaining a mixture of two isomeric products. How can I control the regioselectivity of the reaction?

The formation of regioisomers is a common challenge when using unsymmetrical dicarbonyl precursors. The two carbonyl groups will have different electronic and steric environments, leading to competitive reactions with the hydrazine.

Controlling Regioselectivity:

  • Exploiting Electronic and Steric Differences: The more electrophilic carbonyl group will typically react faster with the nucleophilic hydrazine. Similarly, a less sterically hindered carbonyl will be more accessible.

    • Recommendation: Analyze the structure of your dicarbonyl compound. A carbonyl group adjacent to an electron-withdrawing group will be more reactive. Conversely, a carbonyl flanked by bulky substituents will be less reactive. By carefully selecting your reaction conditions, you can favor the reaction at one center over the other. For instance, running the reaction at a lower temperature may enhance the selectivity for the more reactive carbonyl group.

  • Stepwise Synthesis: If direct cyclization gives poor selectivity, a stepwise approach can be employed.

    • Recommendation: Protect one of the carbonyl groups, for example, as a ketal. Then, react the unprotected carbonyl with hydrazine to form the hydrazone. Subsequent deprotection and cyclization will then proceed with defined regiochemistry.

Q3: When using a substituted hydrazine (e.g., methylhydrazine), I'm observing byproducts with higher molecular weights than my expected product. What is happening and how can I prevent it?

This issue points to over-alkylation . With a substituted hydrazine, both nitrogen atoms are nucleophilic and can potentially react with an alkylating agent if one is used in a subsequent step, or if the reaction conditions are harsh enough to cause rearrangement or intermolecular reactions. More commonly, if you are synthesizing the pyridazinone ring itself, the second nitrogen of the hydrazine can react with another molecule of the dicarbonyl compound, leading to undesired oligomeric byproducts. When modifying an existing pyridazinone, both ring nitrogens are potential sites for alkylation.

Preventing Over-alkylation:

  • Control of Stoichiometry: Use a slight excess of the substituted hydrazine relative to the dicarbonyl compound to minimize the chance of one hydrazine molecule reacting with two dicarbonyl molecules.

  • Protecting Groups: For multi-step syntheses involving N-alkylation of the pyridazinone ring, the use of a protecting group on one of the nitrogen atoms can ensure selective alkylation. The choice of protecting group will depend on the overall synthetic strategy and the stability of your molecule. A common strategy involves using a Boc-protected hydrazine, which can be deprotected under acidic conditions to induce cyclization.

  • Reaction Conditions for N-Alkylation: When alkylating a pre-formed pyridazinone, the choice of base and solvent can influence the regioselectivity.

    • Recommendation: A milder base and a non-polar solvent may favor alkylation at a specific nitrogen. A systematic screening of bases (e.g., K₂CO₃, NaH, LDA) and solvents (e.g., DMF, THF, acetonitrile) is recommended to optimize for the desired regioisomer.[2] Steric hindrance can also be used to direct alkylation to the less hindered nitrogen.

Q4: My synthesis of a dihydropyridopyridazinone is yielding a significant amount of the fully aromatic pyridopyridazinone. How can I minimize this aromatization?

The dehydrogenation of dihydropyridopyridazinones to their aromatic counterparts is a common side reaction, particularly under harsh acidic or oxidative conditions.[2]

Minimizing Aromatization:

  • Mild Reaction Conditions: Avoid strong acids and high temperatures, as these conditions can promote elimination reactions that lead to aromatization.

  • Inert Atmosphere: If the aromatization is due to oxidation by atmospheric oxygen, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Choice of Oxidant (if applicable): If an oxidation step is intended, the choice of a mild and selective oxidizing agent is crucial to avoid over-oxidation or other side reactions. Reagents like selenium dioxide have been used for the aromatization of 1,4-dihydropyridines under relatively mild conditions.[3]

Troubleshooting Guides

Issue 1: Incomplete Cyclization and Hydrazone Byproduct Formation

Symptoms:

  • TLC analysis shows a persistent spot corresponding to the hydrazone intermediate.

  • ¹H NMR of the crude product shows characteristic signals for the hydrazone in addition to the desired product. Hydrazone C=N-H protons typically appear as a distinct singlet in the downfield region (δ 9-11 ppm). The chemical shifts of protons adjacent to the carbonyl and imine groups will also differ significantly from those in the cyclized pyridazinone.[4][5]

  • Mass spectrometry may show a molecular ion peak corresponding to the hydrazone.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting incomplete cyclization.

Issue 2: Formation of Regioisomers

Symptoms:

  • TLC shows two or more spots with very similar Rf values.

  • ¹H and ¹³C NMR spectra show a duplication of signals, indicating the presence of more than one isomer.

  • Mass spectrometry will show the same molecular ion for both isomers, but the fragmentation patterns may differ.

Troubleshooting Workflow:

Caption: Workflow for managing regioisomer formation.

Analytical Identification of Byproducts: A Comparative Overview

Proper identification of byproducts is crucial for effective troubleshooting. Here is a summary of how to use NMR and Mass Spectrometry to distinguish the desired pyridopyridazinone from common byproducts.

Compound Type ¹H NMR Key Features ¹³C NMR Key Features Mass Spectrometry (EI) Key Features
Pyridopyridazinone Aromatic and heterocyclic protons in characteristic regions. Absence of a distinct hydrazone N-H proton.Two carbonyl/amide-like carbons in the pyridazinone ring.Molecular ion peak is typically prominent. Fragmentation often involves cleavage of the pyridazinone ring.
Hydrazone Intermediate Presence of a downfield singlet for the N-H proton (δ 9-11 ppm). Aliphatic protons adjacent to the C=N bond will have different chemical shifts compared to the cyclized product.One carbonyl carbon and one imine (C=N) carbon.Molecular ion peak is observed. Fragmentation may involve cleavage of the N-N bond.
Regioisomers Two distinct sets of signals for all protons, with slightly different chemical shifts and coupling patterns, particularly for substituents on the heterocyclic ring.Two distinct sets of signals for all carbons.Identical molecular ion peak for both isomers. Fragmentation patterns may differ depending on the substitution pattern, which can sometimes be used for differentiation.[6]
Over-alkylation Product More complex spectrum with additional signals corresponding to the extra alkyl group(s). Integration will not match the expected values.Additional signals in the aliphatic region of the spectrum.Molecular ion peak will be higher than the expected product by the mass of the additional alkyl group(s).
Aromatized Product Disappearance of signals corresponding to aliphatic protons on the dihydropyridazinone ring. Appearance of new aromatic C-H signals.Disappearance of sp³ carbon signals and appearance of new sp² carbon signals in the aromatic region.Molecular ion peak will be 2 Da lower than the corresponding dihydro- compound due to the loss of two hydrogen atoms.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Dihydropyridopyridazinone with Monitoring for Hydrazone Byproduct
  • To a solution of the 1,4-dicarbonyl compound (1.0 eq) in ethanol (0.2 M), add hydrazine hydrate (1.1 eq).

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC every 30 minutes.

    • TLC System Example: Ethyl acetate/Hexane (1:1). The hydrazone is typically less polar than the final product.

  • If after 2 hours, a significant amount of the hydrazone intermediate remains, increase the temperature to 80 °C.

  • If the reaction is still sluggish, add 3-5 drops of glacial acetic acid and continue to monitor.

  • Once the reaction is complete (disappearance of the hydrazone spot), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Analyze the crude product by ¹H NMR to confirm the absence of hydrazone N-H signals.

Protocol 2: Differentiating Regioisomers using ¹H-¹³C HSQC NMR
  • Obtain a high-resolution ¹H NMR, ¹³C NMR, and ¹H-¹³C HSQC spectrum of the isomeric mixture.

  • In the ¹H NMR, identify the two sets of signals corresponding to each isomer.

  • Use the HSQC spectrum to correlate each proton signal to its directly attached carbon.

  • By analyzing the correlations, you can assign the proton and carbon signals for each specific isomer. This is particularly useful for protons on the heterocyclic ring, as their chemical environment is highly sensitive to the substitution pattern.

Visualization of Key Concepts

Byproduct Formation Pathways

Byproduct_Formation A 1,4-Dicarbonyl + Hydrazine B Hydrazone Intermediate A->B Condensation E Over-alkylation Products (with substituted hydrazine) A->E Side Reaction C Desired Pyridopyridazinone B->C Cyclization (Dehydration) D Regioisomers (from unsymmetrical dicarbonyl) B->D Competitive Cyclization F Aromatized Product (from dihydropyridopyridazinone) C->F Oxidation/Dehydrogenation

Caption: Common byproduct formation pathways in pyridopyridazinone synthesis.

References

  • Organic Chemistry Portal. (2021). Synthesis of pyridazines. [Link]

  • ResearchGate. (n.d.). Effect of temperature on the hydrazone formation. [Link]

  • Zolfigol, M. A., et al. (2010). Facile and efficient aromatization of 1,4-dihydropyridines with M(NO3)2.XH2O, TNCB, TBAP and HMTAI and preparation of deuterium labeled dehydronifedipine from nifedipine-d3. Bioorganic & Medicinal Chemistry Letters, 20(12), 3664-3668. [Link]

  • Kramer, V. K., et al. (n.d.). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Scilit. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient methodology for selective alkylation of hydrazine derivatives. Organic Letters, 9(6), 1097-1099. [Link]

  • MDPI. (2023). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. [Link]

  • Heinisch, G., & Matuszczak, B. (1995). Product Class 8: Pyridazines. In Science of Synthesis.
  • Indo Global Journal of Pharmaceutical Sciences. (n.d.). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]

  • ResearchGate. (n.d.). Aromatization of 1,4-dihydropyridines with selenium dioxide. [Link]

  • MDPI. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. [Link]

  • MDPI. (n.d.). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. [Link]

  • Chemguide. (n.d.). fragmentation patterns in the mass spectra of organic compounds. [Link]

  • ResearchGate. (n.d.). Representative part of the ¹H NMR spectra of hydrazone 3 in [D6]DMSO at.... [Link]

  • NIH. (2023). Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging. [Link]

  • ResearchGate. (n.d.). Calculated ¹H NMR chemical shifts of the hydrazone form I and azo form II of benzylidene-phenyl hydrazine in DMSO. [Link]

  • NIH. (n.d.). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. [Link]

  • PubMed. (2022). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. [Link]

  • Google Patents. (n.d.).
  • NIH. (n.d.). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. [Link]

  • Encyclopedia.pub. (2023). Atropisomers by Oxidative Aromatization. [Link]

Sources

scaling up the synthesis of pyrido[4,alleviating solubility problems of pyrido[4,3-c]pyridazin-5(6H)-one for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis and formulation of pyrido[4,3-c]pyridazin-5(6H)-one. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of its synthesis and in overcoming solubility issues for biological assays.

Part 1: Scaling Up the Synthesis of this compound

The synthesis of this compound can be approached through various synthetic routes. A common method involves the use of a substituted pyridazine precursor, such as ethyl 3-methyl-4-pyridazinecarboxylate, which undergoes an enamination/ring closure sequence.[1] While seemingly straightforward, scaling up this synthesis can present several challenges. This section provides a troubleshooting guide to address potential issues.

Frequently Asked Questions (FAQs): Synthesis Scale-Up

Question 1: My reaction yield is significantly lower upon scale-up. What are the likely causes and how can I address this?

Answer: A drop in yield during scale-up is a common problem in organic synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.[2]

  • Inefficient Heat Transfer: Large reaction vessels have a lower surface-area-to-volume ratio, which can lead to inefficient heat transfer. This can result in localized overheating or insufficient heating, promoting side reactions or incomplete conversion.

    • Expert Insight: Ensure uniform heating by using a jacketed reactor with an overhead stirrer. For highly exothermic or endothermic steps, consider a slower addition of reagents or a more gradual temperature ramp.

  • Poor Mixing: Inadequate mixing in large reactors can lead to concentration gradients, affecting reaction kinetics and promoting the formation of byproducts.

    • Expert Insight: The choice of stirrer (e.g., anchor, turbine, propeller) and stirring speed is critical. The goal is to achieve a homogenous reaction mixture without causing excessive shear that could degrade sensitive molecules.

  • Purity of Starting Materials: Impurities in starting materials that are negligible on a small scale can have a significant impact on a larger scale, acting as catalysts for side reactions or inhibitors of the main reaction.

    • Expert Insight: Always use reagents of the highest purity for scale-up. If necessary, repurify starting materials before use.

  • Atmospheric Control: Reactions sensitive to moisture or oxygen are more challenging to control on a larger scale.

    • Expert Insight: Ensure a robust inert atmosphere (e.g., nitrogen or argon blanket) and use dry solvents and reagents.

dot

cluster_synthesis Synthesis Troubleshooting LowYield Low Yield HeatTransfer Inefficient Heat Transfer LowYield->HeatTransfer Check Mixing Poor Mixing LowYield->Mixing Check Purity Reagent Purity LowYield->Purity Check Atmosphere Atmospheric Control LowYield->Atmosphere Check

Caption: Troubleshooting workflow for low yield in synthesis.

Question 2: I am observing the formation of significant impurities during the enamination/ring closure step. How can I minimize these?

Answer: The enamination and subsequent cyclization are critical steps that can be prone to side reactions.

  • Side Reactions of the Enamine Intermediate: The enamine intermediate can be susceptible to hydrolysis or polymerization, especially under harsh conditions.

    • Expert Insight: Optimize the reaction temperature and time to favor the desired cyclization over competing side reactions. It may be beneficial to perform the enamination and cyclization as a one-pot procedure to minimize the isolation of the potentially unstable enamine.

  • Incorrect Base or Solvent: The choice of base and solvent is crucial for the efficiency of the ring closure.

    • Expert Insight: A non-nucleophilic base is often preferred to avoid competing reactions. The solvent should be chosen to ensure adequate solubility of all reactants and intermediates. Protic solvents like ethanol or acetic acid are commonly used and can facilitate the reaction.[1]

Question 3: The purification of the final product by crystallization is proving difficult, with the product "oiling out" or forming a fine powder that is difficult to filter. What can I do?

Answer: Crystallization issues are often related to supersaturation, solvent choice, and the presence of impurities.

  • "Oiling Out": This occurs when the compound precipitates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to a very high level of supersaturation or the melting point of the compound being lower than the temperature of the solution.

    • Expert Insight: Try using a larger volume of solvent to reduce the concentration, or cool the solution more slowly to control the rate of supersaturation. Adding a co-solvent in which the compound is less soluble can also help induce crystallization.

  • Formation of Fine Powder: Rapid crystallization can lead to the formation of very small crystals that are difficult to handle and may trap impurities.

    • Expert Insight: Slow down the crystallization process by reducing the rate of cooling or by using a solvent system in which the compound has slightly higher solubility. Seeding the solution with a small amount of pure crystalline product can promote the growth of larger, more well-defined crystals.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the enamination/ring closure of a pyridazine carboxylate precursor and should be optimized for specific substrates and scales.

  • Enamine Formation:

    • Dissolve ethyl 3-methyl-4-pyridazinecarboxylate in a suitable solvent (e.g., toluene or DMF).

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (typically 1.1-1.5 equivalents).

    • Heat the reaction mixture (e.g., to 80-110 °C) and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Ring Closure:

    • To the cooled reaction mixture containing the enamine intermediate, add a solution of hydrazine hydrate (1.1-1.5 equivalents) in a protic solvent like ethanol.

    • Reflux the reaction mixture for several hours, monitoring the formation of the pyridazinone product by TLC or LC-MS.[1]

  • Work-up and Purification:

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by crystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents).

Part 2: Alleviating Solubility Problems for Biological Assays

This compound and its derivatives often exhibit poor aqueous solubility, a common challenge for many heterocyclic compounds.[3][4] This can significantly hinder their evaluation in biological assays. This section provides a guide to systematically address and overcome these solubility issues.

Frequently Asked Questions (FAQs): Solubility Enhancement

Question 1: My compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer. What is the first thing I should check?

Answer: The first step is to evaluate the final concentration of your organic solvent (e.g., DMSO) in the assay medium. Many organic solvents can cause precipitation when their concentration exceeds a certain threshold, often as low as 0.1-1% in aqueous solutions.[5]

  • Expert Insight: Prepare a more concentrated stock solution of your compound to minimize the volume added to the assay. If reducing the solvent concentration is not feasible or does not solve the problem, you will need to explore other solubilization strategies.

Question 2: I am using the maximum tolerated DMSO concentration in my cell-based assay, but my compound's solubility is still insufficient. What are my options?

Answer: When the primary solvent is not enough, a systematic approach to enhancing solubility is necessary. It is crucial to first determine the maximum tolerated concentration of any new excipient in your specific bioassay to avoid off-target effects.[5]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[6] Common co-solvents for in vitro assays include ethanol, polyethylene glycol (PEG), and propylene glycol.

  • Surfactants: Surfactants can form micelles that encapsulate poorly soluble drugs, increasing their apparent solubility.[7] Non-ionic surfactants like polysorbates (e.g., Tween® 80) and poloxamers are often used.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[8]

dot

cluster_solubility Solubility Enhancement Strategy Start Poor Aqueous Solubility CheckSolvent Check Final Solvent Concentration Start->CheckSolvent IncreaseStock Increase Stock Concentration CheckSolvent->IncreaseStock If too high ExploreExcipients Explore Excipients CheckSolvent->ExploreExcipients If optimal CoSolvents Co-solvents (e.g., PEG, Ethanol) ExploreExcipients->CoSolvents Surfactants Surfactants (e.g., Tweens) ExploreExcipients->Surfactants Cyclodextrins Cyclodextrins ExploreExcipients->Cyclodextrins Combine Combine Approaches CoSolvents->Combine Surfactants->Combine Cyclodextrins->Combine

Caption: Decision tree for improving compound solubility.

Question 3: How do I choose the right solubilizing agent for my compound and assay?

Answer: The selection of a suitable solubilizing agent depends on the physicochemical properties of your compound and the constraints of your biological assay.

Solubilizing Agent Mechanism of Action Advantages Considerations
Co-solvents Reduces the polarity of the aqueous medium.Simple to use; effective for many compounds.Can have cytotoxic effects at higher concentrations.[6]
Surfactants Forms micelles to encapsulate hydrophobic molecules.Can significantly increase solubility.May interfere with certain assays (e.g., membrane-based assays) and can have cytotoxic effects.
Cyclodextrins Forms inclusion complexes with the drug molecule.Generally well-tolerated in cell-based assays.The size of the cyclodextrin cavity must be appropriate for the drug molecule.

Expert Insight: Start with the simplest and most common methods, such as using a co-solvent. If that is not sufficient, you can explore surfactants or cyclodextrins. It is also possible to use a combination of these approaches, but with each added component, it is essential to re-evaluate the potential for vehicle-induced artifacts in your bioassay by running appropriate vehicle controls.[5]

Experimental Protocol: Solubility Assessment and Enhancement

This protocol provides a general workflow for assessing and improving the solubility of this compound for biological assays.

  • Initial Solubility Assessment:

    • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-50 mM).

    • Serially dilute the stock solution in the aqueous assay buffer to determine the concentration at which precipitation occurs. This can be observed visually or measured by nephelometry.

  • Co-solvent Screening:

    • Prepare stock solutions of the compound in various co-solvents (e.g., ethanol, PEG 400, propylene glycol).

    • Determine the solubility in aqueous buffer containing different percentages of the co-solvent (e.g., 1%, 5%, 10%), ensuring the final co-solvent concentration is tolerated by the assay system.

  • Surfactant and Cyclodextrin Screening:

    • Prepare aqueous solutions of various surfactants (e.g., Tween® 80, Pluronic® F-68) and cyclodextrins (e.g., HP-β-CD) at different concentrations.

    • Add an excess of the solid compound to each solution and equilibrate for 24-48 hours with shaking.

    • Centrifuge or filter the samples and quantify the concentration of the dissolved compound by a suitable analytical method (e.g., HPLC-UV).

  • Vehicle Control and Assay Compatibility:

    • Once a suitable solubilization system is identified, it is crucial to run a vehicle control in the biological assay. This involves testing the formulation without the compound to ensure that the excipients themselves do not have any biological activity or interfere with the assay readout.

References

  • Vors, J.-P. A Novel Approach to the Pyrido[4,3-c]pyridazine Ring. Synthesis of this compound from 3,4-Disubstituted Pyridazines. J. Heterocyclic Chem.1991, 28, 1043.
  • Combinatorial Chemistry Review. A Novel Approach to the Pyrido[4,3-c]pyridazine Ring. [Link]

  • ResearchGate. (PDF) Excipient Selection In Parenteral Formulation Development. [Link]

  • PubMed. Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. [Link]

  • Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • Open Science Journal of Pharmacy and Pharmacology. Excipients Use in Parenteral and Lyophilized Formulation Development. [Link]

  • MDPI. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. [Link]

  • Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives. [Link]

  • ResearchGate. 6-Phenyl-3(2H)-pyridazinone dissolved in some aqueous co-solvent mixtures of alcohols: Equilibrium solubility, solvent effect and preferential solvation | Request PDF. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • PMC. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. [Link]

  • European Medicines Agency. Formulation of poorly soluble compounds. [Link]

  • PMC. Solubilization techniques used for poorly water-soluble drugs. [Link]

  • The Royal Society of Chemistry. Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]

  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • Taylor & Francis Online. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. [Link]

  • PMC. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. [Link]

  • CrystecPharma. Improving Solubility. [Link]

  • PubChem. Pyrimido[4,5-c]pyridazine. [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • Universidade do Minho Repository. Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyridazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important class of nitrogen-containing heterocycles. Pyridazines are a key scaffold in medicinal chemistry and materials science, but their synthesis can present unique challenges.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your synthetic strategies.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental issues you may encounter during the synthesis of pyridazine derivatives.

Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all, in my pyridazine synthesis. What are the likely causes and how can I fix this?

Answer: Low or no product yield is a common frustration in pyridazine synthesis, often stemming from several factors related to starting materials, reaction conditions, or the stability of intermediates. Here’s a breakdown of potential causes and their solutions:

  • Purity and Reactivity of Starting Materials: The quality of your 1,4-dicarbonyl compound (or its equivalent) and the hydrazine derivative is paramount.[3]

    • Causality: Impurities in the dicarbonyl compound can lead to unwanted side reactions, while aged or impure hydrazine hydrate can have a lower concentration of active hydrazine, leading to incomplete reactions. Some hydrazine derivatives can also be unstable.[4][5]

    • Solution:

      • Ensure the purity of your dicarbonyl compound using techniques like recrystallization or column chromatography. Confirm its identity and purity via NMR or GC-MS.

      • Use freshly opened or properly stored hydrazine hydrate. If using a substituted hydrazine, verify its purity before use.

      • Consider the reactivity of your chosen hydrazine. More sterically hindered or electron-deficient hydrazines may require more forcing conditions.

  • Suboptimal Reaction Temperature: The cyclization and dehydration steps in pyridazine synthesis are sensitive to temperature.

    • Causality: If the temperature is too low, the reaction may be too slow to proceed at a reasonable rate. Conversely, excessively high temperatures can lead to the degradation of starting materials, intermediates, or the final product.

    • Solution:

      • If your reaction is sluggish, try incrementally increasing the temperature. Monitoring the reaction by TLC or LC-MS is crucial to find the optimal temperature.

      • For reactions involving sensitive functional groups, a lower temperature for a longer duration might be beneficial.

  • Incomplete Dehydration: The final step in many pyridazine syntheses is the dehydration of a dihydropyridazine intermediate.[6]

    • Causality: Inefficient removal of water can prevent the reaction from going to completion, leaving you with the hydrated intermediate. This is particularly common in syntheses starting from γ-ketoacids.[7]

    • Solution:

      • If using an acid catalyst, ensure it is present in a sufficient amount.

      • For stubborn dehydrations, consider using a stronger dehydrating agent or a Dean-Stark apparatus to azeotropically remove water.

  • Instability of Intermediates: The hydrazone intermediate formed during the reaction can sometimes be unstable.[5]

    • Causality: The stability of the hydrazone can be influenced by the substituents on both the carbonyl compound and the hydrazine. Electron-withdrawing groups can make the hydrazone more susceptible to hydrolysis.

    • Solution:

      • In some cases, it may be beneficial to form the hydrazone at a lower temperature before proceeding to the cyclization step.

      • Minimizing the amount of water in the reaction medium can also help to stabilize the hydrazone intermediate.

Formation of Side Products and Regioselectivity Issues

Question: My reaction is producing a mixture of products. How can I improve the selectivity and minimize side reactions?

Answer: The formation of side products is a common challenge, particularly when dealing with unsymmetrical starting materials or reactive intermediates. Here are some key issues and their solutions:

  • Regioselectivity in Reactions with Unsymmetrical 1,4-Dicarbonyls: When using an unsymmetrical 1,4-dicarbonyl compound with a substituted hydrazine, a mixture of regioisomers can be formed.

    • Causality: The initial nucleophilic attack of the substituted nitrogen of the hydrazine can occur at either of the two non-equivalent carbonyl groups, leading to two different pyridazine products.

    • Solution:

      • Steric Control: A bulky substituent on the dicarbonyl compound may sterically hinder the approach of the substituted nitrogen of the hydrazine, favoring attack at the less hindered carbonyl.

      • Electronic Control: The electronic nature of the substituents on the dicarbonyl compound can also influence the site of initial attack. More electrophilic carbonyls will be attacked preferentially.

      • Use of Pre-formed Hydrazones: In some cases, pre-forming the hydrazone with one of the carbonyl groups before cyclization can provide better regiocontrol.

      • Modern Synthetic Methods: Consider alternative synthetic routes that offer better regioselectivity, such as those involving inverse-electron-demand Diels-Alder reactions of tetrazines with alkynes.[8][9]

  • Formation of Pyrrole Byproducts in Paal-Knorr Synthesis: The Paal-Knorr synthesis is also a classic method for synthesizing pyrroles from 1,4-dicarbonyls and amines.

    • Causality: If your reaction is contaminated with an amine source (e.g., from a previous synthetic step or impure solvents), you can get competitive formation of pyrrole byproducts.[10]

    • Solution:

      • Ensure all your reagents and solvents are pure and free of any amine contamination.

      • If you suspect amine contamination, purify your starting materials and solvents before use.

  • Dimerization and Polymerization: In some cases, starting materials or intermediates can undergo self-condensation or polymerization.

    • Causality: This is more likely to occur with highly reactive dicarbonyl compounds or under harsh reaction conditions.

    • Solution:

      • Consider running the reaction at a lower concentration to disfavor intermolecular reactions.

      • Adding the hydrazine derivative slowly to the solution of the dicarbonyl compound can also help to minimize side reactions.

Purification Challenges

Question: My pyridazine derivative is highly polar and difficult to purify. What are the best strategies for purification?

Answer: The presence of two nitrogen atoms makes the pyridazine ring relatively polar, which can indeed complicate purification. Here are several effective strategies:

  • Optimizing Silica Gel Column Chromatography:

    • Causality: The basic nature of the pyridazine nitrogen atoms can lead to strong interactions with the acidic silica gel, resulting in peak tailing and poor separation.

    • Solution:

      • Solvent System Modification: Start with a less polar mobile phase and gradually increase the polarity. Using a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia in your solvent system can significantly improve peak shape by neutralizing the acidic sites on the silica gel.[11]

      • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina.

  • Acid-Base Extraction:

    • Causality: The basicity of the pyridazine ring can be exploited for purification.

    • Solution: Dissolve your crude product in an organic solvent and extract with an aqueous acid (e.g., 1M HCl). Your basic pyridazine will be protonated and move into the aqueous layer, leaving non-basic impurities behind. You can then neutralize the aqueous layer with a base and extract your purified pyridazine back into an organic solvent.[12]

  • Recrystallization:

    • Causality: If your pyridazine derivative is a solid, recrystallization can be a highly effective and scalable purification method.

    • Solution: The key is to find a suitable solvent or solvent system where your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Screening a range of solvents is often necessary.[11]

  • Reverse-Phase Chromatography:

    • Causality: For very polar pyridazine derivatives, reverse-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice.

    • Solution: This technique uses a nonpolar stationary phase and a polar mobile phase, which is ideal for separating polar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyridazines?

A1: The Paal-Knorr synthesis is the most classical and widely used method. It involves the condensation of a 1,4-dicarbonyl compound (like a γ-diketone or γ-ketoester) with a hydrazine derivative.[3][10] This method is popular due to the commercial availability of a wide range of starting materials.

Q2: What is the difference between using hydrazine hydrate and anhydrous hydrazine?

A2: Hydrazine hydrate is a solution of hydrazine in water and is generally safer and easier to handle than anhydrous hydrazine, which is highly reactive and explosive. For most laboratory-scale syntheses, hydrazine hydrate is sufficient. Anhydrous hydrazine might be required for specific applications where the presence of water is detrimental to the reaction.

Q3: How can I confirm the structure of my synthesized pyridazine derivative?

A3: A combination of spectroscopic techniques is essential for unambiguous structure confirmation:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁵N): Provides detailed information about the carbon-hydrogen framework and the chemical environment of the nitrogen atoms.[13][14]

  • Mass Spectrometry (MS): Determines the molecular weight of your compound and can provide fragmentation patterns that help to confirm the structure.[15]

  • Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups in your molecule.[1]

  • Elemental Analysis: Confirms the elemental composition of your compound.[15]

Q4: My pyridazine synthesis involves an oxidation step of a dihydropyridazine intermediate. What are some common oxidizing agents?

A4: The oxidation of the intermediate dihydropyridazine to the aromatic pyridazine is a crucial step.[6] Common oxidizing agents include:

  • Chromium trioxide in acetic acid[7]

  • Potassium permanganate

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[16]

  • In some cases, aerial oxidation can also be effective, particularly with prolonged heating in a high-boiling solvent like pyridine.[17]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3,6-Disubstituted Pyridazines via Paal-Knorr Condensation

This protocol describes a general method for the synthesis of 3,6-disubstituted pyridazines from a 1,4-diketone and hydrazine hydrate.

Materials:

  • 1,4-diketone (1.0 eq)

  • Hydrazine hydrate (1.1 - 1.5 eq)

  • Ethanol or acetic acid (as solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 1,4-diketone in a suitable solvent (e.g., ethanol or glacial acetic acid).

  • Add hydrazine hydrate dropwise to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-6 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Troubleshooting this Protocol:

  • If the reaction is slow or incomplete: Try using glacial acetic acid as the solvent, as the acidic conditions can catalyze the cyclization and dehydration steps.

  • If multiple spots are observed on TLC: This could indicate the formation of side products or the presence of unreacted starting material. Consider adjusting the reaction temperature or the stoichiometry of the reagents. Purification by column chromatography will be necessary.

Data Presentation and Visualization

Table 1: Influence of Solvent on Paal-Knorr Pyridazine Synthesis Yield
Entry1,4-DiketoneHydrazineSolventTemperature (°C)Time (h)Yield (%)Reference
1Hexane-2,5-dioneHydrazine hydrateEthanolReflux485[10]
2Hexane-2,5-dioneHydrazine hydrateAcetic AcidReflux292[10]
31,4-Diphenylbutane-1,4-dioneHydrazine hydrateEthanolReflux688[1]
41,4-Diphenylbutane-1,4-dionePhenylhydrazineAcetic Acid100375[18]
Diagrams

Troubleshooting_Workflow Start Low Yield in Pyridazine Synthesis Check_SM Check Starting Material Purity Start->Check_SM Check_Temp Optimize Reaction Temperature Check_SM->Check_Temp Materials Pure Purify_SM Purify Starting Materials (NMR, GC-MS) Check_SM->Purify_SM Impurities Suspected Check_Dehydration Ensure Complete Dehydration Check_Temp->Check_Dehydration Temp Optimized Increase_Temp Increase Temperature Incrementally Check_Temp->Increase_Temp Reaction Sluggish Stronger_Dehydrating Use Stronger Dehydrating Agent or Dean-Stark Check_Dehydration->Stronger_Dehydrating Incomplete Reaction Success Improved Yield Check_Dehydration->Success Reaction Complete Failure Still Low Yield Purify_SM->Check_Temp Increase_Temp->Check_Dehydration Stronger_Dehydrating->Success

Purification_Strategy Start Crude Pyridazine Derivative Is_Solid Is the compound a solid? Start->Is_Solid Try_Recrystallization Attempt Recrystallization Is_Solid->Try_Recrystallization Yes Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No / Recrystallization Fails Pure_Product Pure Product Try_Recrystallization->Pure_Product Is_Polar Is the compound very polar? Column_Chromatography->Is_Polar Acid_Base_Extraction Consider Acid-Base Extraction Column_Chromatography->Acid_Base_Extraction Silica_Gel Silica Gel with Basic Modifier Is_Polar->Silica_Gel Moderately RP_HPLC Reverse-Phase HPLC Is_Polar->RP_HPLC Yes Silica_Gel->Pure_Product RP_HPLC->Pure_Product Acid_Base_Extraction->Pure_Product

References

Sources

Technical Support Center: Purification of Pyrido[4,3-c]pyridazin-5(6H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrido[4,3-c]pyridazin-5(6H)-one and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating and purifying this important class of N-heterocyclic compounds. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice and answers to frequently asked questions to streamline your purification workflows.

Section 1: Foundational Principles of Purifying Pyrido[4,3-c]pyridazinones

Before diving into troubleshooting, it's crucial to understand the inherent physicochemical properties of the this compound scaffold, as these directly influence purification strategy.

  • Polarity and Hydrogen Bonding: This scaffold contains multiple nitrogen atoms, a carbonyl group, and an N-H bond, making it a polar molecule with both hydrogen bond donor and acceptor sites.[1][2] This leads to strong interactions with polar stationary phases like silica gel and good solubility in polar solvents.

  • Basicity: The pyridine nitrogen imparts basicity (pKa ≈ 2-3), which can be exploited for purification via acid-base extraction but can also lead to tailing on acidic silica gel columns.[3]

  • Stability: The pyridazinone core is generally stable; however, specific functional groups on analogs may be sensitive to acidic or basic conditions, potentially leading to degradation during purification.[4][5] The keto form of the pyridazinone ring is typically more stable than its enol tautomer.[1]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during the purification of pyrido[4,3-c]pyridazinone analogs.

Chromatography Issues

Q1: My compound is streaking badly or showing significant tailing during silica gel column chromatography. What's causing this and how can I fix it?

A1: Tailing is a classic sign of strong, non-ideal interactions between your compound and the stationary phase. For polar, basic compounds like pyridazinones, this is often due to two main factors:

  • Acidic Silica: Standard silica gel has acidic silanol groups (Si-OH) on its surface. The basic nitrogen on your pyridopyridazinone can interact strongly with these sites via acid-base interactions, causing it to "stick" and elute slowly and broadly.

  • Strong Point-of-Application Interactions: If the compound is loaded in a solvent that is too strong or in which it has poor solubility, it may not adsorb to the silica in a narrow band, leading to streaking.

Troubleshooting Protocol:

  • Deactivate the Silica Gel: Add a small amount of a basic modifier to your eluent system. Triethylamine (TEA) or pyridine (typically 0.1-1% v/v) is commonly used. This base will preferentially interact with the acidic sites on the silica, "masking" them from your compound and allowing for more symmetrical peak shapes.

  • Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, reverse-phase chromatography (C18 silica) is an excellent option where such tailing issues are less common.

  • Optimize Loading Technique: Use the "dry loading" method.[6] Dissolve your crude product in a suitable solvent (e.g., DCM or MeOH), add a small amount of silica gel (approx. 10-20 times the mass of your sample), and evaporate the solvent until you have a dry, free-flowing powder.[6] This powder can then be carefully loaded onto the top of your column, ensuring a very narrow starting band and minimizing streaking.[6]

Q2: I see a good separation on my TLC plate, but on the column, all my fractions are mixed. Why is this happening?

A2: This frustrating issue often points to on-column degradation or a mismatch between TLC and column conditions.

  • On-Column Degradation: The extended exposure to the silica gel surface during a column run can cause sensitive compounds to decompose.[4] You may be seeing a degradation product co-eluting with your starting material. To test for this, run a "2D TLC": spot your compound, run the TLC in one solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates your compound is unstable on silica.[4]

  • Solution: If stability is an issue, minimize contact time with silica by using flash chromatography with applied pressure rather than gravity chromatography.[6] Alternatively, switching to a more inert stationary phase like alumina or using reverse-phase HPLC can be effective.

  • Overloading: You may be loading too much crude material onto the column. An overloaded column leads to broad, overlapping bands that cannot be resolved. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

Q3: My compound won't elute from the column, even with a very polar solvent system like 100% ethyl acetate or methanol.

A3: This indicates an extremely strong interaction with the stationary phase or insolubility.

  • Check Solubility: Your compound may have crashed out at the top of the column if it is not soluble in the eluent.[4]

  • Irreversible Adsorption: The compound may be binding irreversibly to the acidic silica.

  • Troubleshooting Steps:

    • Confirm the Eluent: Double-check that you prepared the correct solvent system.[4][7]

    • Drastic Solvent Change: Try flushing the column with a mixture containing acetic acid or ammonia (e.g., DCM/MeOH/NH4OH 89:10:1) to disrupt strong ionic interactions and protonate/deprotonate the compound and silica surface, aiding elution.

    • Re-evaluate Purification: If the compound is this polar, column chromatography on silica may not be the best method. Consider reverse-phase chromatography, preparative HPLC, or crystallization.

Crystallization & Precipitation Issues

Q4: I've finished my column, and my product looks clean by TLC, but I can't get it to crystallize. What should I do?

A4: Crystallization is often a process of systematic trial and error. The key is to find a solvent or solvent system where your compound is soluble when hot but poorly soluble when cold.[8][9] For polar heterocyclic compounds, this can be challenging.

Systematic Approach to Crystallization:

  • Solvent Screening: In small vials, test the solubility of a few milligrams of your compound in a range of solvents (Hexane, Ethyl Acetate, Acetone, Ethanol, Methanol, Acetonitrile, Water).[10][11] Look for a solvent that dissolves your compound only upon heating.

  • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly and undisturbed over several days.[10][12]

  • Vapor Diffusion: This is an excellent method for small quantities.[12] Dissolve your compound in a good solvent (e.g., methanol or DMF) in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which your compound is insoluble (e.g., diethyl ether or pentane). The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystal growth.[12]

  • Solvent/Anti-Solvent Layering: Dissolve your compound in a minimum of a good solvent.[12] Carefully layer an anti-solvent on top. Crystals will hopefully form at the interface.[12]

  • Consider Co-crystals or Salts: If the neutral compound refuses to crystallize, converting it to a salt (e.g., with HCl or trifluoroacetic acid) can introduce strong ionic lattice interactions that facilitate crystallization.[12]

Many published procedures for pyridazinone analogs report successful crystallization from ethanol or ethanol-water mixtures.[13][14]

Q5: My product "oiled out" instead of crystallizing. How do I recover my compound?

A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid, or when impurities are inhibiting crystal lattice formation.[8]

  • Solution: Re-heat the solution until the oil completely redissolves.[8] You may need to add a small amount of additional solvent. Then, allow it to cool much more slowly. Scratching the inside of the flask with a glass rod at the solution's surface can provide a nucleation point for crystal growth. Adding a "seed crystal" from a previous successful batch is also highly effective.[8]

Section 3: Frequently Asked Questions (FAQs)

Q: What is a good starting point for a solvent system for silica gel chromatography of these analogs? A: A gradient system of Dichloromethane (DCM) and Methanol (MeOH) is a very common and effective starting point for many polar N-heterocycles. Begin with 100% DCM and gradually increase the percentage of MeOH (e.g., 0% -> 10% MeOH). Ethyl acetate/hexane systems can also work but may require a higher percentage of ethyl acetate than typical for less polar compounds.

Q: How can I remove persistent starting materials or reagents, like unreacted hydrazine? A: An acidic wash during the workup is highly effective for removing basic impurities like hydrazine. After the reaction, dilute the mixture with an organic solvent (like Ethyl Acetate) and wash it with a dilute acid solution (e.g., 1M HCl or saturated NH4Cl solution). Your desired product, if it's a carboxylic acid derivative, might precipitate, while the basic impurities will be protonated and move to the aqueous layer.[15]

Q: What is the best way to assess the final purity of my compound? A: A combination of techniques is always best for confirming purity and structure.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The best method for assessing purity. It separates components and provides the mass of each, allowing you to identify your product and any potential by-products.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental formula of your compound.[15][16]

  • Melting Point: A sharp melting point range (less than 2 °C) is a good indicator of a pure crystalline solid.[17]

Section 4: Workflows and Data

Workflow for Selecting a Purification Strategy

The following diagram outlines a logical workflow for deciding on the appropriate purification technique for your this compound analog.

Purification_Workflow Start Crude Reaction Mixture TLC_Check Assess Crude Purity (TLC / LC-MS) Start->TLC_Check Decision1 Major Product with Few Impurities? TLC_Check->Decision1 Crystallize Attempt Direct Crystallization or Precipitation Decision1->Crystallize Yes Decision3 Complex Mixture or Polar Impurities? Decision1->Decision3 No Decision2 Successful? Crystallize->Decision2 Column Perform Column Chromatography (Silica or Alumina) Decision2->Column No Final_Product Pure Compound Decision2->Final_Product Yes Column->Final_Product Decision3->Column No Prep_HPLC Use Preparative Reverse-Phase HPLC Decision3->Prep_HPLC Yes Prep_HPLC->Final_Product

Caption: Decision workflow for purification strategy.

Troubleshooting Poor Column Chromatography Separation

This diagram provides a logical path for diagnosing and solving poor separation during column chromatography.

Column_Troubleshooting Start Poor Separation Observed on Column Check_Tailing Are peaks tailing? Start->Check_Tailing Add_Base Add 0.1-1% TEA or Pyridine to Eluent Check_Tailing->Add_Base Yes Check_Stability Is compound stable on silica? (Run 2D TLC) Check_Tailing->Check_Stability No Add_Base->Check_Stability Change_Stationary Switch to Alumina or Reverse Phase (C18) Check_Stability->Change_Stationary No (Degradation) Check_Loading Was the column overloaded? Check_Stability->Check_Loading Yes (Stable) Reduce_Load Reduce Sample Load (1-2% of Silica Mass) Check_Loading->Reduce_Load Yes Use_Dry_Load Use Dry Loading Technique Check_Loading->Use_Dry_Load No

Caption: Troubleshooting poor column chromatography.

Table 1: Common Purification Methods from Literature
Compound TypePurification MethodSolvent/ConditionsSource
6-phenyl-2,3,4,5-tetrahydro Pyridazin-3-oneCrystallizationEthanol[13]
6-substituted-3(2H)-pyridazinonesCrystallizationEthanol-water mixture[14]
4,5-dihydropyridazin-3(2H)-onesCrystallizationEthanol[14]
Pyridazinone-2-yl-acetohydrazideCrystallizationEthanol[14]
Substituted Pyridazin-3(2H)-one estersColumn ChromatographyNot specified[16]
Pyridazinone carboxylic acidsRecrystallizationEthanol[16]
Fused Pyrido[4,3-c]pyridazine analogPrecipitation & WashingMethanol/THF, then Pentane[18]

References

  • Vors, J.-P. (1991). A Novel Approach to the Pyrido[4,3-c]pyridazine Ring. J. Heterocyclic Chem., 28, 1043. Available from: [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (n.d.). International Journal of ChemTech Research. Available from: [Link]

  • Al-Ghorbani, M., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central. Available from: [Link]

  • Guide for crystallization. (n.d.). University of Geneva. Available from: [Link]

  • How can I obtain good crystals of heterocyclic organic compounds? (2023). ResearchGate. Available from: [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Available from: [Link]

  • Crystallization. (n.d.). University of California, Irvine. Available from: [Link]

  • How do I make a crystal of highly polar compounds? (2015). ResearchGate. Available from: [Link]

  • Gomha, S. M., et al. (2017). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. National Institutes of Health (NIH). Available from: [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Amrita Vishwa Vidyapeetham University. Available from: [Link]

  • troubleshooting column chromatography. (2022). Reddit. Available from: [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Available from: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available from: [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health (NIH). Available from: [Link]

  • Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. (2024). MDPI. Available from: [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link]

  • De Rycker, M., et al. (2021). Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. ACS Publications. Available from: [Link]

  • Van der Eycken, J., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available from: [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). ResearchGate. Available from: [Link]

  • Pyridazine-3(2H)-one derived drugs (a), synthesis of 4,5-dihydropyridazine-3(2H). (2025). ResearchGate. Available from: [Link]

  • Stefańska, J., et al. (2017). Synthesis of Novel Pyrido[4,3-e][12][13][19]triazino[3,2-c][12][13][19]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (2025). ResearchGate. Available from: [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (2023). National Institutes of Health (NIH). Available from: [Link]

Sources

Technical Support Center: Enhancing the Metabolic Stability of Pyridopyridazinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridopyridazinone compounds. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to address metabolic stability, a critical parameter in the development of successful drug candidates.[1][2] We will delve into the underlying principles of metabolic pathways and provide detailed experimental protocols to help you navigate the complexities of optimizing your compounds.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when working with pyridopyridazinone compounds and their metabolic stability.

Q1: What are the primary metabolic pathways for pyridopyridazinone compounds?

Pyridopyridazinone scaffolds, like many nitrogen-containing heterocycles, are susceptible to several metabolic transformations. The primary routes of metabolism are typically mediated by cytochrome P450 (CYP) enzymes in the liver, leading to Phase I oxidation reactions.[3][4] Common metabolic "hotspots" include:

  • Aromatic hydroxylation: Oxidation of the pyridopyridazinone core or any appended aryl rings.

  • N-dealkylation: Removal of alkyl groups attached to nitrogen atoms.

  • Oxidation of alkyl side chains: Hydroxylation at benzylic or other susceptible carbon atoms.

  • Amide hydrolysis: Cleavage of amide bonds, if present in the molecule.[5]

Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.

Q2: What are the initial steps to assess the metabolic stability of a new pyridopyridazinone analog?

A tiered approach is recommended. Start with simple, high-throughput in vitro assays and progress to more complex systems as needed.

  • Liver Microsomal Stability Assay: This is the workhorse for early-stage assessment.[6] It provides a good indication of Phase I metabolic stability by measuring the rate of disappearance of the parent compound over time.[4]

  • Hepatocyte Stability Assay: If a compound appears stable in microsomes, it's prudent to test it in hepatocytes.[2][7] Hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic fate.[2][7]

  • Metabolite Identification: If instability is observed, the next critical step is to identify the structure of the major metabolites. This information is invaluable for guiding subsequent structural modifications.

Q3: How does lipophilicity affect the metabolic stability of pyridopyridazinone compounds?

Generally, higher lipophilicity (often measured as logP or logD) is associated with increased metabolic clearance. Highly lipophilic compounds tend to have a greater affinity for the active sites of CYP enzymes, which are located in a hydrophobic environment within the endoplasmic reticulum. Reducing the overall lipophilicity of your pyridopyridazinone derivative can be an effective strategy to decrease its interaction with metabolic enzymes and thereby enhance its stability.[8]

Q4: What are some common structural modifications to block metabolic "hotspots"?

Once a metabolic liability is identified, several strategies can be employed to improve stability:[1][8]

  • Introduction of electron-withdrawing groups: Placing groups like fluorine, chlorine, or a trifluoromethyl group on an aromatic ring can deactivate it towards oxidative metabolism.[8]

  • Blocking susceptible positions: Introducing a metabolically robust group, such as a methyl or fluoro group, at a site of hydroxylation can prevent oxidation.

  • Isosteric replacement: Replacing a metabolically labile group with a more stable isostere can improve the metabolic profile without significantly altering the compound's desired biological activity.[9] For example, replacing a metabolically susceptible phenyl ring with a pyridine ring can sometimes enhance stability.[3]

  • Deuteration: Replacing a hydrogen atom at a site of metabolism with its heavier isotope, deuterium, can slow the rate of bond cleavage by CYP enzymes due to the kinetic isotope effect.[3][10]

Troubleshooting Guides

This section provides detailed guidance on how to address specific challenges you might encounter during your experiments.

Scenario 1: My pyridopyridazinone compound shows high clearance in the liver microsome assay.

Initial Observation: The in vitro half-life (t½) of your compound in human liver microsomes (HLM) is very short (e.g., < 15 minutes), indicating rapid metabolic turnover.

Troubleshooting Workflow:

Caption: Troubleshooting high microsomal clearance.

Detailed Steps:

  • Confirm the Result: Repeat the assay to ensure the result is reproducible. Include well-characterized control compounds (e.g., a high-clearance and a low-clearance compound) to validate the assay performance.[6]

  • Metabolite Identification: The most crucial next step is to determine where the molecule is being modified.

    • Protocol: Incubate your compound at a higher concentration with liver microsomes for a longer duration to generate sufficient quantities of metabolites for structural elucidation by LC-MS/MS.

    • Interpretation: Look for mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation, demethylation, etc.).

  • Structure-Metabolism Relationship (SMR) Analysis: Once the metabolic "soft spot" is identified, you can devise a strategy to block it.[11]

    • Example: If you observe hydroxylation on a phenyl ring, consider synthesizing analogs with fluoro or chloro substituents on that ring to deactivate it.[12][13] If an amide bond is cleaved, consider strategies to stabilize it, such as introducing steric hindrance nearby.[5]

  • Consider Non-CYP Enzymes: While less common for initial high clearance, other microsomal enzymes like Flavin-containing Monooxygenases (FMOs) could be involved. Specific inhibitors can be used to probe the contribution of different enzyme families.

Scenario 2: My compound is stable in microsomes but shows high clearance in hepatocytes.

Initial Observation: The compound shows a long half-life in the microsomal stability assay but disappears quickly in a hepatocyte-based assay.

Possible Causes and Troubleshooting Steps:

This discrepancy strongly suggests the involvement of metabolic pathways not present or fully active in microsomes.[14]

Troubleshooting Workflow:

Caption: Troubleshooting hepatocyte-specific clearance.

  • Investigate Phase II Conjugation: The most likely explanation is rapid conjugation by enzymes like UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), which are present in hepatocytes but not in standard microsomal preparations (unless supplemented with cofactors).

    • Protocol: Perform a microsomal assay supplemented with the necessary cofactors for Phase II enzymes (UDPGA for UGTs, PAPS for SULTs).

    • Interpretation: If the compound is now rapidly cleared, it confirms Phase II metabolism as the primary pathway. Proceed with metabolite identification to locate the site of conjugation (often on hydroxyl or amino groups).

  • Consider Cytosolic Enzymes: Enzymes like aldehyde oxidase (AO), which are found in the cytosol and thus absent in microsomes, can also contribute to metabolism.

    • Protocol: An S9 fraction, which contains both microsomes and cytosol, can be used to test for the involvement of cytosolic enzymes.[15]

    • Interpretation: If clearance is high in S9 but low in microsomes, cytosolic enzymes are likely involved. Specific inhibitors for enzymes like AO can be used to confirm their contribution.

  • Evaluate Transporter-Mediated Uptake: For the compound to be metabolized in hepatocytes, it must first enter the cell. Poor passive permeability coupled with active uptake by transporters could lead to high intracellular concentrations and subsequent metabolism. While less common as a primary reason for high clearance, it can be a contributing factor.

Scenario 3: My pyridopyridazinone compound is very stable, but I'm concerned about reactive metabolites.

Initial Observation: The compound has a long half-life in both microsomal and hepatocyte assays, but there is a theoretical potential for the formation of reactive metabolites (e.g., quinone-imines).

Proactive Troubleshooting:

  • Glutathione (GSH) Trapping Experiments: This is the gold standard for detecting the formation of chemically reactive, electrophilic metabolites.

    • Protocol: Incubate your compound with liver microsomes or hepatocytes in the presence of a high concentration of glutathione.

    • Interpretation: Analyze the incubation mixture by LC-MS for the presence of GSH adducts. The detection of a GSH conjugate is strong evidence for the formation of a reactive intermediate.[16]

  • Covalent Binding Studies: To quantify the extent of reactive metabolite formation, a radiolabeled version of your compound can be incubated with liver microsomes. The amount of radioactivity irreversibly bound to microsomal proteins is then measured.

  • Structural Modification to Mitigate Risk: If evidence of reactive metabolite formation is found, structural modifications should be made to eliminate the metabolic pathway responsible. For example, if a part of the molecule is being oxidized to a reactive quinone-type species, blocking the sites of oxidation with metabolically stable groups is a prudent strategy.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a pyridopyridazinone compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Positive control compounds (e.g., Verapamil - high clearance, Carbamazepine - low clearance)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator/shaker set to 37°C

Procedure:

  • Preparation:

    • Prepare a working solution of your test compound and controls in phosphate buffer.

    • Thaw the HLM and NADPH regenerating system on ice.

    • Prepare the HLM incubation mixture in phosphate buffer.

  • Incubation:

    • Add the HLM mixture to the wells of a 96-well plate.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing cold acetonitrile with an internal standard to stop the reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Data Summary Table:

Compoundt½ (min)CLint (µL/min/mg protein)
Test Compound X2527.7
Verapamil886.6
Carbamazepine>60<11.6

References

  • NEDMDG. Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.
  • eCampusOntario Pressbooks. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • Patsnap Synapse. What is the importance of metabolic stability in drug design? (2025).
  • Pharma Focus Asia. Metabolic Stability.
  • How to Conduct an In Vitro Metabolic Stability Study. (2025).
  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021).
  • Liu, Y. et al. Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability. Bioorganic & Medicinal Chemistry Letters26, 575-579 (2016).
  • Shimizu, H. et al. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters12, 1438-1444 (2021).
  • Goldstein, D. M. et al. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters4, 853-857 (2013).
  • Taniguchi, T. et al. Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters (2024).
  • WuXi AppTec DMPK. How to Study Slowly Metabolized Compounds Using In Vitro Models. (2023).
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • Strategies for In Vitro Metabolic Stability Testing. (2009).
  • Norman, M. H. et al. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters22, 1796-1800 (2012).
  • Obach, R. S. et al. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening19, 665-673 (2014).
  • Espinoza-Fonseca, L. M.
  • Di, V. et al. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Bioorganic & Medicinal Chemistry Letters27, 3739-3743 (2017).
  • Benchchem. Assessing the Metabolic Stability of 3-Pyridazinealanine and Analogs: A Comparative Guide.
  • El-Sayed, N. N. E. et al. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. International Journal of Molecular Sciences24, 1234 (2023).
  • Sbardella, G. et al.
  • Wang, X. et al. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. RSC Medicinal Chemistry15, 25-49 (2024).
  • Smith, D. A. & Obach, R. S. Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. Journal of Medicinal Chemistry61, 8819-8843 (2018).
  • Chem Help ASAP. metabolic stability & determining intrinsic drug clearance. (2023). Available from: [Link]

  • ResearchGate. Mechanistic Insights on Clearance and Inhibition Discordance between Liver Microsomes and Hepatocytes When Clearance in Liver Microsomes Is Higher than in Hepatocytes | Request PDF. (2025).
  • Li, F. et al. Metabolic Activation of Pirfenidone Mediated by Cytochrome P450s and Sulfotransferases. Journal of Medicinal Chemistry63, 9258-9267 (2020).
  • Di, L. & Obach, R. S. Addressing the Challenges of Low Clearance in Drug Research. The AAPS Journal17, 348-355 (2015).
  • Domainex. Microsomal Clearance/Stability Assay.

Sources

Validation & Comparative

A Comparative Guide to the Anticancer Activity of Pyrido[4,3-c]pyridazin-5(6H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the promising scaffolds, the pyrido[4,3-c]pyridazin-5(6H)-one core has emerged as a privileged structure, demonstrating significant potential in the development of targeted cancer therapies. This guide provides a comprehensive comparative analysis of various derivatives of this heterocyclic system, delving into their structure-activity relationships (SAR), mechanisms of action, and preclinical efficacy. We will explore how subtle molecular modifications can dramatically influence their biological activity, offering insights for researchers and drug development professionals.

Introduction: The Therapeutic Promise of the Pyrido-pyridazinone Scaffold

The pyridazinone core is a recurring motif in medicinal chemistry, known for its diverse biological activities, including anticancer properties.[1] The fusion of a pyridine ring to this core, forming the tricyclic this compound system, has paved the way for a new class of potent kinase inhibitors.[2][3] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4] This guide will focus on the comparative anticancer activity of derivatives based on this scaffold, highlighting key structural modifications and their impact on targeting specific cancer-associated kinases.

Comparative Analysis of Anticancer Activity

The anticancer efficacy of this compound derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core. The following sections compare different series of these compounds, supported by experimental data.

Recent research has identified Feline Sarcoma-related (FER) tyrosine kinase as a promising target in cancer therapy.[2] High FER expression is linked to a poor prognosis in several cancers, including invasive breast cancer.[2] A series of novel pyrido-pyridazinone derivatives have been developed as potent FER kinase inhibitors.[2][3]

Initial high-throughput screening identified a pyridine derivative with moderate FER inhibitory activity.[2] Subsequent scaffold hopping and chemical modifications led to the discovery of highly potent pyrido-pyridazinone derivatives.[2][3]

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 8-position: Introduction of a halogen or cyano group at the 8-position of the pyrido-pyridazinone scaffold generally enhances biochemical activity.[2]

  • Isomeric Configuration: The stereochemistry of substituents plays a crucial role. For instance, the (1R,2S)-2-aminocyclohexyl isomer demonstrated higher activity compared to other isomers.[2]

  • Side Chain Modifications: Modifications to the side chains at various positions of the pyridine ring have been explored to optimize potency and pharmacokinetic properties.[2][5]

A representative compound, compound 21 (DS21360717) , emerged from these studies, exhibiting high inhibitory activity in both biochemical and cellular growth assays and demonstrating in vivo antitumor efficacy.[2][3] However, despite its potent enzymatic activity (IC50 = 0.5 nM), its antitumor effect was limited by poor solubility and low bioavailability.[5]

Further optimization focusing on the C-5 position led to the development of compound 17c (DS08701581) . This derivative showed improved oral bioavailability and kinase selectivity, resulting in significant tumor growth inhibition in a Ba/F3-FER tumor model without causing weight loss.[5]

Table 1: Comparative Activity of FER Kinase Inhibitors

CompoundFER IC50 (nM)Cellular Activity (GI50, µM)Key Structural FeaturesReference
Compound 21 (DS21360717) 0.5PotentOptimized 8-position and side chains[2][5]
Compound 17c (DS08701581) Highly PotentGoodOptimized C-5 position for improved PK[5]

The versatility of the pyrido-pyridazinone scaffold allows for its adaptation to target other kinases implicated in cancer.

Tropomyosin Receptor Kinase A (TrKA) Inhibition:

A series of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines, structurally related to the pyrido-pyridazinone core, were synthesized and evaluated as potential TrKA inhibitors.[6][7]

  • Compounds 7b and 16c showed the strongest inhibitory effects on TrKA, with IC50 values of 0.064 µg/ml and 0.047 µg/ml, respectively, comparable to the standard drug Larotrectinib.[6][7]

  • These compounds induced cell cycle arrest at the G2/M phase and promoted apoptosis in cancer cell lines.[6][7]

Cyclin-Dependent Kinase (CDK) Inhibition:

Pyrido[2,3-b][2][5]benzoxazepin-5(6H)-one derivatives, which share a similar tricyclic structure, have been identified as potent CDK8 inhibitors.[8] Overexpression of CDK8 is observed in various cancers, making it a viable therapeutic target.[8]

  • Compound 2 from this series was identified as the most potent inhibitor with an IC50 of 8.25 nM against CDK8.[8]

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental methodologies are crucial.

This assay is a standard colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., A549, HeLa, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The viable cells metabolize MTT into purple formazan crystals, which are then solubilized using a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Biochemical assays are performed to determine the direct inhibitory effect of the compounds on the target kinase.

  • Assay Setup: The assay is typically performed in a buffer solution containing the recombinant kinase, a specific substrate (e.g., a peptide), and ATP.

  • Compound Incubation: The test compounds are pre-incubated with the kinase to allow for binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity, fluorescence, or luminescence.

  • IC50 Determination: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined.

Visualizing the Mechanism of Action

Understanding the signaling pathways affected by these compounds is critical for rational drug design.

FER Kinase Signaling Pathway:

FER kinase is involved in multiple signaling pathways that promote cancer cell proliferation, migration, and survival.[2]

FER_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor FER FER Kinase Growth_Factor_Receptor->FER Activation Downstream_Effectors Downstream Effectors (e.g., STAT3, FAK) FER->Downstream_Effectors Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival, Metastasis) Downstream_Effectors->Gene_Expression Signal Transduction Inhibitor Pyrido-pyridazinone Derivative Inhibitor->FER Inhibition

Caption: Simplified FER kinase signaling pathway and the inhibitory action of pyrido-pyridazinone derivatives.

Experimental Workflow for Anticancer Drug Screening:

The process of identifying and characterizing novel anticancer compounds involves a series of well-defined steps.

Anticancer_Drug_Screening_Workflow Compound_Library Compound Library (Pyrido-pyridazinone Derivatives) HTS High-Throughput Screening (HTS) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_Vitro_Assays In Vitro Assays (Cytotoxicity, Kinase Inhibition) Lead_Optimization->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (Animal Models) In_Vitro_Assays->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate In_Vivo_Studies->Preclinical_Candidate

Caption: A typical workflow for the screening and development of anticancer drug candidates.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly versatile and promising platform for the development of novel anticancer agents. Through systematic chemical modifications, researchers have been able to develop potent and selective inhibitors of various cancer-related kinases, including FER, TrKA, and CDKs. The comparative analysis presented in this guide highlights the critical role of structure-activity relationship studies in optimizing the efficacy and drug-like properties of these compounds.

Future research in this area should continue to focus on:

  • Improving Pharmacokinetic Properties: Enhancing solubility, bioavailability, and metabolic stability to translate potent in vitro activity into in vivo efficacy.

  • Expanding the Target Space: Exploring the potential of this scaffold to inhibit other clinically relevant kinases.

  • Investigating Combination Therapies: Evaluating the synergistic effects of these derivatives with existing anticancer drugs to overcome resistance and improve patient outcomes.

By leveraging the insights gained from these comparative studies, the scientific community can continue to advance the development of this compound derivatives as next-generation cancer therapeutics.

References

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Anti-tumor Activity. ResearchGate. [Link]

  • Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. BMC Chemistry. [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. [Link]

  • Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. Journal of Medicinal Chemistry. [Link]

  • Synthesis of Novel Pyrido[4,3-e][1][2][3]triazino[3,2-c][1][2][3]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. Molecules. [Link]

  • Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Pyridazine Derivatives I Showed Potent Anticancer Activity and... ResearchGate. [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. [Link]

  • (PDF) Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. ResearchGate. [Link]

  • Synthesis and cytotoxic activity of pyridazino[1',6':1,2]pyrido[3,4-b]indol-5-inium derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,3-Triazole Based Pyrido[4,3-d]pyrimidines as Potent Anticancer and EGFR Inhibitors. ResearchGate. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]

  • Synthesis and Anti Cancer Activity of Pyrido[2,3-c]Pyridazine Derivatives. Kabale University Library Catalog. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules. [Link]

  • Pyrido[2,3-b][2][5]benzoxazepin-5(6H)-one derivatives as CDK8 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Design and synthesis of novel 1,2,4-triazolo[4,3-b]pyridazine derivatives with anti-cancer activity. ResearchGate. [Link]

  • Development of 6H-Chromeno[3,4-c]pyrido[3',2':4,5]thieno[2,3-e]pyridazin-6-ones as Par-4 Secretagogues. ACS Medicinal Chemistry Letters. [Link]

  • Structure–Activity Relationship Studies of Imidazo[1′,2′:1,6]pyrido[2,3-d]pyrimidine Derivatives to Develop Selective FGFR Inhibitors as Anticancer Agents for FGF19-overexpressed Hepatocellular Carcinoma. ResearchGate. [Link]

  • Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Comparative Validation of Pyrido[4,3-c]pyridazin-5(6H)-one as a Novel MAO-B Inhibitor for Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the therapeutic potential of the pyrido[4,3-c]pyridazin-5(6H)-one chemical scaffold as a selective inhibitor of Monoamine Oxidase B (MAO-B). It is designed for researchers, scientists, and drug development professionals seeking to objectively compare its performance against established alternatives using robust experimental data.

Introduction: The Rationale for Targeting MAO-B in Neurodegeneration

Monoamine Oxidase B (MAO-B) is a critical enzyme in the catabolism of monoamine neurotransmitters, most notably dopamine.[1] In neurodegenerative conditions such as Parkinson's disease (PD), the progressive loss of dopaminergic neurons leads to a debilitating dopamine deficiency.[2] MAO-B inhibitors function by blocking this enzymatic breakdown, thereby increasing the synaptic availability of dopamine and alleviating motor symptoms.[3][4] This strategy has been clinically validated with drugs like Selegiline and Rasagiline, which are used both as monotherapy in early-stage PD and as adjuncts to levodopa treatment in later stages.[5][6]

Beyond symptomatic relief, inhibiting MAO-B is hypothesized to have disease-modifying potential. The enzymatic breakdown of dopamine by MAO-B generates reactive oxygen species (ROS), such as hydrogen peroxide, which contribute to oxidative stress and accelerate neurodegeneration.[2][7] By inhibiting MAO-B, novel compounds could not only boost dopamine levels but also provide a neuroprotective effect, a significant goal in current PD therapy.[8] The this compound scaffold represents a novel chemical entity with the potential for high potency and selectivity against MAO-B, warranting a rigorous validation process.

The MAO-B Dopamine Degradation Pathway

The following diagram illustrates the central role of MAO-B in dopamine metabolism and the subsequent generation of oxidative stress, highlighting the primary mechanism of action for MAO-B inhibitors.

MAO_B_Pathway cluster_neuron Presynaptic Dopaminergic Neuron Dopamine Dopamine MAOB MAO-B (Outer Mitochondrial Membrane) Dopamine->MAOB Metabolized by DOPAL DOPAL (Aldehyde) MAOB->DOPAL H2O2 Hydrogen Peroxide (H2O2) MAOB->H2O2 ROS Reactive Oxygen Species (ROS) H2O2->ROS via Fenton Reaction Mitochondrion Mitochondrial Damage ROS->Mitochondrion Neurodegeneration Neurodegeneration Mitochondrion->Neurodegeneration PPO This compound (PPO-001) PPO->MAOB Inhibits

Caption: MAO-B metabolizes dopamine, producing neurotoxic byproducts that drive oxidative stress.

Candidate Compound vs. Established Alternatives

This guide will focus on a hypothetical lead compound from the novel scaffold, designated PPO-001 . Its performance will be benchmarked against two generations of clinically approved MAO-B inhibitors:

  • Selegiline: A first-generation, irreversible MAO-B inhibitor. While effective, its selectivity for MAO-B is dose-dependent, and it is metabolized to amphetamine-like substances, which can cause side effects.[9][10]

  • Rasagiline: A second-generation, irreversible MAO-B inhibitor with higher potency than selegiline and no amphetamine metabolites, offering a cleaner pharmacological profile.[11][12]

CompoundClassMechanismKey Differentiator
PPO-001 This compoundPotentially Reversible MAO-B InhibitorNovel scaffold, potential for improved selectivity and safety profile.
Selegiline Propargylamine DerivativeIrreversible MAO-B InhibitorFirst-generation; metabolized to L-methamphetamine.[9]
Rasagiline Propargylamine DerivativeIrreversible MAO-B InhibitorSecond-generation; more potent than selegiline, no amphetamine metabolites.[13]

Experimental Validation Workflow

A multi-tiered approach is essential to build a comprehensive case for a new therapeutic candidate. The workflow progresses from basic enzymatic activity to complex cellular and in vivo models, with each step providing critical data for decision-making.

Validation_Workflow cluster_invitro Tier 1: In Vitro Validation cluster_incellulo Tier 2: In Cellulo Validation cluster_invivo Tier 3: In Vivo Validation T1_Enzyme Enzymatic Assay (Potency - IC50) T1_Selectivity Selectivity Assay (MAO-A vs. MAO-B) T1_Enzyme->T1_Selectivity T1_Kinetics Kinetic Studies (Reversibility) T1_Selectivity->T1_Kinetics T2_CETSA CETSA (Target Engagement) T1_Kinetics->T2_CETSA T2_Neuroprotection Neuroprotection Assay (Cellular Efficacy - EC50) T2_CETSA->T2_Neuroprotection T3_PKPD Pharmacokinetics (ADME) T2_Neuroprotection->T3_PKPD T3_Efficacy PD Animal Model (e.g., MPTP) T3_PKPD->T3_Efficacy

Caption: A sequential workflow for validating a novel MAO-B inhibitor candidate.

Tier 1: Primary Validation: In Vitro Target Engagement & Potency

The foundational step is to confirm direct, potent, and selective inhibition of the MAO-B enzyme.

Experiment 1.1: MAO-B Enzymatic Inhibition Assay

Causality: This assay directly measures the ability of PPO-001 to inhibit the enzymatic activity of purified human MAO-B. The resulting IC50 value (the concentration required to inhibit 50% of enzyme activity) is the primary metric of potency. Comparing this value to Selegiline and Rasagiline provides the first benchmark of performance.

Protocol:

  • Reagents: Recombinant human MAO-A and MAO-B enzymes, a suitable fluorogenic substrate (e.g., kynuramine), and test compounds (PPO-001, Selegiline, Rasagiline).[14]

  • Preparation: Serially dilute test compounds in DMSO to create a 10-point concentration curve (e.g., from 100 µM to 1 nM).

  • Reaction Setup: In a 96-well microplate, combine the MAO-B enzyme with each compound dilution and incubate for 15 minutes at 37°C. A "vehicle control" (DMSO only) represents 100% enzyme activity, and a "no enzyme" control serves as background.

  • Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Detection: Measure the fluorescence signal over time (e.g., every 5 minutes for 30 minutes) using a plate reader. The rate of increase in fluorescence is proportional to enzyme activity.

  • Data Analysis: Normalize the reaction rates to the vehicle control. Plot the percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experiment 1.2: MAO-A/MAO-B Selectivity Assay

Causality: MAO-A preferentially metabolizes serotonin and norepinephrine.[15] Inhibition of MAO-A is associated with antidepressant effects but also carries the risk of dangerous food and drug interactions (the "cheese effect").[16] High selectivity for MAO-B over MAO-A is therefore a critical safety and efficacy feature for a Parkinson's therapeutic.

Protocol:

  • Follow the exact protocol for the MAO-B Enzymatic Inhibition Assay, but substitute recombinant human MAO-A enzyme.

  • Calculate the IC50 value for MAO-A inhibition for all three compounds.

  • Determine the Selectivity Index (SI) using the formula: SI = IC50 (MAO-A) / IC50 (MAO-B) . A higher SI value indicates greater selectivity for MAO-B.[17]

Comparative In Vitro Data (Hypothetical)
CompoundMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Index (MAO-A/MAO-B)
PPO-001 5.2 >10,000 >1900
Selegiline 30.4~2100~68
Rasagiline 15.1~6500~430

Data is illustrative. Literature Ki values for Selegiline and Rasagiline show variability but consistently demonstrate high potency and selectivity.[17]

Tier 2: Secondary Validation: Cellular Target Engagement & Efficacy

After confirming enzymatic inhibition, it is crucial to verify that the compound can enter cells and engage its target in a physiologically relevant environment.

Experiment 2.1: Cellular Thermal Shift Assay (CETSA®)

Causality: CETSA is a powerful biophysical method that directly confirms target engagement in intact cells.[18] The principle is that when a ligand (PPO-001) binds to its target protein (MAO-B), it stabilizes the protein's structure, increasing its melting temperature.[19][20] A positive thermal shift provides unequivocal evidence that the compound reaches and binds to MAO-B within the complex cellular milieu, a step beyond what a simple enzymatic assay can show.[21]

Protocol:

  • Cell Culture: Culture a human cell line with high MAO-B expression (e.g., SH-SY5Y neuroblastoma cells).

  • Treatment: Treat cell aliquots with a saturating concentration of PPO-001 (e.g., 10 µM) or vehicle (DMSO) for 1 hour.

  • Thermal Challenge: Aliquot the treated cells into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler.

  • Lysis & Separation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing folded, stable protein) from the precipitated (unfolded) protein via centrifugation.

  • Detection: Quantify the amount of soluble MAO-B remaining at each temperature using a specific detection method like Western Blot or an ELISA-based format (e.g., AlphaScreen®).

  • Data Analysis: Plot the percentage of soluble MAO-B against temperature for both vehicle- and PPO-001-treated samples. A rightward shift in the melting curve for the PPO-001-treated sample confirms target engagement.

Experiment 2.2: Neuroprotection Assay against MPP+ Toxicity

Causality: This assay models the neurotoxic cascade relevant to Parkinson's disease. The neurotoxin MPP+ (1-methyl-4-phenylpyridinium) is actively taken up by dopaminergic neurons and inhibits mitochondrial complex I, leading to oxidative stress and apoptosis.[8][22] A successful MAO-B inhibitor should protect cells from this insult. This experiment moves from target engagement to measuring a desired downstream biological effect—cellular efficacy.

Protocol:

  • Cell Culture: Plate SH-SY5Y cells in 96-well plates.[23]

  • Pre-treatment: Pre-treat cells with a dose-response curve of PPO-001, Selegiline, or Rasagiline for 24 hours.

  • Induce Toxicity: Expose the cells to a fixed concentration of MPP+ (e.g., 1.5 mM) for an additional 24-48 hours.[24][25] Include a "no MPP+" control for 100% viability and an "MPP+ only" control for 0% protection.

  • Measure Viability: Assess cell viability using a standard method such as the MTT assay, which measures mitochondrial metabolic activity.[26]

  • Data Analysis: Normalize the viability data to the controls. Plot the percentage of neuroprotection against the logarithm of compound concentration and fit the data to determine the EC50 value (the concentration providing 50% of the maximal protective effect).

Comparative Cellular Data (Hypothetical)
CompoundCETSA® Thermal Shift (ΔTm)Neuroprotection EC50 (µM)
PPO-001 +4.2 °C 0.95
Selegiline +2.8 °C2.5
Rasagiline +3.5 °C1.1

This data suggests PPO-001 effectively engages MAO-B in cells and translates this engagement into superior neuroprotective efficacy in a disease-relevant model.

Conclusion and Future Directions

The validation workflow outlined provides a rigorous, multi-tiered approach to evaluating the this compound scaffold as a therapeutic agent. The hypothetical data presented for PPO-001 demonstrates a promising profile, characterized by:

  • Superior Potency: Lower IC50 value compared to established drugs.

  • Enhanced Selectivity: A significantly higher selectivity index, suggesting a wider therapeutic window and lower risk of off-target effects.

  • Robust Target Engagement: Confirmed binding in a cellular context via CETSA.

  • Potent Cellular Efficacy: Superior neuroprotective effects in a Parkinson's disease cell model.

These compelling preclinical results justify advancing PPO-001 to the next stage of drug development, which would include in vivo efficacy studies in animal models of Parkinson's disease (e.g., the MPTP mouse model), comprehensive ADME/Tox profiling, and further investigation into its mechanism of action (e.g., reversibility of inhibition). This structured, comparative approach ensures that only the most promising candidates progress, maximizing the potential for developing a truly innovative and impactful therapy for neurodegenerative diseases.

References

  • Parkinson's UK. (2025). MAO-B inhibitors (rasagiline, selegiline, safinamide). [Link]

  • Parkinson's Foundation. MAO-B Inhibitors. [Link]

  • Naoi, M., Maruyama, W., & Riederer, P. (2018). Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies. Journal of Neural Transmission, 125(12), 1735–1750. [Link]

  • NHS. (n.d.). Treatment - Parkinson's disease. [Link]

  • Di Giovanni, G., & D'Agostino, G. (2019). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Pharmaceuticals, 12(4), 163. [Link]

  • The Michael J. Fox Foundation for Parkinson's Research. (2017). Could MAO-B Inhibitors Slow Parkinson's Disease Progression?[Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 183–200. [Link]

  • Power. (n.d.). Mao A vs Mao B. [Link]

  • Patsnap. (2024). What are MAO-B inhibitors and how do they work?[Link]

  • Wikipedia. Monoamine oxidase inhibitor. [Link]

  • Naoi, M., & Maruyama, W. (2009). Molecular mechanism of the relation of monoamine oxidase B and its inhibitors to Parkinson's disease: possible implications of glial cells. Journal of Neural Transmission Supplementum, (73), 153–169. [Link]

  • Wikipedia. Rasagiline. [Link]

  • Open Exploration Publishing. (2024). An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. [Link]

  • Thisted, R. A., Olanow, C. W., & Schapira, A. H. (2023). Selegiline. In StatPearls. StatPearls Publishing. [Link]

  • O'Donnell, J. M., & Seiden, L. S. (1988). Selective Inhibition of MAO-A, Not MAO-B, Results in Antidepressant-Like Effects on DRL 72-s Behavior. Psychopharmacology, 96(2), 153–160. [Link]

  • Youdim, M. B., & Weinstock, M. (2001). Mechanism of Neuroprotective Action of the anti-Parkinson Drug Rasagiline and Its Derivatives. Annals of the New York Academy of Sciences, 939, 450–462. [Link]

  • Finberg, J. P. M. (2014). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 5, 145. [Link]

  • Youdim, M. B., & Finberg, J. P. (1985). Selective MAO A and B inhibitors: their mechanism of action and pharmacology. Progress in Neuro-Psychopharmacology & Biological Psychiatry, 9(5-6), 617–624. [Link]

  • Moss, J., et al. (2020). Dopamine metabolism by a monoamine oxidase mitochondrial shuttle activates the electron transport chain. Nature Neuroscience, 23(11), 1381–1391. [Link]

  • Wikipedia. Cellular thermal shift assay. [Link]

  • Nicoletti, F., & Blandini, F. (2021). Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings. Neural Regeneration Research, 16(11), 2177–2184. [Link]

  • Henderson, M. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(7), 1803–1811. [Link]

  • Finberg, J. P. M. (2004). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. The Israel Medical Association Journal, 6 Suppl, 26S–30S. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161. [Link]

  • Carr, G., & Skolnik, S. (2010). Elucidating the Mechanism of Action and Potential Interactions of MAO-B Inhibitors. The Consultant Pharmacist, 25(4), 232–241. [Link]

  • Tan, Y., et al. (2021). Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. Journal of Parkinson's Disease, 11(S2), S235–S248. [Link]

  • Agrawal, M., et al. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Journal of Molecular Structure, 1278, 134944. [Link]

  • Wu, R. M., et al. (1998). Effect of MAO-B inhibitors on MPP+ toxicity in Vivo. Journal of Neural Transmission, 105(4-5), 403–412. [Link]

  • ResearchGate. (n.d.). Inhibition/binding affinity constants (Ki) for inhibition of...[Link]

  • de Oliveira, M. A., & de Freitas, R. M. (2023). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Pharmaceuticals, 16(11), 1526. [Link]

  • Szałaj, N., et al. (2023). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. International Journal of Molecular Sciences, 24(12), 10186. [Link]

  • Ghafourian, T., et al. (2006). Docking of novel reversible monoamine oxidase-B inhibitors: efficient prediction of ligand binding sites and estimation of inhibitors thermodynamic properties. Journal of Molecular Modeling, 12(4), 437–447. [Link]

  • Wongsantichon, J., et al. (2023). Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities. Antioxidants, 12(5), 1068. [Link]

  • Kim, H. J., et al. (2016). IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway. Experimental and Molecular Medicine, 48(11), e272. [Link]

  • ResearchGate. (n.d.). Effect of MPP+ on cell viability of undifferentiated and differentiated...[Link]

  • Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. [Link]

  • Yurttaş, L., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6667. [Link]

  • Pettifer, K. M., et al. (2007). MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine. Journal of Neurochemistry, 101(3), 733–744. [Link]

  • ResearchGate. (n.d.). Cytotoxicity of SH-SY5Y cells induced by MPP+ treatment.[Link]

  • Wang, C., et al. (2024). High-throughput discovery of highly selective reversible hMAO-B inhibitors based on at-line nanofractionation. Acta Pharmaceutica Sinica B, 14(2), 760–771. [Link]

  • Pharmaceuticals. (2023). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. [Link]

  • Kumar, A., et al. (2023). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. International Journal of Molecular Sciences, 24(11), 9572. [Link]

  • El-Gohary, N. S., et al. (2024). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. BMC Chemistry, 18(1), 38. [Link]

Sources

A Comparative Guide to Pyrido[4,3-c]pyridazin-5(6H)-one Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors is a continuous endeavor. The pyrido[4,3-c]pyridazin-5(6H)-one scaffold has recently emerged as a promising framework for the development of novel anticancer agents, particularly as inhibitors of the non-receptor tyrosine kinase, FER. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this class of compounds, a comparative assessment against alternative inhibitors, and detailed experimental protocols to support further research and development.

The this compound Scaffold: A Promising Kinase Inhibitor Core

The this compound core is a heterocyclic ring system that has demonstrated significant potential as a kinase inhibitor scaffold. Its discovery as a potent FER kinase inhibitor was the result of a scaffold hopping strategy from a pyridine-based hit identified through high-throughput screening.[1] This scaffold provides a rigid framework that allows for the strategic placement of various substituents to optimize target engagement, selectivity, and pharmacokinetic properties.

FER kinase, a member of the FES/FER family of non-receptor tyrosine kinases, plays a crucial role in cell adhesion, migration, and proliferation.[1] Its overexpression has been implicated in the progression and metastasis of various cancers, including breast, prostate, and lung cancer, making it an attractive target for therapeutic intervention.

Structure-Activity Relationship (SAR) of this compound Analogs

The biological activity of this compound analogs is highly dependent on the nature and position of substituents around the core scaffold. Extensive SAR studies have been conducted to elucidate the key structural features required for potent FER kinase inhibition.

Substitutions at the C2, C3, and C6 Positions

Initial optimization efforts focused on the C2, C3, and C6 positions of the pyridazinone ring. These studies revealed that:

  • C2-Position: A phenyl group at the C2 position is crucial for potent inhibitory activity. Removal of this group leads to a significant loss of activity.[1]

  • C3-Position: A carbamoyl group at the C3 position is essential for maintaining high potency. Removal or methylation of the carbamoyl amine results in a dramatic decrease in inhibitory activity.[1]

  • C6-Position: The substituent at the C6 position plays a critical role in target engagement. A cis-cyclohexyl diamine moiety was identified as the optimal group for this position, with the terminal amine and its hydrogen atoms being necessary for activity.[1]

Substitutions at the C5 and C8 Positions

Further optimization of the pyridine ring at the C5 and C8 positions led to the discovery of highly potent and selective inhibitors.

  • C5-Position: Introduction of a nitrile group at the C5 position significantly enhanced inhibitory activity compared to hydrogen, chloro, or phenyl substituents.[1] Subsequent derivatization at this position, particularly with a morpholine group, not only maintained good cell-free activity but also improved cellular activity and selectivity against mock-transfected cells.[2] This suggests that the C5-substituent can be modulated to fine-tune the compound's properties.

  • C8-Position: The presence of a cyano group at the C8 position was found to be more potent than a fluorine atom.[2] This highlights the electronic and steric requirements at this position for optimal kinase inhibition.

The culmination of these SAR studies led to the identification of two lead compounds: DS21360717 and the further optimized DS08701581 .

Lead Compounds and Comparative Analysis

DS21360717 emerged as a potent FER inhibitor with an IC50 of 0.5 nM and demonstrated in vivo antitumor efficacy in a Ba/F3-FER subcutaneous tumor model.[1][3] However, its development was hampered by poor solubility and moderate oral bioavailability (34% in mice).[2]

Further optimization of the C5 position led to the discovery of DS08701581 , which exhibited improved cellular activity, good oral bioavailability, and enhanced kinase selectivity.[2] This compound showed significant tumor growth inhibition in a dose-dependent manner without causing body weight loss in in vivo models.[2]

CompoundFER IC50 (nM)Ba/F3-FER GI50 (nM)Ba/F3-Mock GI50 (nM)Mouse Oral Bioavailability (%)Key Structural Features
DS21360717 0.5[3]1.9[3]220[3]34[2]C5-nitrile, C8-cyano
DS08701581 Potent (exact value not disclosed)Improved cellular activityImproved selectivityGoodC5-morpholine, C8-cyano

Comparison with Alternative FER Kinase Inhibitors:

While the this compound series has shown great promise, it is important to consider its performance in the context of other known FER inhibitors.

Inhibitor ClassRepresentative Compound(s)Target(s)Key AdvantagesKey Limitations
Pyrido[4,3-c]pyridazin-ones DS21360717, DS08701581FERHigh potency, demonstrated in vivo efficacySolubility and bioavailability can be challenging
Imidazo[1,2-b]pyridazines Not specifiedIKKβ, TNFαPotent in vivo anti-inflammatory activityPrimarily explored for inflammation, not oncology
Pyrazolo[3,4-b]pyridines C03TRKAAcceptable in vitro activity against TRKAWeaker potency compared to pyrido-pyridazinones for FER
Pyrido[2,3-d]pyrimidines GNE-9815pan-RAFHigh kinase selectivityDeveloped for a different kinase family

This comparison highlights the potent and specific nature of the this compound scaffold for FER kinase inhibition. While other scaffolds have shown activity against various kinases, this series has been specifically optimized for FER, leading to compounds with nanomolar potency and in vivo antitumor effects.

Experimental Protocols

To facilitate further research and validation of this compound analogs, detailed protocols for key in vitro and in vivo assays are provided below.

FER Kinase Inhibition Assay (Biochemical)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified FER kinase.

Principle:

The assay quantifies the amount of ADP produced from the kinase reaction using a luminescence-based method (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is directly proportional to the amount of ADP generated and thus reflects the kinase activity.

Protocol:

  • Reagent Preparation:

    • Prepare a 1x kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Dilute recombinant human FER kinase to the desired concentration in kinase reaction buffer.

    • Prepare a substrate/ATP mix containing a suitable peptide substrate (e.g., poly(Glu,Tyr)4:1) and ATP at a concentration close to the Km for FER.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the test compound or DMSO (vehicle control) to the assay wells.

    • Add 2 µL of the diluted FER kinase solution.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the kinase reaction and measure ADP production according to the manufacturer's instructions for the ADP-Glo™ assay.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Ba/F3 Cellular Proliferation Assay

This cell-based assay assesses the ability of a compound to inhibit the proliferation of Ba/F3 cells that are dependent on FER kinase activity for their growth and survival.

Principle:

Ba/F3 is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for proliferation. When these cells are stably transfected with a constitutively active form of FER kinase, they become IL-3 independent, and their proliferation is driven by FER activity. Inhibition of FER kinase by a test compound will lead to a decrease in cell proliferation, which can be measured using a cell viability reagent.

Protocol:

  • Cell Culture:

    • Culture Ba/F3-FER and Ba/F3-Mock (parental) cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS). Ba/F3-Mock cells require the addition of IL-3.

  • Assay Procedure (96-well plate format):

    • Seed Ba/F3-FER and Ba/F3-Mock cells at an appropriate density (e.g., 5,000 cells/well) in 96-well plates.

    • Add serial dilutions of the test compounds to the wells.

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

    • Measure cell viability using a suitable reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Data Analysis:

    • Calculate the percent growth inhibition for each compound concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) value by fitting the dose-response data to a four-parameter logistic equation. The selectivity is determined by comparing the GI50 values in Ba/F3-FER and Ba/F3-Mock cells.

In Vivo Xenograft Tumor Model

This assay evaluates the antitumor efficacy of a compound in a living organism.

Principle:

Human cancer cells (in this case, Ba/F3-FER cells) are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.

Protocol:

  • Animal Model:

    • Use immunodeficient mice (e.g., BALB/c nude mice).

    • Subcutaneously inject a suspension of Ba/F3-FER cells into the flank of each mouse.

  • Treatment:

    • Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., DS21360717 or DS08701581) orally or via another appropriate route at various dose levels. The control group receives the vehicle.

  • Efficacy Evaluation:

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

    • Assess the statistical significance of the observed antitumor effects.

    • Monitor for any signs of toxicity, such as body weight loss.

Visualizing the Drug Discovery Workflow and Key Relationships

To better understand the logical progression and key relationships in the development of this compound analogs, the following diagrams are provided.

SAR_Workflow cluster_Discovery Discovery & Initial SAR cluster_Optimization Lead Optimization HTS_Hit HTS Hit (Pyridine derivative) Scaffold_Hopping Scaffold Hopping HTS_Hit->Scaffold_Hopping Identifies need for new scaffold Pyrido_Core This compound Core Scaffold Initial_SAR Initial SAR (C2, C3, C6) Pyrido_Core->Initial_SAR Systematic modification Further_SAR Further SAR (C5, C8) Initial_SAR->Further_SAR Refines understanding Lead_Compound_1 Lead Compound DS21360717 Further_SAR->Lead_Compound_1 Identifies potent analog Property_Improvement Improve Properties (Solubility, Bioavailability) Lead_Compound_1->Property_Improvement Identifies limitations Optimized_Compound Optimized Compound DS08701581 Property_Improvement->Optimized_Compound Leads to improved analog Scaffold_Hooping Scaffold_Hooping Scaffold_Hooping->Pyrido_Core

Caption: Drug discovery workflow for this compound analogs.

Biological_Assay_Cascade Biochemical_Assay Biochemical Assay (FER Kinase Inhibition) Cellular_Assay Cellular Assay (Ba/F3 Proliferation) Biochemical_Assay->Cellular_Assay Confirms on-target activity in cells In_Vivo_Model In Vivo Model (Xenograft) Cellular_Assay->In_Vivo_Model Evaluates in vivo efficacy & tolerability Clinical_Candidate Clinical Candidate Selection In_Vivo_Model->Clinical_Candidate Provides preclinical proof-of-concept

Caption: Biological assay cascade for inhibitor validation.

Conclusion and Future Directions

The this compound scaffold represents a highly promising class of FER kinase inhibitors with demonstrated preclinical antitumor activity. The detailed SAR studies have provided a clear roadmap for the design of potent and selective analogs. The lead compounds, DS21360717 and DS08701581, serve as excellent starting points for further development.

Future research in this area should focus on:

  • Expanding the Kinase Selectivity Profile: A comprehensive understanding of the off-target effects of these compounds is crucial for predicting potential toxicities and identifying opportunities for polypharmacology.

  • Improving ADME Properties: While DS08701581 showed improved bioavailability, further optimization of absorption, distribution, metabolism, and excretion properties will be critical for clinical success.

  • Exploring Additional Cancer Indications: Given the role of FER in various malignancies, the efficacy of these inhibitors should be evaluated in a broader range of cancer models.

  • Investigating Mechanisms of Resistance: As with all targeted therapies, understanding potential resistance mechanisms will be key to developing long-term treatment strategies.

By leveraging the knowledge outlined in this guide, researchers can continue to advance the development of this exciting class of kinase inhibitors, with the ultimate goal of bringing new and effective treatments to cancer patients.

References

  • Taniguchi, T., et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters. [Link]

  • Taniguchi, T., et al. (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters, 10(5), 737-742. [Link]

  • Reaction Biology. BaF3 Cell Proliferation Assay Services. [Link]

Sources

A Strategic Guide to Kinase Selectivity Profiling: Characterizing the Pyrido[4,3-c]pyridazin-5(6H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for determining the kinase selectivity profile of novel chemical entities, using the pyrido[4,3-c]pyridazin-5(6H)-one scaffold as a central example. For researchers in drug discovery, understanding a compound's kinome-wide interaction profile is a critical step in advancing a hit compound toward a viable clinical candidate. A selective inhibitor promises higher efficacy and a lower risk of toxicity from off-target effects, a cornerstone of modern targeted therapy.[1]

The pyridazinone core and its fused derivatives are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[2][3][4] Several related scaffolds, such as pyrido-pyridazinone derivatives, have been identified as potent inhibitors of specific protein kinases like the Feline Encephalitis Virus-Related (FER) tyrosine kinase.[5] This precedent strongly suggests that the this compound core is a promising starting point for developing novel kinase inhibitors. However, its specific targets and selectivity profile remain to be elucidated.

This document outlines a robust, two-phase strategy to comprehensively profile such a compound. We will compare its hypothetical performance against a known multi-kinase inhibitor to illustrate the principles of data interpretation and decision-making in a drug discovery context.

Phase 1: Establishing a Baseline with Broad Kinome Biochemical Profiling

The initial step in characterizing a novel inhibitor is to cast a wide net. A broad, biochemical screen against a large panel of kinases provides an unbiased overview of a compound's activity across the human kinome. This approach is crucial for identifying both the intended primary target(s) and any potential off-targets that could lead to adverse effects later in development.[6]

The choice of assay format is critical. While various methods exist, radiometric assays like the [33P]-ATP filter-binding assay remain a gold standard for directly measuring substrate phosphorylation and generating high-quality, reproducible data.[7] Alternatively, non-radiometric mobility shift assays, which separate phosphorylated and non-phosphorylated substrates via electrophoresis, offer a reliable and high-throughput option.[1][7]

Comparative Compound: Staurosporine

To contextualize our hypothetical data, we will compare the profile of this compound to Staurosporine , a well-characterized, potent, and notoriously non-selective kinase inhibitor. This comparison will highlight what a "selective" versus a "promiscuous" profile looks like.

Illustrative Biochemical Kinase Selectivity Data

The following table presents hypothetical data from a kinome-wide screen. For this compound, we will assume a profile demonstrating high potency against a specific kinase (FER) with significant selectivity over other kinases.

Kinase TargetThis compound (IC50, nM)Staurosporine (IC50, nM)Selectivity Window (Staurosporine / Compound of Interest)
FER 15 5 0.33
ABL1>10,00020>500
CDK2/cyclin A2,50030.0012
EGFR>10,0006>1667
PKA8,50070.0008
ROCK1>10,00015>667
VEGFR2 (KDR)1,20080.0067

Note: Data for this compound is hypothetical and for illustrative purposes. Staurosporine values are representative of literature data.

From this hypothetical data, we would conclude that our compound of interest is a potent and highly selective inhibitor of FER kinase, while Staurosporine inhibits a broad range of kinases with high potency. The next logical step is to validate this primary target in a more physiologically relevant system.

Phase 2: Cellular Target Engagement and Functional Validation

Biochemical assays, while excellent for initial screening, are performed in a simplified, artificial environment.[8] They often use purified, truncated kinase domains and may not reflect the complex regulatory environment inside a living cell, where factors like high ATP concentrations, scaffolding proteins, and cellular localization play a crucial role.[7] Therefore, validating the biochemical hits with cell-based assays is an indispensable step.[9][10]

Cellular target engagement assays directly measure the interaction between an inhibitor and its target kinase within intact cells. The NanoBRET™ Target Engagement (TE) assay is a powerful method for this purpose.[9][11] It measures the displacement of a fluorescent tracer from a luciferase-tagged kinase by a competitive inhibitor, providing a quantitative measure of target occupancy.

Experimental Workflow for Kinase Selectivity Profiling

The overall strategy follows a logical progression from broad screening to focused validation.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Decision Making A Compound Synthesis (this compound) B High-Throughput Kinome Screen (e.g., Radiometric Assay) A->B Test Compound C Data Analysis: IC50 Determination & Hit Identification B->C Raw Activity Data D Cellular Target Engagement Assay (e.g., NanoBRET™) C->D Validate Primary Hits G Selective & Cell-Active? C->G Initial Selectivity Profile E Downstream Signaling Assay (e.g., Western Blot for p-Substrate) D->E Confirm Functional Effect F Phenotypic Assay (e.g., Cell Proliferation) E->F Assess Cellular Impact F->G

Caption: A phased workflow for kinase inhibitor profiling.

Hypothetical Target Pathway: FER Kinase

FER is a non-receptor tyrosine kinase implicated in various cellular processes, including cell adhesion, migration, and signaling from growth factor receptors. Its dysregulation has been linked to several cancers, making it an attractive therapeutic target.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) FER FER Kinase RTK->FER Activates STAT3 STAT3 FER->STAT3 Phosphorylates pSTAT3 p-STAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates Gene Gene Transcription (Proliferation, Migration) Nucleus->Gene Inhibitor This compound Inhibitor->FER Inhibits

Caption: Simplified FER kinase signaling pathway.

Experimental Protocols

The following protocols are detailed methodologies for the key assays described in our profiling strategy. They are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: High-Throughput Biochemical Kinase Assay (Mobility Shift)

This protocol is adapted for a high-throughput screen to determine the IC50 values of a test compound against a panel of kinases.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
  • ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be at or near the Km of the kinase for ATP to ensure accurate potency measurement.[12]
  • Substrate: Prepare a stock solution of a fluorescently labeled peptide substrate specific to the kinase being assayed.
  • Kinase Aliquots: Prepare single-use aliquots of each kinase enzyme and store at -80°C.
  • Compound Plates: Prepare serial dilutions (e.g., 11-point, 3-fold dilutions) of the test compound (this compound) and control compounds (Staurosporine) in DMSO.

2. Assay Procedure (384-well format):

  • Add 5 µL of kinase solution (diluted in assay buffer) to each well.
  • Add 100 nL of compound from the compound plates using a pintool or acoustic dispenser.
  • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
  • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (pre-diluted in assay buffer).
  • Incubate for 60 minutes at room temperature.
  • Stop the reaction by adding 15 µL of a termination buffer containing EDTA.

3. Data Acquisition:

  • Analyze the plates on a microfluidic capillary electrophoresis instrument (e.g., Caliper LabChip). The instrument measures the ratio of phosphorylated to non-phosphorylated substrate based on their charge difference.[7]

4. Controls and Data Analysis:

  • Negative Control (0% Inhibition): Wells containing DMSO instead of compound.
  • Positive Control (100% Inhibition): Wells containing a known potent inhibitor for that kinase or no enzyme.
  • Calculate the percent inhibition for each compound concentration relative to the controls.
  • Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.
Protocol 2: NanoBRET™ Cellular Target Engagement Assay

This protocol measures the ability of the test compound to engage its target kinase in living cells.

1. Cell Preparation:

  • Use a cell line (e.g., HEK293) transiently or stably expressing the kinase of interest (e.g., FER) fused to a NanoLuc® luciferase.
  • Culture cells to ~90% confluency.
  • Harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.

2. Assay Procedure (384-well white assay plate):

  • Add the NanoBRET™ Tracer (a fluorescently labeled ligand for the kinase) to the cell suspension.
  • Dispense 15 µL of the cell/tracer mix into each well.
  • Add 100 nL of compound from the serially diluted compound plates. Add DMSO for the "no inhibitor" control.
  • Incubate for 2 hours at 37°C in a 5% CO2 incubator to allow for compound entry and target binding.
  • Prepare the NanoBRET™ Nano-Glo® Substrate/Extracellular NanoLuc® Inhibitor solution.
  • Add 5 µL of this detection reagent to each well.
  • Read the plate within 10 minutes on a luminometer equipped with two filters to detect donor (450 nm) and acceptor (610 nm) emission.

3. Data Analysis:

  • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
  • Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000.
  • Normalize the data to the "no inhibitor" (DMSO) and "no tracer" controls.
  • Plot the normalized mBU values against the compound concentration and fit to a dose-response curve to determine the cellular IC50.

Conclusion

The characterization of a novel chemical entity like this compound requires a systematic and multi-faceted approach to kinase selectivity profiling. By initiating with a broad biochemical screen, researchers can efficiently identify primary targets and potential liabilities across the kinome. Subsequent validation using cell-based target engagement and functional assays is then essential to confirm that the compound acts on its intended target in a physiologically relevant context.[8][13] This rigorous, phased strategy ensures the generation of a robust and reliable selectivity profile, providing the confidence needed to guide further optimization and advance promising compounds in the drug discovery pipeline.

References

  • MacDonald, M. L., Lamerdin, J., & de Zutter, G. (2005). High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed.
  • Vasta, J. D., et al. (2022). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Promega.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology.
  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in Medicinal Chemistry.
  • Hewitt, J. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs.
  • Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular Informatics.
  • Vors, J-P. (1991). A Novel Approach to the Pyrido[4,3-c]pyridazine Ring. Journal of Heterocyclic Chemistry.
  • Yoshino, H., et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters.
  • El-Gazzar, M. G., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry.
  • Boukattas, N., et al. (2021). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of the Indian Chemical Society.
  • El-Sayed, N. N. E., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry.

Sources

Pyrido[4,3-c]pyridazin-5(6H)-one: A Comparative Analysis Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Promising Heterocycle

Abstract: The pyridazinone scaffold is a recurring motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides a head-to-head comparison of the novel pyrido[4,3-c]pyridazin-5(6H)-one scaffold with established drugs, based on the prevalent therapeutic applications of related pyridazinone and pyridopyridazine derivatives. While specific preclinical and clinical data for this compound are not yet widely published, this analysis will proceed based on the most promising and frequently reported activities for this class of compounds: oncology and cardiovascular therapeutics.[1] We will explore potential mechanisms of action, propose relevant experimental workflows for its evaluation, and compare its hypothetical performance metrics against current standards of care.

Introduction: The Therapeutic Potential of the Pyrido-Pyridazinone Core

The pyridazinone ring system is recognized as a "privileged scaffold" in drug discovery due to its versatile biological activities.[3] Derivatives have been investigated for a wide array of therapeutic applications, including but not limited to, anticancer, cardiovascular, anti-inflammatory, and antimicrobial agents.[1][2][4][5] The fused this compound structure represents a relatively underexplored area of this chemical space, offering potential for novel mechanisms of action and improved therapeutic profiles.[6]

This guide will focus on two of the most prominent therapeutic avenues for pyridazinone derivatives: their application as anticancer agents (specifically as kinase inhibitors) and as vasodilators for the treatment of hypertension.

Part I: this compound in Oncology

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[7] Numerous pyridazine and pyridopyrimidine derivatives have shown potent kinase inhibitory activity.[7][8]

Hypothesized Mechanism of Action: Multi-Kinase Inhibition

Based on the activity of related scaffolds, it is plausible that this compound could function as a multi-targeted kinase inhibitor, a strategy that has proven effective in overcoming tumor resistance and inhibiting multiple oncogenic pathways simultaneously.[1] Potential targets could include those frequently implicated in cancer progression, such as VEGFR, FGFR, and various members of the MAPK signaling cascade.[1][4]

Comparative Analysis: this compound vs. Established Kinase Inhibitors

To contextualize the potential of this compound, we compare its hypothetical profile to two established multi-kinase inhibitors: Sorafenib and Sunitinib.

FeatureThis compound (Hypothetical)SorafenibSunitinib
Primary Targets VEGFR, FGFR, PDGFR, RAF kinasesVEGFR, PDGFR, RAF kinases, c-Kit, FLT-3VEGFR, PDGFR, c-Kit, FLT-3, RET
Indications Potentially broad (e.g., RCC, HCC, NSCLC)Renal Cell Carcinoma (RCC), Hepatocellular Carcinoma (HCC), Thyroid CarcinomaRCC, Gastrointestinal Stromal Tumor (GIST), Pancreatic Neuroendocrine Tumors (pNET)
Selectivity To be determined; novel scaffold may offer unique selectivity profileBroadBroad
Common Adverse Events To be determined; class-related effects (e.g., fatigue, GI distress) are possibleHand-foot syndrome, diarrhea, hypertension, rashFatigue, diarrhea, hypertension, hand-foot syndrome, neutropenia
Experimental Workflow for Evaluating Anticancer Activity

The following workflow outlines the necessary steps to characterize the anticancer potential of this compound.

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Mechanistic Studies cluster_2 In Vivo Evaluation A Kinase Panel Screening B Cell Viability Assays (e.g., MTT, CellTiter-Glo) A->B C Apoptosis Assays (e.g., Annexin V, Caspase-Glo) B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Western Blot for Pathway Modulation (e.g., p-ERK, p-AKT) D->E If promising activity is observed F Immunofluorescence for Target Localization E->F G Xenograft Tumor Models in Mice F->G Confirmation of cellular mechanism H Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies G->H I Toxicity Studies H->I

Caption: A stepwise workflow for the preclinical evaluation of a novel anticancer compound.

Detailed Protocol: Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against a panel of recombinant human kinases.

Materials:

  • This compound (test compound)

  • Recombinant human kinases (e.g., VEGFR2, FGFR1, BRAF)

  • ATP and appropriate kinase-specific peptide substrate

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add the kinase, peptide substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Causality and Validation: This assay directly measures the compound's ability to inhibit the enzymatic activity of specific kinases. The use of a well-characterized assay kit like ADP-Glo™ provides a robust and validated method for quantifying kinase activity. Running appropriate controls (no enzyme, no compound) is crucial for data integrity.

Part II: this compound in Cardiovascular Disease

The pyridazinone scaffold is also well-represented in compounds with cardiovascular effects, particularly vasodilation.[1] This activity is often achieved through mechanisms such as phosphodiesterase (PDE) inhibition or direct effects on smooth muscle.[1]

Hypothesized Mechanism of Action: Vasodilation

This compound may act as a vasodilator, potentially through the inhibition of PDE3, leading to increased intracellular cAMP in vascular smooth muscle cells and subsequent relaxation. Alternatively, it could act as a direct-acting vasodilator.

Comparative Analysis: this compound vs. Established Antihypertensive Drugs

Here, we compare the hypothetical profile of this compound with the established vasodilator, Hydralazine.

FeatureThis compound (Hypothetical)Hydralazine
Mechanism of Action Potential PDE3 inhibitor or direct vasodilatorDirect-acting vasodilator; interferes with calcium transport in vascular smooth muscle
Indications HypertensionHypertension, Heart Failure
Route of Administration Oral (predicted)Oral, IV
Common Adverse Events To be determined; class-related effects (e.g., headache, tachycardia) are possibleHeadache, tachycardia, palpitations, lupus-like syndrome (with long-term use)
Experimental Workflow for Evaluating Vasodilator Activity

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Aortic Ring Vasorelaxation Assay B Phosphodiesterase (PDE) Inhibition Assays A->B C Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR) B->C If PDE inhibition is confirmed D Telemetry Studies for Continuous BP Monitoring C->D

Caption: A workflow for assessing the vasodilator and antihypertensive properties of a novel compound.

Detailed Protocol: Aortic Ring Vasorelaxation Assay

Objective: To assess the direct vasorelaxant effect of this compound on isolated rat thoracic aorta.

Materials:

  • This compound (test compound)

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution

  • Phenylephrine (vasoconstrictor)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Humanely euthanize a rat and excise the thoracic aorta.

  • Cut the aorta into rings (2-3 mm in length) and mount them in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 at 37°C.

  • Allow the aortic rings to equilibrate under a resting tension of 1.5 g for 60 minutes.

  • Induce contraction with phenylephrine (1 µM).

  • Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

  • Record the changes in isometric tension.

  • Calculate the percentage of relaxation at each concentration and determine the EC50 value.

Causality and Validation: This ex vivo assay provides direct evidence of a compound's ability to relax pre-contracted vascular smooth muscle, a key characteristic of a vasodilator. The use of a standard vasoconstrictor like phenylephrine ensures a reproducible and quantifiable response.

Conclusion and Future Directions

While the precise biological role of this compound is yet to be fully elucidated, its structural similarity to a range of biologically active pyridazinone derivatives suggests significant therapeutic potential, particularly in oncology and cardiovascular medicine. The experimental frameworks provided in this guide offer a clear path for its comprehensive preclinical evaluation. Future research should focus on a broad initial screening to identify its primary biological targets, followed by the in-depth mechanistic and in vivo studies outlined above. The unique fusion of the pyridine and pyridazinone rings may confer novel pharmacological properties, such as improved selectivity or a more favorable safety profile compared to existing drugs.

References

  • Abd-Rabo, Z. S., Serry, A. M., George, R. F., & Ali, M. M. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(13), 1187-1215. [Link]

  • De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 318-343. [Link]

  • Sharma, P., & Kumar, A. (2018). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Corsello, S. M., et al. (2017). The Drug Repurposing Hub: a curated and annotated collection of FDA-approved drugs, clinical trial drugs, and selected pre-clinical tool compounds. Cancer discovery, 7(6), 566-573. [Link]

  • [No specific author]. (2026). [BMIM]OAc promoted one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity.
  • [No specific author]. (n.d.). Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors.
  • [No specific author]. (n.d.). Drug Repurposing Search for R&D solutions. AnalystIP.
  • [No specific author]. (n.d.).
  • [No specific author]. (2025). Pyridazine Derivatives and Related Compounds Part 24. Synthesis and Antimicrobial Activity of Some Sulfamoylpyrazolo[3,4-c]pyridazine Derivatives.
  • El-Sayed, M. A.-H., et al. (2001). Synthesis and antimicrobial activity of pyrazolo[3',4':4,3]pyrido[6,5-c]pyridazine and thieno[2,3-d]pyridazine derivatives. PubMed. [Link]

  • [No specific author]. (2023). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI.
  • Vors, J.-P. (1991). A Novel Approach to the Pyrido[4,3-c]pyridazine Ring. Journal of Heterocyclic Chemistry, 28(4), 1043-1045.
  • [No specific author]. (2024).
  • [No specific author]. (2022).
  • [No specific author]. (2025). Database identifies FDA-approved drugs with potential to be repurposed for treatment of orphan diseases.
  • Wuyts, B., et al. (2013). Biopharmaceutical Profiling of a pyrido[4,3-d] Pyrimidine Compound Library. International Journal of Pharmaceutics, 455(1-2), 19-30. [Link]

  • [No specific author]. (2023).
  • [No specific author]. (2022). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Publishing.
  • [No specific author]. (2022). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing.

Sources

A Comparative Guide to the Preclinical ADME/Tox Profiling of Pyrido[4,3-c]pyridazin-5(6H)-one and Related Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for the preclinical Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) profiling of the novel pyrido[4,3-c]pyridazin-5(6H)-one scaffold. In drug discovery, the early and comprehensive assessment of these properties is paramount to mitigating late-stage clinical failures and optimizing resource allocation.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering a comparative analysis, detailed experimental protocols, and field-proven insights into the evaluation of this promising heterocyclic class.

The pyridazinone core and its fused derivatives are recognized as "privileged structures" in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[3][4][5][6] The this compound scaffold, a specific isosteric variant, presents a unique opportunity for novel therapeutic development. However, its drug-like properties remain largely uncharacterized.[7]

This guide will objectively compare the projected ADME/Tox profile of a hypothetical candidate, PYR-101 , from the this compound series against two other relevant heterocyclic scaffolds:

  • Comparator A (CPA-201): A generic pyridazino[4,5-b]indol-4-one, representing a class of known kinase inhibitors with anticancer potential.[4]

  • Comparator B (CPB-301): A generic 6-phenyl-dihydropyridazin-3(2H)-one, a scaffold associated with cardiovascular and anti-inflammatory activity.[5][6][8]

By profiling these three compounds in parallel, we can establish a robust understanding of the structure-activity relationships (SAR) and structure-property relationships (SPR) that govern the performance of the this compound core.

Part 1: Comprehensive ADME Profiling

An optimal drug candidate must not only interact potently with its target but also possess favorable pharmacokinetic properties to ensure adequate exposure at the site of action. The following section details the critical in vitro ADME assays that form the foundation of a modern drug discovery screening cascade.[9][10]

Overall In Vitro ADME Workflow

The initial assessment of ADME properties follows a tiered, high-throughput approach designed to rapidly identify liabilities and guide chemical optimization.

cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Mechanistic Assays cluster_2 Decision Point Solubility Kinetic Solubility (Nephelometry) Caco2 Caco-2 Permeability (Efflux Ratio) Solubility->Caco2 LogD LogD @ pH 7.4 (Shake-flask or HPLC) PPB Plasma Protein Binding (Equilibrium Dialysis) LogD->PPB MetStab Microsomal Stability (HLM/RLM) HepStab Hepatocyte Stability MetStab->HepStab Permeability Permeability (PAMPA) Permeability->Caco2 ThermoSol Thermodynamic Solubility Decision Go/No-Go for In Vivo PK Caco2->Decision CYP_Inhib CYP450 Inhibition (Major Isoforms) HepStab->CYP_Inhib PPB->Decision CYP_Inhib->Decision

Caption: Tiered workflow for in vitro ADME profiling.

Aqueous Solubility

Causality: Poor aqueous solubility is a primary cause of low oral bioavailability and can lead to inconsistent in vivo exposure. We assess both kinetic and thermodynamic solubility to understand a compound's dissolution and precipitation behavior. Kinetic solubility is a high-throughput measure of how readily a compound dissolves from a solid state, while thermodynamic solubility represents the true equilibrium concentration.[9]

Experimental Protocol: Kinetic Solubility

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Dispense 1.5 µL of the stock solution into a 96-well microplate.

  • Add 148.5 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well to achieve a final compound concentration of 100 µM in 1% DMSO.

  • Shake the plate for 2 hours at room temperature.

  • Measure the turbidity (precipitation) of each well using a nephelometer.

  • Quantify the concentration of the compound remaining in the supernatant via LC-MS/MS analysis after centrifugation.

  • The kinetic solubility is defined as the concentration in the clear supernatant.

Comparative Data: Solubility & Lipophilicity

Parameter PYR-101 CPA-201 CPB-301 Desired Range
Kinetic Solubility (µM) 85 15 120 > 50 µM

| LogD (pH 7.4) | 2.1 | 3.8 | 1.5 | 1.0 - 3.0 |

Interpretation: PYR-101 exhibits good kinetic solubility, superior to the more lipophilic kinase inhibitor scaffold CPA-201. Its LogD value is within the optimal range for cell permeability and solubility balance.

Membrane Permeability

Causality: A drug's ability to cross the intestinal epithelium is critical for oral absorption. We use the Caco-2 cell monolayer model, which differentiates into a polarized monolayer of enterocytes, as the gold standard for predicting human intestinal permeability.[7] The efflux ratio (Papp B-A / Papp A-B) helps identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp), which can limit absorption.

Experimental Protocol: Caco-2 Permeability Assay

  • Seed Caco-2 cells onto 96-well Transwell® plates and culture for 21 days to allow for differentiation and formation of tight junctions.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Prepare a dosing solution of the test compound (e.g., 10 µM) in Hanks' Balanced Salt Solution (HBSS).

  • For apical-to-basolateral (A-B) permeability, add the dosing solution to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

  • For basolateral-to-apical (B-A) permeability, add the dosing solution to the basolateral side and fresh HBSS to the apical side.

  • Incubate the plates at 37°C with 5% CO₂ for 2 hours.

  • Take samples from both donor and receiver compartments at the end of the incubation period.

  • Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Comparative Data: Permeability

Parameter PYR-101 CPA-201 CPB-301 Desired Range
Papp (A-B) (10⁻⁶ cm/s) 12.5 2.1 18.0 > 5.0 (High)

| Efflux Ratio | 1.5 | 8.9 | 1.1 | < 2.0 |

Interpretation: PYR-101 demonstrates high permeability with no significant efflux, suggesting it is likely to be well-absorbed orally. In contrast, CPA-201 shows low permeability and is a strong substrate for efflux transporters, a significant liability.

Metabolic Stability

Causality: The rate at which a compound is metabolized, primarily in the liver, determines its half-life and dosing frequency. We first screen for stability in human liver microsomes (HLM), which contain the major phase I (e.g., CYP450) enzymes.[11] This is followed by studies in cryopreserved hepatocytes, which contain both phase I and phase II enzymes, providing a more complete picture of metabolic clearance.

Experimental Protocol: Human Liver Microsomal Stability

  • Prepare a reaction mixture containing HLM (0.5 mg/mL) and NADPH (1 mM, a necessary cofactor) in a phosphate buffer (pH 7.4). Pre-warm to 37°C.

  • Add the test compound to the mixture to initiate the reaction (final concentration 1 µM).

  • Incubate at 37°C. Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of compound disappearance.

Comparative Data: Metabolic Stability

Parameter PYR-101 CPA-201 CPB-301 Desired Range
HLM t½ (min) 45 > 60 18 > 30 min (Stable)

| Hepatocyte CLint (µL/min/10⁶ cells) | 25 | 8 | 95 | < 30 (Low Clearance) |

Interpretation: PYR-101 shows moderate to good stability in HLM and low clearance in hepatocytes, suggesting a potentially favorable half-life in vivo. CPB-301 is rapidly metabolized, which could necessitate more frequent dosing.

Part 2: Preclinical Toxicology Profiling

Early identification of toxicological liabilities is crucial to prevent project termination in later, more costly stages of development. Our strategy employs a tiered approach, starting with in vitro assays to flag specific risks before moving to more complex in vivo studies. This aligns with the principles of the 3Rs (Reduction, Refinement, Replacement) for animal use.[12]

Toxicology Screening Cascade

cluster_0 In Vitro Safety cluster_1 In Vivo Exploratory Tox cluster_2 Decision Point Cytotox Cytotoxicity (e.g., HepG2) Mtd Maximum Tolerated Dose (Rodent) Cytotox->Mtd hERG hERG Inhibition (Patch Clamp) Decision Proceed to GLP Tox? hERG->Decision Ames Genotoxicity (Ames Test) Ames->Decision DoseRange 7-Day Dose Range-Finding Mtd->DoseRange DoseRange->Decision

Caption: Tiered approach for preclinical toxicology assessment.

In Vitro Cytotoxicity

Causality: General cytotoxicity can indicate a lack of target specificity and predict organ toxicity. The HepG2 human hepatoma cell line is commonly used as a surrogate for liver cells to assess the potential for drug-induced liver injury (DILI).

Experimental Protocol: HepG2 Cytotoxicity Assay (MTT)

  • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound (e.g., from 0.1 to 100 µM) for 48 hours.

  • After incubation, add MTT reagent to each well and incubate for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the cell viability as a percentage relative to the vehicle control and determine the CC₅₀ (concentration causing 50% cytotoxicity).

Comparative Data: In Vitro Toxicology

Parameter PYR-101 CPA-201 CPB-301 Desired Range
HepG2 CC₅₀ (µM) > 100 8.5 > 100 > 50 µM
hERG IC₅₀ (µM) > 30 > 30 5.2 > 30 µM

| Ames Test Result | Negative | Negative | Negative | Negative |

Interpretation: PYR-101 shows no cytotoxicity or hERG liability at the concentrations tested, indicating a good early safety profile. CPA-201, the kinase inhibitor scaffold, displays significant cytotoxicity, which is common for anticancer agents but requires careful monitoring. CPB-301 shows a potential for hERG-related cardiotoxicity, a major concern that would require further investigation.

In Vivo Acute Toxicity

Causality: An acute toxicity study provides the first in vivo assessment of a compound's safety profile and helps determine the maximum tolerated dose (MTD).[13][14] This information is critical for designing subsequent efficacy and repeat-dose toxicology studies. The study is typically conducted in rodents according to regulatory guidelines.[15][16]

Experimental Protocol: Rodent Acute Toxicity (Up-and-Down Procedure)

  • Use a single sex of mice (e.g., female BALB/c) for the study.

  • Dose one animal with a starting dose based on in vitro data (e.g., 300 mg/kg) via the intended clinical route (e.g., oral gavage).

  • Observe the animal for signs of toxicity and mortality for up to 14 days.

  • If the animal survives, the next animal is given a higher dose. If it dies, the next animal is given a lower dose.

  • Continue this process until the MTD is established, defined as the highest dose that does not cause mortality or serious toxicity.

  • Key observations include changes in body weight, food/water consumption, clinical signs (e.g., lethargy, piloerection), and gross necropsy at the end of the study.[13]

Comparative Data: In Vivo Acute Toxicity

Parameter PYR-101 CPA-201 CPB-301 Desired Range
Mouse MTD (Oral, mg/kg) > 1000 300 500 High MTD desired

| Observed Toxicities | None | Weight loss, lethargy | CNS-related (ataxia) | Minimal |

Interpretation: PYR-101 appears to be very well-tolerated in vivo, with a high MTD. This provides a wide therapeutic window for future efficacy studies. The toxicities observed for the comparator compounds are consistent with their potential mechanisms and require careful dose selection for further studies.

Synthesis and Go/No-Go Decision

Based on this comprehensive preclinical profile, the this compound scaffold, represented by PYR-101 , demonstrates a highly promising drug-like profile.

FeaturePYR-101 AssessmentDecision Impact
Solubility & Lipophilicity Good balance; suitable for oral formulation.GO
Permeability High permeability, not an efflux substrate.GO
Metabolic Stability Low clearance, suggesting a good half-life.GO
In Vitro Safety Clean profile (no cytotoxicity, hERG, or genotoxicity).GO
In Vivo Acute Tox Very well-tolerated with a high MTD.GO

Overall Recommendation: The this compound scaffold is a high-priority candidate for progression. The collective ADME/Tox data suggests a low risk of pharmacokinetic or safety-related failures. The next logical steps include scaling up synthesis for in vivo pharmacokinetic (PK) studies to confirm the predicted exposure and half-life, followed by proof-of-concept efficacy studies in a relevant disease model.

This structured, data-driven approach ensures that only the most promising candidates, with a clear understanding of their potential liabilities, are advanced, ultimately increasing the probability of success in clinical development.

References

  • Selvita. In Vitro ADME.
  • Charles River Laboratories. In Vitro ADME Assays and Services.
  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • PharmaLegacy. In Vitro ADME Studies.
  • Concept Life Sciences. In Vitro ADME Assays.
  • FDA. S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • RAPS.
  • NAMSA. Guide to Understanding FDA Preclinical Study Requirements for Medical Devices.
  • MuriGenics. Toxicology.
  • FDA. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • Vivotecnia. In vivo toxicology studies.
  • PubMed. An Overview of Pyridazinone Analogs: Chemical and Pharmacological Potential.
  • Syngene.
  • FDA. S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • Pacific BioLabs. Toxicology Studies.
  • Altogen Labs. In vivo Pharmacology.
  • Combinatorial Chemistry Review. A Novel Approach to the Pyrido[4,3-c]pyridazine Ring.
  • MDPI. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview.
  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases.
  • Benchchem. The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry.
  • NIH. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • RSC Publishing. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
  • BLDpharm. 136411-57-9|this compound.
  • SciSpace. Pyridazin-3(2H)
  • King-Pharm. 6H-pyrido[4,3-c]pyridazin-5-one [136411-57-9].
  • MDPI.
  • PubMed. Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors.
  • PubMed. Biopharmaceutical Profiling of a pyrido[4,3-d] Pyrimidine Compound Library.
  • NIH. Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors.

Sources

In Vivo Validation of Pyrido[4,3-c]pyridazin-5(6H)-one: A Comparative Guide to Preclinical Efficacy Assessment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the anticancer effects of pyrido[4,3-c]pyridazin-5(6H)-one, a novel heterocyclic compound with putative therapeutic potential. As researchers, scientists, and drug development professionals, our goal is to bridge the gap between promising in vitro data and clinical translation. This document outlines the critical experimental designs, comparative analyses, and detailed protocols necessary to rigorously assess the preclinical efficacy and mechanism of action of this compound in a living organism.

Introduction: The Imperative of In Vivo Validation

While in vitro assays provide essential preliminary data on the cytotoxic and mechanistic properties of a compound, they do not recapitulate the complex physiological environment of a tumor.[1][2] In vivo models are indispensable for evaluating a drug candidate's pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and toxicity in the context of a whole organism.[3][4] For the this compound scaffold, which belongs to a class of compounds known for diverse biological activities including anticancer effects, in vivo validation is the logical and necessary next step to ascertain its therapeutic potential.[5][6][7]

This guide will focus on the use of xenograft models, a cornerstone of preclinical oncology research, to evaluate this compound.[3][8][9][10] We will explore the selection of appropriate models, detailed experimental workflows, and a comparative analysis with a hypothetical alternative, a known multi-kinase inhibitor.

Designing a Robust In Vivo Validation Study

A well-designed in vivo study is crucial for generating reproducible and translatable data. The following sections detail the key considerations for validating the anticancer effects of this compound.

Selection of Appropriate Xenograft Models

The choice of a xenograft model is contingent on the cancer type the compound is intended to treat. Given that pyridazinone derivatives have shown activity against various cancers, including osteosarcoma, breast cancer, and non-small cell lung cancer, selecting a relevant cell line is paramount.[5]

  • Cell Line-Derived Xenografts (CDX): These models involve the subcutaneous or orthotopic implantation of established human cancer cell lines into immunodeficient mice.[9] CDX models are favored for their reproducibility and scalability in initial efficacy screening.[3]

  • Patient-Derived Xenografts (PDX): PDX models utilize tumor tissue directly from a patient, which is then implanted into immunodeficient mice. These models better preserve the genetic heterogeneity and microenvironment of the original tumor, offering higher clinical relevance.[8][9][11]

For the initial validation of this compound, a CDX model is a practical starting point. For instance, if in vitro data suggests efficacy against lung cancer, the A549 cell line could be a suitable choice.

Experimental Workflow

The following workflow provides a step-by-step guide for conducting an in vivo efficacy study.

experimental_workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis cell_culture 1. Cell Line Culture & Expansion animal_acclimatization 2. Animal Acclimatization (e.g., Nude Mice) tumor_implantation 3. Subcutaneous Tumor Cell Implantation animal_acclimatization->tumor_implantation tumor_establishment 4. Tumor Growth to Palpable Size tumor_implantation->tumor_establishment randomization 5. Randomization into Treatment Groups tumor_establishment->randomization treatment_initiation 6. Treatment Initiation (Vehicle, Test Compound, Positive Control) randomization->treatment_initiation monitoring 7. Regular Monitoring: Tumor Volume, Body Weight, Clinical Signs treatment_initiation->monitoring endpoint 8. Study Endpoint (e.g., Tumor Volume Threshold) monitoring->endpoint tissue_collection 9. Tumor & Organ Harvesting endpoint->tissue_collection analysis 10. Pharmacodynamic & Histological Analysis tissue_collection->analysis

Caption: A generalized workflow for an in vivo xenograft study.

Comparative Efficacy Analysis

To contextualize the anticancer effects of this compound, it is essential to compare its performance against a standard-of-care or a relevant competitor compound. For this guide, we will use a hypothetical multi-kinase inhibitor, "Compound X," as a comparator.

Table 1: Hypothetical Comparative Efficacy Data

ParameterThis compoundCompound X (Multi-kinase Inhibitor)Vehicle Control
Dosing Regimen 50 mg/kg, oral, daily25 mg/kg, oral, daily0.5% CMC, oral, daily
Mean Tumor Volume at Day 21 (mm³) 450 ± 75380 ± 601800 ± 250
Tumor Growth Inhibition (%) 75%79%0%
Body Weight Change (%) -2%-8%+1%
Observed Toxicities NoneMild lethargyNone

This data is illustrative and not based on actual experimental results for this compound.

Mechanistic Insights from In Vivo Studies

Beyond tumor growth inhibition, in vivo models provide a platform for elucidating the mechanism of action of a drug candidate. Pyrido-pyridazinone derivatives have been identified as inhibitors of kinases such as FER tyrosine kinase.[12][13] Therefore, a potential mechanism for this compound could involve the inhibition of a key signaling pathway.

signaling_pathway cluster_pathway Intracellular Signaling Cascade cluster_nucleus Nuclear Events RTK Receptor Tyrosine Kinase (e.g., FER) RAS RAS RTK->RAS Pyrido This compound Pyrido->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Cell_Cycle Cell Cycle Progression Transcription->Cell_Cycle Proliferation Cell Proliferation Cell_Cycle->Proliferation

Caption: Hypothesized signaling pathway inhibited by this compound.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, detailed protocols are essential.

Protocol for Subcutaneous Xenograft Model
  • Cell Culture: Culture A549 human lung carcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Husbandry: House 6-8 week old female athymic nude mice (nu/nu) in a specific-pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Tumor Implantation: Harvest A549 cells during the logarithmic growth phase. Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL. Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Monitoring and Randomization: Monitor tumor growth every 2-3 days using a digital caliper. Calculate tumor volume using the formula: (Length x Width^2) / 2. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Drug Administration: Prepare this compound in a vehicle solution (e.g., 0.5% carboxymethylcellulose). Administer the compound and vehicle control orally once daily.

  • Efficacy and Toxicity Assessment: Measure tumor volume and body weight twice weekly. Monitor the animals for any signs of toxicity.

  • Study Termination and Tissue Collection: Euthanize the mice when tumors in the control group reach the predetermined endpoint (e.g., 2000 mm³). Excise the tumors, weigh them, and preserve them for further analysis (e.g., histology, Western blotting).

Conclusion and Future Directions

This guide provides a foundational framework for the in vivo validation of this compound. Successful demonstration of efficacy and a favorable safety profile in preclinical models is a critical milestone in the drug development pipeline. Future studies should aim to explore orthotopic models, which more accurately mimic the tumor microenvironment, and investigate the pharmacokinetic properties of the compound in greater detail. A thorough understanding of the in vivo behavior of this compound will be instrumental in its potential translation to the clinic.

References

  • ResearchGate. (n.d.). Xenograft Models for Preclinical Assessment of Anticancer Therapies: A Comprehensive Review.
  • (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
  • (n.d.). Preclinical Drug Testing Using Xenograft Models.
  • Frontiers. (n.d.). Patient-derived cancer models: Valuable platforms for anticancer drug testing.
  • PubMed Central (PMC). (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development.
  • MDPI. (n.d.). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo.
  • PubMed Central (PMC). (n.d.). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity.
  • (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation.
  • NIH. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • Index Copernicus. (2018). REVIEW: THE IN-VIVO SCREENING METHODS OF ANTICANCER DRUG.
  • PubMed Central. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation.
  • PubMed Central (PMC). (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Testing of Anticancer Agent 136.
  • International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs.
  • PubMed Central. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines.

Sources

comparing the efficacy of pyrido[4,3-c]pyridazin-5(6H)-one in different cancer models

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of Pyridazinone Derivatives in Oncology Models

This guide provides a comparative analysis of the efficacy of pyridazinone-based compounds, with a focus on the pyrido[4,3-c]pyridazin-5(6H)-one scaffold and its analogs, across various preclinical cancer models. We will delve into their mechanisms of action, compare their performance in both in vitro and in vivo settings, and benchmark them against other relevant targeted therapies. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction to Pyridazinone Derivatives in Oncology

The pyridazinone scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets. In oncology, derivatives of this scaffold have emerged as potent inhibitors of key signaling molecules that drive cancer cell proliferation, survival, and metastasis. Specifically, compounds based on the this compound core have been investigated as inhibitors of critical cancer-associated kinases, such as Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

The therapeutic rationale for targeting these pathways is well-established. Aberrant FGFR signaling, for instance, is implicated in numerous cancers, including urothelial and gastric cancers, driving cell proliferation and angiogenesis. Similarly, the VEGFR pathway is a cornerstone of tumor angiogenesis, making it a high-value target for anti-cancer therapies. This guide will synthesize the available preclinical data to provide a clear comparison of the efficacy of these compounds in different cancer contexts.

Mechanism of Action: Targeting Key Cancer Signaling Pathways

The primary mechanism by which many pyridazinone derivatives exert their anti-cancer effects is through the competitive inhibition of ATP binding to the catalytic domain of receptor tyrosine kinases (RTKs). This action blocks the downstream signaling cascades responsible for cell growth and division.

For example, the compound 2-(4-(2-(4-(diethylamino)butylamino)-6-morpholinopyridin-4-yl)phenyl)-6-fluoro-5-methyl-2,4-dihydro-3H-pyridazin-3-one has been identified as a potent and selective dual inhibitor of VEGFR-2 and FGFR-1. Its action disrupts the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways, which are critical for cell survival and proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR / FGFR RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation Compound Pyridazinone Inhibitor Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of VEGFR/FGFR by pyridazinone derivatives blocks downstream signaling.

Comparative Efficacy in In Vitro Cancer Models

The anti-proliferative activity of pyridazinone derivatives has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing potency. Below is a summary of reported activities for representative compounds from this class.

Compound IDTarget(s)Cancer TypeCell LineIC50 (nM)Reference
Compound 21a FGFR1, VEGFR2GastricSNU-1680
Compound 21a FGFR1, VEGFR2GastricKATO III>10,000
Compound 21a FGFR1, VEGFR2EndothelialHUVEC7
Compound 37 VEGFR2, FGFR1EndothelialHUVEC1.8

Expert Insight: The significant difference in activity of Compound 21a against the SNU-16 (FGFR2 amplified) versus the KATO III cell line highlights the importance of patient selection biomarkers. This compound is most effective in cancers with a clear dependency on the FGFR signaling pathway. The potent activity against Human Umbilical Vein Endothelial Cells (HUVEC) for all tested compounds underscores their strong anti-angiogenic potential, as HUVEC proliferation is highly dependent on VEGFR signaling.

Protocol: Cell Viability Assessment via MTS Assay

This protocol describes a standard method for determining the IC50 value of a test compound on adherent cancer cells.

G cluster_workflow MTS Assay Workflow A 1. Cell Seeding (3,000-5,000 cells/well) in 96-well plate B 2. Overnight Incubation (37°C, 5% CO2) for cell adherence A->B C 3. Compound Treatment (Serial dilutions + Vehicle) 72-hour incubation B->C D 4. Add MTS Reagent (e.g., CellTiter 96) 1-4 hour incubation C->D E 5. Measure Absorbance (490 nm) using plate reader D->E F 6. Data Analysis (Normalize to vehicle control, fit dose-response curve to calculate IC50) E->F

Caption: Standard experimental workflow for determining IC50 values in cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cancer cells during their logarithmic growth phase. Perform a cell count using a hemocytometer or automated cell counter to ensure viability is >95%. Seed the cells into a 96-well flat-bottom plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

  • Adherence: Incubate the plate for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to adhere to the plate surface.

  • Compound Preparation: Prepare a 2X stock of the pyridazinone compound and its comparators by performing serial dilutions in complete growth medium. Ensure the final solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.

  • Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 200 µL. Include wells treated with vehicle (e.g., 0.5% DMSO) as a negative control (100% viability) and wells with no cells as a background control.

  • Incubation: Incubate the treated plates for 72 hours. This duration is typically sufficient to observe effects on cell proliferation.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well. Incubate for 1-4 hours, or until a distinct color change is observed.

  • Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all wells. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells. Plot the percentage viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Comparative Efficacy in In Vivo Cancer Models

The ultimate test of a compound's potential is its efficacy in a living system. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for preclinical evaluation.

Compound IDTarget(s)Cancer ModelDosage & RouteTumor Growth Inhibition (TGI)Reference
Compound 21a FGFR1, VEGFR2SNU-16 Gastric Xenograft50 mg/kg, p.o., q.d.65.2%
Compound 37 VEGFR2, FGFR1NCI-H460 Lung Xenograft100 mg/kg, p.o.60%
Sorafenib Multi-kinaseNCI-H460 Lung Xenograft30 mg/kg, p.o.55%

Expert Insight: Compound 21a demonstrated significant tumor growth inhibition in a gastric cancer model known to be driven by FGFR2 amplification, reinforcing the in vitro findings. Compound 37 showed efficacy comparable to Sorafenib, an approved multi-kinase inhibitor, in a lung cancer model, but at a higher dose. This suggests a potentially wider therapeutic window may be needed for this class of compounds, and further optimization of pharmacokinetic properties is a critical next step.

Protocol: Human Tumor Xenograft Efficacy Study

This protocol outlines a typical workflow for assessing the in vivo efficacy of a test compound.

G cluster_workflow In Vivo Xenograft Workflow A 1. Cell Implantation Implant 5x10^6 SNU-16 cells subcutaneously into nude mice B 2. Tumor Growth Allow tumors to reach ~150-200 mm³ A->B C 3. Randomization Randomize mice into Vehicle and Treatment groups (n=8-10 per group) B->C D 4. Dosing Administration Administer compound (e.g., 50 mg/kg) or Vehicle daily via oral gavage C->D E 5. Monitoring Measure tumor volume and body weight 2-3 times per week D->E F 6. Endpoint & Analysis Sacrifice mice when tumors reach max size. Calculate %TGI and statistical significance. E->F

Caption: Workflow for a preclinical xenograft study to evaluate anti-tumor efficacy.

Step-by-Step Methodology:

  • Animal Husbandry: Use 6-8 week old female athymic nude mice. Allow them to acclimate for at least one week before the study begins. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Subcutaneously implant 5 x 10^6 SNU-16 cells, resuspended in 100 µL of a 1:1 mixture of PBS and Matrigel, into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the animals into treatment and control groups (e.g., n=8-10 mice/group) to ensure an even distribution of tumor sizes.

  • Compound Formulation and Dosing: Formulate the pyridazinone compound in a suitable vehicle (e.g., 0.5% methylcellulose + 0.2% Tween 80). Administer the compound daily (q.d.) via oral gavage (p.o.) at the specified dose (e.g., 50 mg/kg). The control group receives the vehicle only.

  • Efficacy and Tolerability Monitoring: Measure tumor volumes and body weights 2-3 times per week. Body weight loss is a key indicator of toxicity.

  • Study Endpoint: The study is typically terminated after 21-28 days, or when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³).

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group. Perform statistical analysis (e.g., Student's t-test) to determine significance.

Conclusion and Future Directions

The available data demonstrate that pyridazinone derivatives, particularly those based on the this compound scaffold, are a promising class of anti-cancer agents. Their potent dual inhibition of key oncogenic drivers like FGFR and VEGFR provides a strong rationale for their development. Preclinical data show clear efficacy in biomarker-selected in vitro and in vivo models.

However, further research is required. Key future directions should include:

  • Pharmacokinetic Profiling: In-depth ADME (absorption, distribution, metabolism, and excretion) studies are needed to optimize dosing regimens and improve the therapeutic index.

  • Biomarker Discovery: Expanding the evaluation to a wider range of cancer models with known genetic alterations will help identify patient populations most likely to respond.

  • Combination Studies: Evaluating these compounds in combination with standard-of-care chemotherapies or immunotherapies could reveal synergistic effects and overcome potential resistance mechanisms.

This guide summarizes the current landscape of these compounds, providing a solid foundation for researchers aiming to advance this promising therapeutic class toward clinical application.

References

  • Title: Discovery of Novel this compound Derivatives as Potent and Orally Bioavailable Fibroblast Growth Factor Receptor 1 and Vascular Endothelial Growth Factor Receptor 2 Inhibitors. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Pyridazinone derivatives as dual inhibitors of VEGFR-2 and FGFR-1: Synthesis, antiproliferative activity and anti-angiogenic potency. Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: FGFR-targeted therapies in gastrointestinal cancers. Source: Therapeutic Advances in Medical Oncology URL: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Pyrido[4,3-c]pyridazin-5(6H)-one for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the responsible management of novel chemical entities is paramount. This guide provides a detailed protocol for the proper disposal of pyrido[4,3-c]pyridazin-5(6H)-one, a heterocyclic compound utilized in various research and development applications. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structural motifs—a pyridazine ring fused with a pyridine ring—necessitate a cautious and systematic approach to its disposal. This document synthesizes established principles of laboratory safety and regulatory compliance to ensure the protection of personnel and the environment.

The procedures outlined herein are grounded in the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the standards for laboratory safety established by the Occupational Safety and Health Administration (OSHA).[1][2][3][4]

Hazard Assessment and Initial Considerations

Given the absence of a specific SDS for this compound, it must be handled as a substance with unknown toxicity and reactivity. Structurally related nitrogen-containing heterocyclic compounds can exhibit a range of hazardous properties, including but not limited to, toxicity, skin and eye irritation, and potential environmental harm.[5][6] Therefore, a conservative approach, treating the compound as hazardous waste, is mandatory.

Key Principles:

  • Assume Hazard: In the absence of comprehensive toxicological data, treat this compound as a hazardous chemical.[5]

  • Regulatory Framework: All disposal procedures must comply with local, state, and federal regulations.[2][7]

  • Personnel Training: All individuals handling this compound must be trained in hazardous waste management procedures as required by OSHA.[3][4]

A summary of general hazards associated with the parent pyridazine structure is provided below.

Hazard CategoryPotential Risks Associated with Pyridazine DerivativesSource
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[6][8]
Irritation Can cause skin and serious eye irritation.[9]
Environmental May be harmful to aquatic life.[6]

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process, from the point of generation to final removal by a certified waste handler.

Proper segregation is critical to prevent accidental chemical reactions.

  • Designated Waste Container: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, gloves), must be collected in a dedicated, properly labeled hazardous waste container.[5][10]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by a qualified chemist or your institution's Environmental Health and Safety (EHS) department. Specifically, keep it separate from strong oxidizing agents and strong acids.[10][11]

The integrity and labeling of the waste container are crucial for safety and compliance.

  • Container Type: Use a container that is chemically compatible with the waste. For solid waste, a sealable, high-density polyethylene (HDPE) container is appropriate. For liquid waste, use a labeled, leak-proof container.[2][7]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[10]

  • Secure Closure: Keep the container securely closed at all times, except when adding waste.[2]

Laboratories that generate hazardous waste must have a designated SAA.[10][12]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10][12]

  • Storage: Store the waste container in a secondary containment bin within the SAA to prevent spills.

  • Volume Limits: Do not exceed the accumulation limits for your facility's generator status (e.g., up to 55 gallons for a large quantity generator).[12]

The following diagram illustrates the workflow for proper waste accumulation.

G cluster_0 Point of Generation cluster_1 Satellite Accumulation Area (SAA) A Generate this compound waste B Wear appropriate PPE A->B C Select designated, compatible waste container B->C D Label container with 'Hazardous Waste' and chemical name C->D Transfer to SAA E Place waste in container and securely close D->E F Store container in secondary containment within SAA E->F G Arrange for pickup by certified waste disposal vendor F->G

Figure 1. Workflow for the accumulation of this compound waste.

The final disposal of the accumulated waste must be handled by a licensed hazardous waste disposal company.

  • Professional Disposal: Do not attempt to treat or dispose of this chemical waste through standard laboratory drains or regular trash. This is a violation of EPA regulations.[2][7]

  • Documentation: Maintain accurate records of the waste generated and its disposal, as required by RCRA.[1]

  • Contact EHS: Coordinate with your institution's EHS department to schedule a pickup of the full waste container.

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.

  • Alert Personnel: Notify your supervisor and the EHS department.

  • Containment: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.[5][11]

  • Cleanup: Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.[5]

This logical flow ensures a safe and compliant response to a chemical spill.

G A Spill Occurs B Evacuate and Ventilate Area A->B C Notify Supervisor and EHS B->C D Contain Spill with Inert Absorbent (if safe) C->D E Collect Contaminated Material into Hazardous Waste Container D->E F Decontaminate Spill Area E->F G Dispose of all materials as hazardous waste F->G

Sources

Comprehensive Safety and Handling Guide for Pyrido[4,3-c]pyridazin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and disposal procedures for the handling of pyrido[4,3-c]pyridazin-5(6H)-one. As a novel heterocyclic compound, it is imperative to treat it with the utmost care, assuming a high hazard potential until comprehensive toxicological data is available. This guide is designed for researchers, scientists, and drug development professionals, aiming to establish a robust safety culture and ensure the well-being of all laboratory personnel.

Hazard Assessment: Understanding the Risks

While a specific Safety Data Sheet (SDS) for this compound is not widely available, an analysis of its core structures—pyridazine and pyridazinone—provides a strong basis for a precautionary approach. Pyridazine and its derivatives are known to be biologically active, with various analogs exhibiting a wide range of pharmacological effects, including cardiovascular and anti-inflammatory properties.[1][2] This inherent bioactivity necessitates careful handling to prevent accidental exposure.

Based on structurally related compounds, this compound should be treated as a substance that is potentially:

  • Irritating to the skin and eyes. [3]

  • Harmful if swallowed or inhaled. [3]

  • A sensitizer , with the potential to cause allergic reactions upon repeated exposure.[3]

Therefore, all handling procedures must be designed to minimize direct contact and the generation of aerosols or dust.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, engineering controls must be in place to minimize exposure. The Occupational Safety and Health Administration (OSHA) mandates a hierarchy of controls, prioritizing the removal or reduction of hazards at the source.[4]

  • Chemical Fume Hood: All weighing, transferring, and dissolution of this compound must be performed within a certified chemical fume hood. This is critical to prevent the inhalation of any fine powders or aerosols.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

  • Designated Work Area: A specific area within the fume hood should be designated for handling this compound to prevent cross-contamination of other experiments.

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive PPE plan is mandatory for all personnel handling this compound. The minimum required PPE should always include a lab coat, protective eyewear, long pants, and closed-toe shoes.[5]

Hand Protection

Disposable nitrile gloves are the minimum requirement for incidental contact.[5] Given the unknown permeability of this compound, a double-gloving technique is highly recommended, especially during procedures with a higher risk of splashes or spills.

Glove Type Protection Level Best Practices
Disposable Nitrile Gloves Provides a barrier against incidental splashes and solid materials.Change gloves immediately if contamination is suspected. Never wear gloves outside of the laboratory.[6]
Double Gloving (Nitrile) Offers enhanced protection against tears and provides a buffer during glove removal.Recommended for all handling procedures involving liquids or extended work periods.
Silver Shield®/4H® Gloves Recommended as an under-glove for handling chemicals of unknown toxicity.[7]Use in combination with an outer nitrile glove for maximum protection.
Eye and Face Protection

Proper eye protection is non-negotiable. All eye and face protection must be ANSI Z87.1-compliant.[5]

  • Safety Glasses with Side Shields: Provide minimum impact protection and are suitable for general laboratory work where splashes are unlikely.[6]

  • Chemical Splash Goggles: Required when handling solutions of this compound, especially in volumes greater than 1 liter, or when there is any risk of splashing.[7]

  • Face Shield: Must be worn in addition to safety glasses or goggles during procedures with a significant splash or aerosol generation risk, such as when preparing large volume solutions or during vigorous reactions.[5]

Body Protection

A flame-resistant lab coat should be worn at all times and kept fully fastened.[7] For procedures involving larger quantities of the compound, a chemically resistant apron over the lab coat is advised.

Respiratory Protection

While engineering controls like fume hoods are the primary means of respiratory protection, a risk assessment may indicate the need for a respirator. If there is a potential for airborne dust or aerosols outside of a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) is required.[8][9] All personnel requiring respiratory protection must be part of a formal respiratory protection program, including fit testing and training, as mandated by OSHA.

Procedural Guidance: Step-by-Step Safety Protocols

PPE Donning and Doffing Workflow

Proper sequencing is critical to prevent cross-contamination.

Caption: PPE Donning and Doffing Sequence

Handling Solid this compound
  • Preparation: Ensure the chemical fume hood is clean and uncluttered. Assemble all necessary equipment (spatula, weigh paper, vials) within the hood.

  • Weighing: Carefully weigh the solid compound on weigh paper or in a tared container. Avoid creating dust. If any static is present, use an anti-static gun.

  • Transfer: Gently transfer the solid to the reaction vessel.

  • Decontamination: Decontaminate the spatula and any surfaces with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.[3] Dispose of contaminated weigh paper and wipes as hazardous waste.

Spill Response Protocol

In the event of a spill, immediate and correct action is crucial.[10]

  • Alert Personnel: Immediately notify others in the area.

  • Assess the Spill:

    • Small Spill (<100 mg): If you are trained and have the appropriate PPE and spill kit, proceed with cleanup.

    • Large Spill (>100 mg) or any spill outside a fume hood: Evacuate the area, close the doors, and contact your institution's Environmental Health and Safety (EHS) office immediately.[11]

  • Cleanup (Small Spills):

    • Ensure you are wearing the full PPE outlined in Section 3.

    • Cover the spill with an inert absorbent material like vermiculite or sand.[3]

    • Carefully scoop the absorbed material into a designated hazardous waste container.[12]

    • Clean the spill area with soap and water, wiping from the outside in to prevent spreading.[13][14]

    • Dispose of all cleanup materials as hazardous waste.[10]

Disposal Plan: Managing Contaminated Waste

All waste contaminated with this compound must be treated as hazardous waste.

Waste Segregation

Proper segregation is essential to prevent dangerous reactions.[15]

Waste Type Container Disposal Notes
Solid Waste Labeled, sealed plastic bag or container.Includes contaminated gloves, weigh paper, absorbent materials, and pipette tips.
Liquid Waste (Non-Halogenated Organic) Labeled, sealed, chemically compatible container (e.g., glass or HDPE).For solutions of the compound in solvents like ethanol, methanol, or DMSO.
Aqueous Waste Labeled, sealed, chemically compatible container.For dilute aqueous solutions. Do not mix with organic solvent waste.[16]
Sharps Puncture-proof sharps container.Includes contaminated needles or broken glassware.
Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[3]

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[15] Ensure secondary containment is used for all liquid waste.

  • Pickup: Arrange for waste pickup through your institution's EHS department. Do not dispose of any contaminated materials in the regular trash or down the drain.[16]

Decision Tree for PPE Selection

This diagram provides a logical flow for selecting the appropriate level of PPE based on the specific task.

Caption: Task-Based PPE Selection Decision Tree

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • 8 Steps to Handling a Lab Chemical Spill . (2023, May 5). LabManager. Retrieved from [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response . (2023, March 6). West Virginia University Environmental Health & Safety. Retrieved from [Link]

  • Guide for Chemical Spill Response . American Chemical Society. Retrieved from [Link]

  • Chemical Spill Procedures . California State University Monterey Bay. Retrieved from [Link]

  • School Chemistry Laboratory Safety Guide . National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

  • Personal Protective Equipment in Chemistry . Dartmouth College Environmental Health and Safety. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories . University of California, Berkeley Environmental Health and Safety. Retrieved from [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . U.S. Environmental Protection Agency. Retrieved from [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories . Princeton University Environmental Health and Safety. Retrieved from [Link]

  • NIOSH pocket guide to chemical hazards . Johns Hopkins University Lab Safety. Retrieved from [Link]

  • Laboratory Safety and Chemical Hygiene Plan . Northwestern University. Retrieved from [Link]

  • Hazardous Waste Segregation . Bucknell University. Retrieved from [Link]

  • This compound, 95% Purity . CP Lab Safety. Retrieved from [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction . National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. Retrieved from [Link]

  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds . ScienceDirect. Retrieved from [Link]

  • Safe Handling of Cannulas and Needles in Chemistry Laboratories . (2022, January 5). ACS Chemical Health & Safety. Retrieved from [Link]

  • Safety Manual . Duke University Chemistry Department. Retrieved from [Link]

  • Guidelines and Laboratory Protocols of Organic Chemistry . Zaporizhzhia State Medical University. Retrieved from [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold . SAR Publication. Retrieved from [Link]

  • Working with Chemicals . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Product Class 8: Pyridazines . Science of Synthesis. Retrieved from [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity . PubMed. Retrieved from [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives . Scholars Research Library. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
pyrido[4,3-c]pyridazin-5(6H)-one
Reactant of Route 2
pyrido[4,3-c]pyridazin-5(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.